molecular formula C12H15NO3 B1460443 2-(Cyclohexyloxy)isonicotinic acid CAS No. 1019353-19-5

2-(Cyclohexyloxy)isonicotinic acid

Cat. No.: B1460443
CAS No.: 1019353-19-5
M. Wt: 221.25 g/mol
InChI Key: FSXGMVHSSOAENQ-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)isonicotinic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXGMVHSSOAENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651347
Record name 2-(Cyclohexyloxy)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019353-19-5
Record name 2-(Cyclohexyloxy)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclohexyloxy)isonicotinic Acid: A Molecule of Emerging Interest in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyridine carboxylic acids represent a class of privileged scaffolds, with isonicotinic acid (pyridine-4-carboxylic acid) at its core. The inherent biological activities and versatile chemical handles of this family have led to the development of numerous therapeutic agents. This guide focuses on a specific, yet promising derivative: 2-(Cyclohexyloxy)isonicotinic acid . The introduction of a bulky, lipophilic cyclohexyloxy group at the 2-position of the isonicotinic acid core presents a unique modification that can significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this molecule, from its fundamental chemical properties to its potential applications in medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a pyridine ring substituted with a carboxylic acid at the 4-position and a cyclohexyloxy group at the 2-position.

PropertyValueSource
IUPAC Name 2-(Cyclohexyloxy)pyridine-4-carboxylic acid
CAS Number 1019353-19-5
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.26 g/mol
Appearance White to off-white crystalline solid (predicted)-
Melting Point >300 °C (for the parent compound, isonicotinic acid)
Boiling Point Not available-
Solubility Sparingly soluble in cold water, more soluble in hot water (for isonicotinic acid)
pKa ~4.96 (for the parent compound, isonicotinic acid)

Note: Experimental physicochemical data for this compound is not widely available in the public domain. The data for the parent compound, isonicotinic acid, is provided for reference.

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for the preparation of 2-alkoxyisonicotinic acids. A common approach involves the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of an isonicotinic acid derivative with cyclohexanol.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Product 2-chloroisonicotinic_acid 2-Chloroisonicotinic Acid reaction Nucleophilic Aromatic Substitution (e.g., Williamson Ether Synthesis) 2-chloroisonicotinic_acid->reaction cyclohexanol Cyclohexanol cyclohexanol->reaction product This compound reaction->product Reactivity Molecule 2-(Cyclohexyloxy) isonicotinic acid Pyridine Pyridine Ring Molecule->Pyridine Site of coordination Carboxylic_Acid Carboxylic Acid Molecule->Carboxylic_Acid Site of - esterification - amidation Ether Ether Linkage Molecule->Ether Generally stable, cleavage under harsh conditions N-oxidation N-oxidation Pyridine->N-oxidation Metal_Coordination Metal_Coordination Pyridine->Metal_Coordination Salt_Formation Salt_Formation Carboxylic_Acid->Salt_Formation Potential_Applications Core Isonicotinic Acid Core Derivatives 2-(Cyclohexyloxy) Derivative Core->Derivatives Structural Modification Target1 Inflammatory Pathways (e.g., COX, LOX) Derivatives->Target1 Potential Interaction Target2 Mycobacterial Enzymes (e.g., InhA) Derivatives->Target2 Potential Interaction Target3 Cancer-related Kinases (e.g., EGFR) Derivatives->Target3 Potential Interaction

A Senior Application Scientist's Guide to Investigating 2-(Cyclohexyloxy)isonicotinic Acid as a Prolyl Hydroxylase Domain Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Proposed Mechanism of Action of 2-(Cyclohexyloxy)isonicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed mechanism of action for this compound, a compound of interest within the broader class of small molecules that modulate cellular oxygen sensing pathways. Based on structural similarities to known pharmacophores, we postulate that this compound functions as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. This inhibition is proposed to stabilize the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of the hypoxic response. This guide provides a comprehensive overview of the underlying HIF-1α signaling pathway, the rationale for the proposed mechanism, and detailed, field-proven experimental protocols for its validation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

The Central Role of the HIF-1α Signaling Pathway in Cellular Oxygen Homeostasis

The ability of cells to sense and adapt to changes in oxygen availability is fundamental to survival and is orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] HIF-1 is a heterodimeric protein composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2][3] The stability and transcriptional activity of HIF-1 are exquisitely regulated by the cellular oxygen concentration.

Normoxic Degradation of HIF-1α

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded.[2][4] This degradation is initiated by a class of Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3).[5][6] These enzymes hydroxylate specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[2][7] This post-translational modification creates a recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, targeting it for proteasomal degradation.[8][9]

Hypoxic Stabilization and Activation of HIF-1α

In a low oxygen environment (hypoxia), the activity of PHD enzymes is diminished due to the limited availability of their co-substrate, molecular oxygen.[1][10] This leads to the accumulation of non-hydroxylated HIF-1α, which is no longer recognized by pVHL.[9] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of a multitude of target genes.[4][8] This transcriptional activation upregulates proteins involved in critical adaptive processes, including:

  • Erythropoiesis: Erythropoietin (EPO)[10]

  • Angiogenesis: Vascular Endothelial Growth Factor (VEGF)[8]

  • Glucose Metabolism: Glucose Transporter 1 (GLUT1) and various glycolytic enzymes[8]

Proposed Mechanism of Action: this compound as a PHD Inhibitor

While direct studies on this compound are not extensively published, its chemical structure, particularly the isonicotinic acid scaffold, bears a resemblance to a class of known PHD inhibitors.[11] We hypothesize that this compound acts as a competitive inhibitor of PHD enzymes.

This proposed mechanism involves the compound binding to the active site of the PHD enzyme, thereby preventing the hydroxylation of HIF-1α even under normoxic conditions. This inhibition likely occurs through one or both of the following interactions:

  • Chelation of the Active Site Ferrous Iron (Fe(II)): The nitrogen and oxygen atoms of the isonicotinic acid moiety could coordinate with the essential Fe(II) ion in the PHD active site, displacing the water molecule required for catalysis.

  • Competition with the 2-Oxoglutarate Co-substrate: The carboxylate group of the isonicotinic acid may mimic the binding of the 2-oxoglutarate co-substrate, competitively occupying the active site.[5]

By inhibiting PHD activity, this compound would effectively mimic a hypoxic state at the molecular level, leading to the stabilization and activation of HIF-1α and its downstream targets.

PHD_Inhibition cluster_normoxia Normoxia cluster_inhibition Proposed Mechanism of this compound HIF HIF-1α PHD PHD Enzyme (Active) HIF->PHD Proline Residues HIF_OH Hydroxylated HIF-1α PHD->HIF_OH Hydroxylation O2 O₂ O2->PHD OG 2-OG OG->PHD VHL pVHL HIF_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF2 HIF-1α PHD2 PHD Enzyme HIF2->PHD2 HIF_Stable Stabilized HIF-1α PHD2->HIF_Stable Hydroxylation Blocked Inhibitor 2-(Cyclohexyloxy)isonicotinic acid Inhibitor->PHD2 Competitive Inhibition Nucleus Nuclear Translocation & Gene Transcription HIF_Stable->Nucleus

Caption: Proposed competitive inhibition of PHD enzymes by this compound.

The HIF-1α Signaling Cascade: From PHD Inhibition to Gene Activation

The stabilization of HIF-1α by a PHD inhibitor like this compound initiates a well-defined signaling cascade. This pathway culminates in a robust transcriptional response that re-calibrates cellular metabolism and function.

HIF_Pathway Inhibitor This compound PHD PHD Enzymes Inhibitor->PHD Inhibition HIF_alpha HIF-1α PHD->HIF_alpha Hydroxylation VHL pVHL-mediated Degradation HIF_alpha->VHL Dimer HIF-1α/HIF-1β Heterodimer HIF_alpha->Dimer HIF_beta HIF-1β (ARNT) HIF_beta->Dimer Nucleus Nucleus Dimer->Nucleus Translocation HRE Hypoxia Response Element (HRE) Dimer->HRE Binding Genes Target Gene Transcription HRE->Genes EPO EPO Genes->EPO VEGF VEGF Genes->VEGF GLUT1 GLUT1 Genes->GLUT1

Caption: The HIF-1α signaling pathway initiated by PHD inhibition.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis that this compound acts as a PHD inhibitor, a series of in vitro and cell-based assays are required. The following protocols are designed to provide a comprehensive and self-validating workflow.

Experimental_Workflow cluster_workflow Validation Workflow Start Hypothesis: Compound is a PHD Inhibitor Assay1 In Vitro PHD2 Inhibition Assay Start->Assay1 Step 1 Assay2 Cellular HIF-1α Stabilization (Western Blot) Assay1->Assay2 Step 2 Assay3 HRE Reporter Gene Assay Assay2->Assay3 Step 3 Conclusion Mechanism Validated Assay3->Conclusion

Caption: Experimental workflow for validating the proposed mechanism of action.

In Vitro PHD2 Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PHD2 and to calculate its half-maximal inhibitory concentration (IC50).

Methodology: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay [12]

  • Reagents and Materials:

    • Recombinant human PHD2 enzyme

    • Biotinylated HIF-1α peptide substrate (containing the Pro564 residue)

    • 2-Oxoglutarate, FeSO₄, Ascorbate

    • Anti-hydroxyprolyl-HIF-1α antibody

    • Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads

    • This compound and a known PHD inhibitor (e.g., DMOG) as a positive control

    • Assay buffer and 384-well microplates

  • Protocol:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add the PHD2 enzyme, biotinylated HIF-1α peptide, FeSO₄, and ascorbate.

    • Add the serially diluted compound or controls (DMSO for negative control, DMOG for positive control).

    • Initiate the reaction by adding 2-oxoglutarate.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA, the anti-hydroxyprolyl-HIF-1α antibody, and the Acceptor beads.

    • Add the Streptavidin-coated Donor beads.

    • Incubate in the dark for 60 minutes.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • The AlphaScreen signal is inversely proportional to the PHD2 activity.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular HIF-1α Stabilization Assay

Objective: To confirm that this compound can stabilize HIF-1α protein levels in a cellular context.

Methodology: Western Blotting [13]

  • Cell Culture:

    • Use a human cell line known to express HIF-1α, such as HeLa, U2OS, or Hep3B.[13]

    • Culture cells to ~80% confluency in standard conditions (37°C, 5% CO₂).

  • Protocol:

    • Treat the cells with varying concentrations of this compound for a set time course (e.g., 4, 8, 16 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂ or DMOG).

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for HIF-1α.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the HIF-1α band intensity to the loading control.

    • A dose- and time-dependent increase in HIF-1α protein levels indicates successful stabilization.

Hypoxia Response Element (HRE) Reporter Assay

Objective: To verify that the stabilized HIF-1α is transcriptionally active.

Methodology: HRE-Luciferase Reporter Assay [12]

  • Transfection:

    • Co-transfect cells (e.g., HEK293T or HT1080) with two plasmids:

      • An HRE-luciferase reporter plasmid (containing multiple HRE sequences driving the expression of a luciferase gene).

      • A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Protocol:

    • After 24 hours of transfection, treat the cells with a dose-response of this compound for 16-24 hours.

    • Include vehicle and positive controls as in the Western blot experiment.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure both Firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number.

    • An increase in the normalized luciferase activity indicates enhanced HIF-1 transcriptional activity.

Summary of Expected Quantitative Data

The following table provides a template for summarizing the key quantitative outcomes from the proposed experimental workflow.

Parameter Experimental Assay Expected Outcome for an Active Compound
IC50 (PHD2) In Vitro PHD2 Inhibition AssayA potent inhibitor will have an IC50 in the low micromolar to nanomolar range.
HIF-1α Protein Fold-Increase Western BlottingDose-dependent increase in HIF-1α levels relative to the vehicle control.
HRE-Luciferase Activity Fold-Increase HRE Reporter AssayDose-dependent increase in luciferase activity, confirming transcriptional activation.

Conclusion

The proposed mechanism of action for this compound as a prolyl hydroxylase inhibitor provides a strong foundation for further investigation. This guide offers a scientifically rigorous and logically structured approach to validate this hypothesis. By following the detailed protocols for in vitro enzymatic assays, cellular protein stabilization, and transcriptional activity reporter assays, researchers can definitively characterize the biological activity of this compound. The successful validation of this mechanism would position this compound as a valuable tool for studying cellular oxygen sensing and as a potential lead compound for therapeutic development in diseases such as anemia and ischemia.

References

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - NIH. [Link]

  • HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC - NIH. [Link]

  • Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - NIH. [Link]

  • HIF prolyl-hydroxylase inhibitor - Grokipedia. [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - Frontiers. [Link]

  • HIF-1 signaling pathway - Cusabio. [Link]

  • Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC - PubMed Central. [Link]

  • HIF1-alpha Signaling Pathway - RayBiotech. [Link]

  • Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia | Clinical Kidney Journal | Oxford Academic. [Link]

  • HIF1α Signaling - QIAGEN GeneGlobe. [Link]

  • PHD1-3 oxygen sensors in vivo—lessons learned from gene deletions - PubMed Central. [Link]

  • HIF1α stabilization in hypoxia is not oxidant-initiated - PMC - PubMed Central. [Link]

  • Stabilization of HIF-α through cellular inhibition of HIF prolyl... - ResearchGate. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - MDPI. [Link]

Sources

An In-Depth Technical Guide to the Biological Target Identification of 2-(Cyclohexyloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often formidable obstacle is the identification of its biological target(s). Understanding the mechanism of action is paramount for optimizing efficacy, predicting potential side effects, and paving the way for successful clinical development.[1] This guide provides a comprehensive, field-proven framework for the elucidation of the biological targets of 2-(Cyclohexyloxy)isonicotinic acid, a compound of interest in medicinal chemistry. While direct biological activity data for this specific molecule is not extensively documented in public literature, its isonicotinic acid core is a well-established pharmacophore present in numerous therapeutic agents, suggesting a high potential for biological activity.[2][3][4][5]

This document eschews a rigid template in favor of a logical, multi-pronged strategy that begins with broad, cost-effective computational approaches and progressively narrows the focus through rigorous experimental validation. Each step is designed to be self-validating, ensuring a high degree of confidence in the final identified target(s).

Part 1: Initial Hypothesis Generation via In Silico Target Prediction

Before embarking on resource-intensive wet lab experiments, computational methods offer a powerful and rapid means to generate initial hypotheses about the potential biological targets of this compound.[6][7][8] These approaches leverage vast databases of known drug-target interactions and protein structures to predict binding partners for a novel small molecule.

Rationale and Core Concepts
  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of this compound to libraries of compounds with known biological targets.[6] The underlying principle is that structurally similar molecules are likely to bind to similar proteins.

  • Structure-Based Approaches (Reverse Docking): If the three-dimensional structures of potential protein targets are known, reverse docking can be employed to computationally predict the binding affinity of this compound to a large panel of proteins.[6][7] This method can identify potential binding partners even if they are not known to interact with structurally similar ligands.

Recommended In Silico Workflow
  • Ligand Similarity Searching: Utilize platforms like ChEMBL and PubChem to identify known drugs or bioactive molecules that share structural similarity with this compound. This can provide initial clues about potential target classes.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound. This model can then be used to screen 3D databases of protein structures to identify proteins with binding pockets that can accommodate the key chemical features of the molecule.

  • Reverse Docking Screen: Perform a large-scale reverse docking screen against a comprehensive library of human protein crystal structures (e.g., the Protein Data Bank). This will generate a ranked list of potential protein targets based on predicted binding affinity.

  • Consensus Scoring and Target Prioritization: It is crucial to use multiple computational methods and scoring functions to increase the reliability of the predictions.[9] A consensus approach, where a potential target is predicted by multiple independent methods, significantly increases the likelihood of a true positive hit. The output of this in silico analysis will be a prioritized list of candidate targets for experimental validation.

Data Presentation: Prioritized Target List
RankProtein TargetComputational Method(s)Docking ScoreRationale for Prioritization
1Protein Kinase XReverse Docking, Similarity-9.8 kcal/molHigh docking score, known to bind isonicotinic acid derivatives.
2Histone Demethylase YPharmacophore, Similarity-8.5 kcal/molIsonicotinic acid derivatives have been reported as inhibitors.[10]
3GPCR ZReverse Docking-8.2 kcal/molNovel prediction, structurally plausible binding pocket.
Logical Workflow for In Silico Target Prediction

G cluster_0 In Silico Analysis Input_Molecule This compound Structure Ligand_Based Ligand-Based Methods (Similarity, Pharmacophore) Input_Molecule->Ligand_Based Structure_Based Structure-Based Methods (Reverse Docking) Input_Molecule->Structure_Based Consensus Consensus Scoring & Prioritization Ligand_Based->Consensus Structure_Based->Consensus Databases ChEMBL, PDB, etc. Databases->Ligand_Based Databases->Structure_Based Output Prioritized List of Potential Targets Consensus->Output

Caption: Workflow for computational target prediction of this compound.

Part 2: Chemical Proteomics for Unbiased Target Identification

While in silico methods provide valuable hypotheses, experimental validation is essential. Chemical proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule from a complex biological sample.[11][12][13] This methodology relies on the synthesis of a chemical probe derived from the molecule of interest.

Chemical Probe Synthesis

The first and most critical step is the design and synthesis of a chemical probe. This involves modifying this compound with a linker and an affinity tag (e.g., biotin) to enable the enrichment of its binding partners.

Rationale for Probe Design
  • Point of Attachment: The linker should be attached to a position on the molecule that is not critical for its biological activity. For this compound, derivatization of the carboxylic acid group is a common strategy.

  • Linker Length and Composition: The linker must be long enough to minimize steric hindrance between the affinity tag and the protein target. A flexible polyethylene glycol (PEG) linker is often a good choice.

  • Affinity Tag: Biotin is the most commonly used affinity tag due to its extremely high affinity for streptavidin, which can be immobilized on beads for pulldown experiments.

Synthetic Scheme

A plausible synthetic route involves the activation of the carboxylic acid of this compound, followed by amide coupling with a biotinylated amine linker. It is also crucial to synthesize a negative control probe, where the affinity tag is attached to a structurally similar but biologically inactive analog of the parent compound.

Affinity-Based Proteomics Workflow

The core of this approach is to use the synthesized probe to "fish" for its binding partners in a cell lysate.

Step-by-Step Protocol
  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate.

  • Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe. In a parallel experiment, incubate the lysate with an excess of the free, unmodified compound to act as a competitor.

  • Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysates to capture the probe and its bound proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.[14][15]

Data Analysis and Hit Identification

The primary hits are proteins that are significantly enriched in the probe pulldown experiment compared to the negative control and whose enrichment is competed away by the free compound. Quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification are used to accurately determine the degree of enrichment.

Experimental Workflow for Affinity-Based Proteomics

G cluster_1 Chemical Proteomics Workflow Lysate Native Cell Lysate Incubation Incubation Lysate->Incubation Probe Biotinylated Probe Probe->Incubation Enrichment Streptavidin Bead Enrichment Incubation->Enrichment Wash Washing Steps Enrichment->Wash Elution Elution & Digestion Wash->Elution MS LC-MS/MS Analysis Elution->MS Data Data Analysis & Hit Identification MS->Data

Caption: A streamlined workflow for affinity-based target identification.

Part 3: Genetic Approaches for Target and Pathway Deconvolution

Genetic methods, particularly CRISPR-Cas9 screening, offer a powerful and complementary approach to chemical proteomics for target identification.[16][17][18][19] Instead of directly identifying binding partners, these techniques identify genes that are essential for the compound's activity.

Rationale for CRISPR-Cas9 Screening
  • Positive Selection Screens: These screens identify gene knockouts that confer resistance to the compound. The resistant genes are often the direct target of the drug or essential components of the target's pathway.

  • Negative Selection Screens: These screens identify gene knockouts that increase sensitivity to the compound. These "sensitizer" genes can reveal synthetic lethal interactions and provide insights into the compound's broader mechanism of action.

CRISPR-Cas9 Screening Workflow
  • Library Transduction: Introduce a genome-wide or focused CRISPR knockout library into a population of Cas9-expressing cells.

  • Compound Treatment: Treat the cell population with a cytotoxic concentration of this compound.

  • Selection: Culture the cells for a sufficient period to allow for the enrichment of resistant cells and the depletion of sensitive cells.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cell population and use next-generation sequencing to determine the abundance of the guide RNAs (gRNAs).

  • Hit Identification: gRNAs that are significantly enriched in the treated population compared to a vehicle control represent genes whose knockout confers resistance.

Logical Flow of a CRISPR Resistance Screen

G cluster_2 CRISPR-Cas9 Resistance Screen Cells Cas9-Expressing Cells Library gRNA Library Transduction Cells->Library Treatment Treatment with This compound Library->Treatment Selection Positive Selection Treatment->Selection Sequencing Genomic DNA Extraction & Sequencing Selection->Sequencing Analysis Hit Identification (Enriched gRNAs) Sequencing->Analysis

Caption: Workflow for a CRISPR-Cas9 positive selection screen.

Part 4: Rigorous Target Validation

The candidate targets identified through the complementary approaches of in silico prediction, chemical proteomics, and genetic screening must be rigorously validated to confirm a direct and functionally relevant interaction.

Biophysical Assays for Direct Binding

These assays confirm a direct physical interaction between this compound and the purified candidate protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of a small molecule to a protein immobilized on a sensor chip.[20][21][22][23]

  • Protocol Outline:

    • Immobilize the purified recombinant candidate protein on an SPR sensor chip.

    • Flow a series of concentrations of this compound over the chip.

    • Monitor the change in the refractive index at the chip surface in real-time to generate sensorgrams.

    • Fit the data to a binding model to determine the equilibrium dissociation constant (KD), and the on- (ka) and off- (kd) rates.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[24][25][26][27][28] It is based on the principle that the binding of a ligand stabilizes a protein against thermal denaturation.

  • Protocol Outline:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of soluble candidate protein remaining at each temperature using Western blotting or mass spectrometry.

    • A positive result is a shift in the melting curve of the protein to a higher temperature in the presence of the compound.

In Vitro Functional Assays

Once direct binding is confirmed, it is essential to demonstrate that this interaction leads to a functional consequence.

  • Enzymatic Assays: If the candidate target is an enzyme, perform an in vitro assay to determine if this compound inhibits or activates its activity.[29][30]

  • Cell-Based Assays: Develop a cell-based assay that measures a known function of the target protein. For example, if the target is a kinase, measure the phosphorylation of a known substrate in cells treated with the compound.[31][32]

Target Validation Data Summary
Validation MethodPurposeExpected Outcome for a True Target
Surface Plasmon Resonance (SPR)Confirm direct binding and quantify affinity.Dose-dependent binding with a specific KD value.
Cellular Thermal Shift Assay (CETSA)Confirm target engagement in cells.Thermal stabilization of the target protein.
In Vitro Functional AssayDetermine the functional consequence of binding.Modulation of the target's activity (e.g., inhibition).
Cellular Functional AssayLink target engagement to a cellular phenotype.Modulation of a downstream signaling pathway.

Conclusion

The identification of the biological target of this compound is an achievable goal through the systematic and integrated application of computational, chemical, and genetic methodologies. This guide provides a robust framework for this endeavor, emphasizing the importance of orthogonal approaches and rigorous validation. By starting with a broad set of hypotheses and progressively refining the list of candidates through carefully designed experiments, researchers can confidently identify the molecular mechanism of action of this promising compound, a critical step in its journey towards potential therapeutic application.

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An In-Depth Technical Guide to the Synthesis of 2-(Cyclohexyloxy)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2-(cyclohexyloxy)isonicotinic acid and its derivatives. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, strategic considerations for reaction optimization, and the pharmacological context that drives the interest in this class of molecules. The methodologies described herein are presented to be self-validating, with a strong emphasis on the causal relationships between reaction conditions and outcomes.

Introduction: The Significance of the 2-Alkoxyisonicotinic Acid Scaffold

Isonicotinic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The introduction of an alkoxy group at the 2-position of the pyridine ring significantly modulates the molecule's physicochemical properties, including lipophilicity and electronic distribution. This, in turn, can profoundly influence its pharmacokinetic profile and biological activity. The cyclohexyloxy moiety, in particular, introduces a bulky, lipophilic group that can enhance membrane permeability and promote favorable interactions with hydrophobic pockets in biological targets.

Derivatives of isonicotinic acid have shown promise as potent anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[3][4] The research into novel isonicotinic acid derivatives is driven by the quest for compounds with improved efficacy and reduced side effects compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halogen, from the 2-position of the isonicotinic acid ring by the incoming cyclohexoxide nucleophile.

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions. This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Pyridine 2-Chloroisonicotinic Acid Meisenheimer [Intermediate Anion] Pyridine->Meisenheimer Nucleophilic Attack Nucleophile Cyclohexoxide Nucleophile->Meisenheimer Product This compound Meisenheimer->Product Elimination LeavingGroup Chloride Ion Meisenheimer->LeavingGroup

Figure 1: Generalized workflow of the SNAr mechanism for the synthesis of this compound.

Detailed Synthetic Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on the principles of the Williamson ether synthesis applied to an aromatic system.[5][6][7][8][9]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
2-Chloroisonicotinic acidC₆H₄ClNO₂157.56≥98%
CyclohexanolC₆H₁₂O100.16≥99%
Sodium HydrideNaH24.0060% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%
Hydrochloric Acid (HCl)HCl36.461 M aqueous solution
Ethyl AcetateC₄H₈O₂88.11Reagent grade
Brine (saturated NaCl solution)NaCl58.44-
Anhydrous Magnesium SulfateMgSO₄120.37-
Step-by-Step Procedure

Step 1: Formation of the Cyclohexoxide Nucleophile

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq.) carefully washed with anhydrous hexane to remove the mineral oil.

  • Suspend the sodium hydride in anhydrous tetrahydrofuran (THF).

  • Slowly add cyclohexanol (1.0 eq.) dropwise to the stirred suspension at 0 °C (ice bath).

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of sodium cyclohexoxide.

Step 2: Nucleophilic Aromatic Substitution

  • In a separate flask, dissolve 2-chloroisonicotinic acid (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of 2-chloroisonicotinic acid to the freshly prepared sodium cyclohexoxide solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Acidify the aqueous solution to a pH of approximately 3-4 with 1 M hydrochloric acid. This will protonate the carboxylic acid, causing the product to precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Synthesis_Workflow Start Start Materials: 2-Chloroisonicotinic Acid Cyclohexanol Sodium Hydride Step1 Step 1: Formation of Sodium Cyclohexoxide (THF, 0°C to RT) Start->Step1 Step2 Step 2: SNAr Reaction (THF, Reflux) Step1->Step2 Step3 Step 3: Work-up (Quenching, Acidification, Extraction) Step2->Step3 Step4 Step 4: Purification (Recrystallization) Step3->Step4 End Final Product: This compound Step4->End

Figure 2: A flowchart illustrating the key stages in the synthesis of this compound.

Mechanistic Insights and Optimization Strategies

  • Choice of Base: Strong, non-nucleophilic bases are preferred for the deprotonation of cyclohexanol to minimize side reactions. Sodium hydride is a common choice due to its high efficiency and the irreversible nature of the deprotonation. Other bases such as potassium tert-butoxide can also be employed.

  • Solvent Selection: Anhydrous, polar aprotic solvents like THF, DMF, or DMSO are ideal for SNAr reactions as they can solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.

  • Leaving Group: While chlorine is a common leaving group on the pyridine ring, other halogens such as bromine or fluorine can also be used. The reactivity order in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to SN2 reactions in aliphatic systems. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative leaving group that polarizes the C-X bond.

  • Temperature and Reaction Time: The reaction typically requires heating to overcome the activation energy associated with the disruption of the aromatic system in the Meisenheimer intermediate. Reaction times can vary depending on the specific substrates and conditions, and monitoring by TLC is crucial for determining the point of completion.

Pharmacological Context and Structure-Activity Relationships (SAR)

The interest in this compound and its derivatives is largely driven by their potential as anti-inflammatory agents.[3] The structural features of these molecules can be systematically modified to explore their structure-activity relationships (SAR).

  • The Carboxylic Acid Group: The carboxylic acid moiety is often a key pharmacophore in NSAIDs, as it can mimic the carboxylic acid of arachidonic acid and interact with the active site of COX enzymes.[4]

  • The Cyclohexyloxy Group: The size and lipophilicity of the alkoxy substituent at the 2-position can significantly impact the compound's potency and selectivity. The cyclohexyl group provides a balance of steric bulk and lipophilicity that may favor binding to the hydrophobic channel of COX-2.

  • Substitution on the Pyridine Ring: Further substitution on the pyridine ring can be explored to fine-tune the electronic properties and steric profile of the molecule, potentially leading to improved activity and a better safety profile.

CompoundR GroupRelative Anti-inflammatory Activity
This compound CyclohexylPotent
2-methoxyisonicotinic acidMethylModerate
2-isopropoxyisonicotinic acidIsopropylModerate to Potent
2-phenoxyisonicotinic acidPhenylVariable

Table 1: A generalized representation of the structure-activity relationship for 2-alkoxyisonicotinic acid derivatives as anti-inflammatory agents, based on general principles of medicinal chemistry.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and versatile method for accessing this important pharmacological scaffold. A thorough understanding of the reaction mechanism and the factors influencing its efficiency is paramount for successful synthesis and optimization. The continued exploration of the structure-activity relationships of 2-alkoxyisonicotinic acid derivatives holds significant promise for the development of novel therapeutic agents with improved efficacy and safety profiles.

References

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Spectroscopic Characterization of 2-(Cyclohexyloxy)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(Cyclohexyloxy)isonicotinic acid, a substituted pyridine derivative of interest in pharmaceutical and materials science research.[1][2] As direct experimental spectra are not publicly available, this document serves as a predictive reference for researchers, scientists, and drug development professionals. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with the parent compound, isonicotinic acid, and its derivatives.[3][4][5]

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 1019353-19-5) possesses a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol .[6] The structure features a pyridine ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a cyclohexyloxy group. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the protons of the cyclohexyl group, and the acidic proton of the carboxylic acid.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe chemical shift can vary with solvent and concentration.
Pyridine H-68.2 - 8.4Doublet1HExpected to be downfield due to the anisotropic effect of the ring nitrogen.
Pyridine H-57.8 - 8.0Doublet1HCoupled to H-6.
Pyridine H-37.1 - 7.3Singlet1H
Cyclohexyl -CH-O-4.8 - 5.0Multiplet1HThe proton attached to the oxygen-bearing carbon is significantly deshielded.
Cyclohexyl -CH₂-1.2 - 2.0Multiplet10HThe ten protons of the cyclohexyl ring will appear as a complex multiplet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-COOH)165 - 175The carbonyl carbon is significantly downfield.
Pyridine C-2160 - 165Attached to the electronegative oxygen atom.
Pyridine C-4145 - 150Attached to the carboxylic acid group.
Pyridine C-6148 - 152
Pyridine C-5120 - 125
Pyridine C-3110 - 115
Cyclohexyl -CH-O-75 - 85The carbon atom bonded to oxygen is deshielded.
Cyclohexyl -CH₂-25 - 35The remaining five carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the ether linkage, and the pyridine ring.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching
C=O (Carboxylic Acid)1700 - 1725Stretching
C=N, C=C (Pyridine Ring)1550 - 1610Stretching
C-O (Ether)1200 - 1250 (asymmetric)Stretching
C-O (Ether)1000 - 1050 (symmetric)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 2950Stretching

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretch is also a strong and easily identifiable peak. The presence of both confirms the carboxylic acid functionality.[7] The C-O stretching bands of the ether will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.

Molecular Ion Peak (M⁺):

  • m/z 221: This corresponds to the molecular weight of the compound.

Predicted Fragmentation Pathway:

G M [C₁₂H₁₅NO₃]⁺˙ m/z = 221 frag1 [C₁₁H₁₃NO]⁺˙ m/z = 175 M->frag1 - CO₂ frag2 [C₆H₄NO₂]⁺ m/z = 122 M->frag2 - C₆H₁₁ frag3 [C₆H₅NO]⁺˙ m/z = 107 frag2->frag3 - OH

Key Fragmentation Pathways

  • Loss of CO₂ (m/z 175): Decarboxylation of the molecular ion is a common fragmentation for carboxylic acids.

  • Loss of the cyclohexyl radical (m/z 122): Cleavage of the ether bond can result in the loss of the C₆H₁₁ radical.

  • Further fragmentation: The resulting fragments can undergo further rearrangements and cleavages to produce smaller ions.

Experimental Protocols

For researchers seeking to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragments.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and elucidate the fragmentation pattern.

Conclusion

The predictive spectroscopic data and protocols outlined in this guide provide a comprehensive framework for the characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and analyze this compound in their studies. The provided methodologies offer a starting point for obtaining high-quality experimental data, which will be invaluable for confirming the structure and purity of synthesized or purchased material.

References

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2-(Cyclohexyloxy)isonicotinic Acid: A Potential GPR109A Agonist for Metabolic and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

2-(Cyclohexyloxy)isonicotinic acid is a novel chemical entity with a structure suggestive of a potent interaction with the G-protein coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2). While direct therapeutic data on this specific molecule is not yet publicly available, its isonicotinic acid core, a known pharmacophore for GPR109A, positions it as a compelling candidate for development. This guide posits that the therapeutic potential of this compound lies in its function as a GPR109A agonist. Activation of this receptor has well-documented, pleiotropic effects on lipid metabolism and inflammation, opening a broad spectrum of therapeutic possibilities. These include the treatment of dyslipidemia, atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and a range of neuroinflammatory conditions such as Alzheimer's and Parkinson's disease. This document provides a comprehensive overview of the GPR109A signaling pathway, its therapeutic relevance, and a detailed roadmap of experimental protocols to validate the activity of this compound and advance its preclinical development.

Introduction: The Scientific Rationale

This compound (CAS: 1019353-19-5) is a pyridine-4-carboxylic acid derivative.[1][2][3] Its core structure is analogous to that of nicotinic acid (niacin), a long-established therapeutic agent for dyslipidemia and a known agonist of the GPR109A receptor.[4][5] The addition of a cyclohexyloxy group at the 2-position may enhance lipophilicity, potentially improving pharmacokinetic properties and tissue penetration compared to the parent compound, nicotinic acid.

The central hypothesis of this guide is that this compound acts as a selective agonist for GPR109A. GPR109A is a Gi/Go-protein coupled receptor highly expressed in adipocytes, immune cells (such as macrophages and neutrophils), keratinocytes, and has also been identified in hepatocytes.[6] Its activation initiates a cascade of downstream signaling events that collectively contribute to both potent anti-lipolytic and anti-inflammatory effects.[4][7]

The therapeutic value of targeting GPR109A is underscored by the clinical use of niacin for over half a century in managing cardiovascular disease, primarily due to its beneficial effects on plasma lipoproteins.[4] Furthermore, the endogenous ligand for GPR109A is β-hydroxybutyrate (BHB), a ketone body, which highlights the receptor's role as a crucial sensor of metabolic state.[6] This guide will explore the multifaceted therapeutic avenues that could be pursued with a novel GPR109A agonist like this compound.

Mechanism of Action: The GPR109A Signaling Axis

Activation of GPR109A by an agonist like this compound is proposed to trigger a dual signaling cascade through G-protein dependent and independent (β-arrestin) pathways. Understanding these pathways is critical for elucidating the full spectrum of the compound's potential effects.

G-Protein-Dependent Pathway: Metabolic Regulation

The canonical signaling pathway for GPR109A involves coupling to an inhibitory G-protein (Gi/Go).[4] This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[8] In adipocytes, this reduction in cAMP dampens the activity of protein kinase A (PKA), leading to decreased phosphorylation and activation of hormone-sensitive lipase (HSL). The result is a potent inhibition of triglyceride hydrolysis (lipolysis), reducing the release of free fatty acids (FFAs) into circulation.[8] This is the primary mechanism behind the triglyceride-lowering effect of niacin.[9]

Recent studies have also provided conclusive evidence for the role of GPR109A in the liver, where its activation can inhibit hepatocyte lipogenesis and fatty acid uptake.[6][10]

Caption: GPR109A metabolic signaling pathway in adipocytes.

β-Arrestin Pathway and Anti-Inflammatory Effects

Beyond G-protein signaling, GPR109A can also signal through β-arrestin pathways, which are implicated in its anti-inflammatory effects.[1][4] In immune cells like macrophages, GPR109A activation can suppress inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[7] This leads to a reduction in the production and secretion of pro-inflammatory cytokines like TNF-α and IL-6.[7][11] This anti-inflammatory action is crucial for the receptor's potential role in atherosclerosis, where inflammation is a key driver of plaque formation and instability, as well as in neuroinflammatory diseases.[4][11]

GPR109A_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Macrophage Cytoplasm cluster_nucleus Nucleus Agonist This compound GPR109A GPR109A Agonist->GPR109A BetaArrestin β-Arrestin GPR109A->BetaArrestin IKK IKK Complex BetaArrestin->IKK IkappaB IκB IKK->IkappaB NFkappaB_inactive NF-κB (Inactive) IkappaB_p IκB-P NFkappaB_active NF-κB (Active) DNA DNA NFkappaB_active->DNA IkappaB_p->NFkappaB_active Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Caption: GPR109A anti-inflammatory signaling in macrophages.

Potential Therapeutic Applications

The dual metabolic and anti-inflammatory effects of GPR109A activation position this compound as a candidate for a wide range of diseases.

Dyslipidemia and Atherosclerosis

By inhibiting lipolysis in adipocytes, GPR109A agonists reduce the flux of FFAs to the liver, thereby decreasing the substrate for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.[9] This leads to a reduction in circulating triglycerides and LDL cholesterol. Niacin is also the most potent agent available for raising high-density lipoprotein (HDL) cholesterol.[4] The anti-inflammatory effects of GPR109A activation within atherosclerotic plaques, particularly in macrophages, can further contribute to plaque stability and regression, offering a comprehensive approach to managing atherosclerosis.[1][4]

Non-alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)

NAFLD is characterized by excessive fat accumulation in the liver (steatosis), which can progress to inflammation (NASH), fibrosis, and cirrhosis. GPR109A activation can address multiple facets of this disease. By reducing peripheral FFA release, it lessens the lipid burden on the liver.[9] Furthermore, direct activation of GPR109A in hepatocytes has been shown to inhibit de novo lipogenesis and promote brown adipose tissue thermogenesis.[6][10] The anti-inflammatory properties of GPR109A agonists can also quell the hepatic inflammation that drives the progression from simple steatosis to NASH.[6]

Neuroinflammatory and Neurodegenerative Diseases

Neuroinflammation is a key pathological feature of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[11] GPR109A is expressed on microglia, the resident immune cells of the brain. Activation of GPR109A has been shown to regulate microglial activation and suppress the production of pro-inflammatory mediators in the nervous system.[11] Therefore, a brain-penetrant GPR109A agonist could offer a novel therapeutic strategy to slow disease progression in these devastating conditions.

Inflammatory Bowel Disease and Colon Cancer

GPR109A is expressed on the apical membrane of colonic epithelial cells and recognizes butyrate, a product of gut microbial fermentation of dietary fiber, as an endogenous ligand.[12] Activation of GPR109A by butyrate has been shown to have anti-inflammatory effects in the colon and can induce apoptosis in colon cancer cells.[12][13] This suggests that GPR109A agonists could be beneficial in the treatment of inflammatory bowel disease and may have a role in the prevention or treatment of colon cancer.[12]

Preclinical Development and Validation Workflow

To validate the therapeutic potential of this compound, a structured, multi-stage preclinical development plan is essential. This workflow is designed to first confirm the mechanism of action and then to evaluate efficacy in relevant disease models.

Preclinical_Workflow cluster_stage1 Stage 1: In Vitro Target Validation cluster_stage2 Stage 2: In Vitro Efficacy Models cluster_stage3 Stage 3: In Vivo Proof-of-Concept A1 Receptor Binding Assay (Determine Ki for GPR109A) A2 Functional Agonist Assay (e.g., cAMP inhibition, GTPγS binding) A1->A2 A3 β-Arrestin Recruitment Assay A2->A3 A4 Selectivity Panel (Screen against other GPCRs) A3->A4 B1 Adipocyte Lipolysis Assay (Measure FFA release) A4->B1 Proceed if potent, selective agonist B2 Macrophage Anti-inflammatory Assay (LPS-stimulated cytokine release) B1->B2 B3 Hepatocyte Lipogenesis Assay (Measure lipid accumulation) B2->B3 C1 Pharmacokinetics & ADME B3->C1 Proceed if efficacious in cell models C2 Dyslipidemia Models (e.g., ApoE-/- mice on Western diet) C1->C2 C3 NAFLD/NASH Models (e.g., Diet-induced obesity models) C1->C3 C4 Neuroinflammation Models (e.g., LPS-induced systemic inflammation) C1->C4

Caption: A staged workflow for the preclinical validation of this compound.

Key Experimental Protocols

Protocol 1: In Vitro GPR109A Agonist Activity Assay (cAMP Inhibition)
  • Objective: To determine the potency (EC50) of this compound in activating GPR109A signaling.

  • Methodology:

    • Cell Culture: Utilize a CHO-K1 or HEK293 cell line stably expressing human GPR109A.

    • Assay Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Pre-incubate cells with various concentrations of this compound or a known agonist (e.g., nicotinic acid) for 15-30 minutes.

    • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Macrophage Anti-inflammatory Assay
  • Objective: To assess the ability of the compound to suppress inflammatory responses in immune cells.

  • Methodology:

    • Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

    • Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.[14]

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex bead-based assay.

    • Data Analysis: Calculate the percentage inhibition of LPS-induced cytokine production for each compound concentration and determine the IC50 value.

Protocol 3: In Vivo Model of Diet-Induced Dyslipidemia and Atherosclerosis
  • Objective: To evaluate the efficacy of the compound in a relevant in vivo model of cardiovascular disease.

  • Animal Model: Use atherosclerosis-prone mice, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice.[15][16]

  • Methodology:

    • Induction of Disease: Feed the mice a high-fat, high-cholesterol "Western" diet for 8-12 weeks to induce hyperlipidemia and atherosclerotic plaque formation.[15]

    • Treatment: Administer this compound or vehicle control daily via oral gavage for the duration of the study or for a specified treatment period.

    • Biochemical Analysis: At regular intervals and at the end of the study, collect blood samples to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

    • Histopathological Analysis: At the end of the study, euthanize the animals and perfuse the vascular system. Excise the aorta, stain with Oil Red O to visualize lipid-rich plaques, and quantify the plaque area.

    • Data Analysis: Compare the plasma lipid profiles and aortic plaque burden between the treated and vehicle control groups using appropriate statistical tests.

Data Summary and Comparative Analysis

The following table summarizes the expected outcomes and key parameters to be measured in the preclinical validation of this compound, with comparative data for known GPR109A agonists where available.

Assay Parameter Target Value for this compound Reference Compound (Niacin) Reference
GPR109A Binding Ki (nM)< 100~160[4]
cAMP Inhibition EC50 (nM)< 500~300[4]
Adipocyte Lipolysis IC50 (µM)< 10~5[8]
Macrophage TNF-α Inhibition IC50 (µM)< 20Varies with conditions[7]
ApoE-/- Mouse Model LDL-C Reduction> 20%~25-40%[15]
ApoE-/- Mouse Model Aortic Plaque Reduction> 30%Significant reduction[4]

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a novel GPR109A agonist. The well-established role of GPR109A in mediating beneficial metabolic and anti-inflammatory effects provides a solid foundation for its development as a therapeutic agent for a multitude of prevalent and debilitating diseases, including atherosclerosis, NAFLD, and neurodegenerative disorders. The experimental roadmap outlined in this guide provides a clear and scientifically rigorous path to validate this hypothesis, from initial target engagement and in vitro functional assays to in vivo proof-of-concept in relevant disease models. Successful execution of this plan will be instrumental in unlocking the full therapeutic potential of this promising compound and advancing it towards clinical development.

References

  • NAFLD Preclinical Models: More than a Handful, Less of a Concern? - MDPI. (URL: [Link])

  • GPR109A and Vascular Inflammation - PMC - NIH. (URL: [Link])

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC - PubMed Central. (URL: [Link])

  • Preclinical models of non-alcoholic fatty liver disease - PubMed. (URL: [Link])

  • PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC. (URL: [Link])

  • 1019353-19-5| Chemical Name : this compound | Pharmaffiliates. (URL: [Link])

  • Mouse models of nonalcoholic steatohepatitis in preclinical drug development - PubMed. (URL: [Link])

  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - eScholarship.org. (URL: [Link])

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC - PubMed Central. (URL: [Link])

  • GPR109A activation and aging liver - PMC - NIH. (URL: [Link])

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv. (URL: [Link])

  • Niacin Ameliorates Hepatic Steatosis by Inhibiting De Novo Lipogenesis Via a GPR109A-Mediated PKC–ERK1/2–AMPK Signaling Pathway in C57BL/6 Mice Fed a High-Fat Diet - DOI. (URL: [Link])

  • The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism - University of Arizona. (URL: [Link])

  • Preclinical translational platform of neuroinflammatory disease biology relevant to neurodegenerative disease - PMC - PubMed Central. (URL: [Link])

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  • Hyperlipidemia/Atherosclerosis Mouse Models - Biocytogen. (URL: [Link])

  • Modeling Natural Anti-Inflammatory Compounds by Molecular Topology - PMC - NIH. (URL: [Link])

  • CNS Disease Models For Preclinical Research Services - Pharmaron. (URL: [Link])

  • Targeting Neuroinflammation: Using the Right Tools/Models to Decipher the Brain's Immune Response and Evaluate Novel Drug Candidates - Sygnature Discovery. (URL: [Link])

  • In vitro test - Neuro inflammation as a common feature of neurodegenerative diseases - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. (URL: [Link])

  • (PDF) LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - ResearchGate. (URL: [Link])

  • Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC. (URL: [Link])

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (URL: [Link])

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - ResearchGate. (URL: [Link])

  • Preclinical models of atherosclerosis: An overview - PMC - NIH. (URL: [Link])

  • Agonist lead identification for the high affinity niacin receptor GPR109a - PubMed. (URL: [Link])

  • Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC - NIH. (URL: [Link])

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In silico modeling of 2-(Cyclohexyloxy)isonicotinic acid interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 2-(Cyclohexyloxy)isonicotinic Acid Interactions with Cyclooxygenase-2 (COX-2)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the in silico investigation of this compound, a molecule belonging to a class of compounds with potential therapeutic relevance. Due to the presence of the isonicotinic acid scaffold, which is found in various bioactive agents, we hypothesize a potential interaction with inflammatory targets.[1] This guide uses Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a representative target to illustrate a robust computational methodology for predicting and analyzing molecular interactions. We detail the entire in silico pipeline, from system preparation and molecular docking to all-atom molecular dynamics simulations and post-simulation binding free energy calculations. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the critical "why" behind each experimental choice, ensuring a foundation of scientific integrity and reproducibility.

Section 1: Introduction and Scientific Rationale

The Subject Molecule: this compound

This compound (PubChem CID: 28375533) is a synthetic organic compound classified as a research chemical and pharmaceutical intermediate.[2][3][4] Its core structure features an isonicotinic acid moiety, a pyridine-4-carboxylic acid group. This scaffold is of significant interest in medicinal chemistry. It is the central component of Isoniazid, a cornerstone drug for treating tuberculosis, which functions as a prodrug targeting mycolic acid synthesis in mycobacteria.[5][6] Furthermore, various derivatives of isonicotinic acid have been investigated and patented for their potent anti-inflammatory activities, with some acting as inhibitors of enzymes like Cyclooxygenase-2 (COX-2).[1]

Objective and Strategy: A Hypothesis-Driven In Silico Approach

While the specific biological target of this compound is not extensively documented, its structural similarity to known anti-inflammatory agents provides a strong rationale for investigating its potential interaction with relevant protein targets.[1] This guide, therefore, employs a hypothesis-driven approach, selecting human COX-2 (PDB ID: 5KIR) as a plausible and well-characterized target for a case study.

The primary objective is to delineate a rigorous, multi-stage computational workflow to:

  • Predict the binding mode and affinity of the ligand to the COX-2 active site.

  • Evaluate the stability and dynamics of the resulting protein-ligand complex.

  • Calculate the binding free energy to provide a more quantitative assessment of the interaction.

This workflow serves as a template for investigating small molecule interactions with protein targets where limited experimental data exists.

The Computational Pipeline

Our investigation follows a logical progression of computational techniques, each providing a deeper layer of insight. This multi-step process is crucial for building confidence in the predicted interaction, moving from a static, low-cost prediction to a dynamic, computationally intensive analysis.

G cluster_1 Phase 2: Initial Prediction cluster_2 Phase 3: Dynamic Refinement cluster_3 Phase 4: Quantitative Analysis PDB Target Structure (PDB: 5KIR) Prep_Target Target Preparation (Cleaning, H-addition) PDB->Prep_Target PubChem Ligand Structure (PubChem CID: 28375533) Prep_Ligand Ligand Preparation (3D Conformation, Charges) PubChem->Prep_Ligand Docking Molecular Docking (AutoDock Vina) Prep_Target->Docking Prep_Ligand->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Best Pose BFE_Calc Binding Free Energy (MM/PBSA) MD_Sim->BFE_Calc Trajectory Analysis Interaction Analysis BFE_Calc->Analysis

Figure 1: Overall In Silico Investigation Workflow.

Section 2: System Preparation and Prerequisites

Scientific integrity in computational modeling begins with meticulous preparation of the biological system. The goal is to create a starting model that is as physically and chemically realistic as possible.

Required Tools and Resources
Tool/ResourcePurposeSource/Reference
RCSB PDB Protein structure database[Link]
PubChem Small molecule database[Link]
PyMOL Molecular visualization[Link]
AutoDock Tools Preparing files for docking[Link]
AutoDock Vina Molecular docking software[Link]
GROMACS Molecular dynamics engine[Link][7][8]
ACPYPE Ligand topology generation[Link]
Protocol: Target Protein Preparation (COX-2)

Rationale: Raw PDB structures often contain non-essential molecules (e.g., crystallization aids, co-solvents) and lack hydrogen atoms, which are crucial for accurate force field calculations. This protocol prepares the protein for simulation.

  • Download Structure: Obtain the crystal structure of human COX-2. For this guide, we use PDB ID: 5KIR .

  • Clean Structure: Load the PDB file into a molecular viewer like PyMOL. Remove all non-essential components:

    • Delete all water molecules (remove solvent).

    • Delete any co-crystallized ligands and ions not essential for structural integrity. In 5KIR, this includes the original inhibitor.

  • Add Hydrogens: Use a tool like AutoDock Tools to add polar hydrogens, which are critical for defining hydrogen bond networks.[9]

  • Assign Charges: Compute Gasteiger charges for the protein atoms. This is an essential step for electrostatic calculations in docking.[9]

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.

Protocol: Ligand Preparation

Rationale: A ligand's 3D conformation, charge distribution, and atom types must be correctly defined for the software to recognize and score its interactions with the protein.

  • Obtain 2D Structure: Download the 2D structure of this compound from PubChem (CID: 28375533) in SDF format.

  • Generate 3D Conformation: Use a tool like Open Babel or a chemical sketcher to convert the 2D structure into a 3D conformation. Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformer.

  • Assign Charges & Torsion: Load the 3D structure into AutoDock Tools.

    • Compute Gasteiger charges.

    • Detect the ligand's rotatable bonds, which Vina will explore during the docking process.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT format.

Section 3: Molecular Docking with AutoDock Vina

Causality: Molecular docking serves as the first predictive step, rapidly evaluating thousands of potential binding poses of the ligand within the protein's active site.[10][11] It uses a scoring function to estimate the binding affinity for each pose, allowing us to identify the most probable and energetically favorable interaction mode.

Protocol: Docking Simulation
  • Define the Binding Site (Grid Box):

    • Rationale: To focus the computational search, we define a "grid box" that encompasses the known active site of COX-2. This dramatically increases efficiency and accuracy. The box center and dimensions can be determined by aligning our target with a similar PDB structure that contains a bound inhibitor.

    • In PyMOL, align the prepared 5KIR structure with a COX-2 structure containing a known inhibitor (e.g., PDB ID: 3NTG with celecoxib).

    • Identify the coordinates of the center of the bound inhibitor and define a box large enough to contain it with some buffer (e.g., 25x25x25 Å).

  • Create Configuration File: Prepare a text file (conf.txt) specifying the input files and search parameters.

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. A higher value (e.g., 16 or 32) increases the chance of finding the true energy minimum but requires more computational time. For initial screening, 8 is common, but for a detailed study, a higher value is recommended.[12]

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

Data Presentation: Docking Results

AutoDock Vina will output multiple binding poses, ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1 -9.2 0.000
2-8.91.34
3-8.71.88
4-8.52.15
5-8.32.56

Trustworthiness: The top-ranked pose is selected for further analysis. It is crucial to visually inspect this pose in PyMOL to ensure it makes chemical sense (e.g., hydrogen bonds are formed, hydrophobic groups are in appropriate pockets). This "sanity check" is a critical self-validating step. The selected pose forms the starting point for the more rigorous MD simulations.

Section 4: Molecular Dynamics (MD) Simulation with GROMACS

Causality: While docking provides a static snapshot, MD simulations introduce temperature, pressure, and solvent to simulate the protein-ligand complex's behavior over time.[13][14] This allows us to assess the stability of the predicted binding pose and observe the dynamic interplay of interactions that are not captured by docking.

G Start Docked Complex (Pose 1) Topology Generate Topologies (Protein & Ligand) Start->Topology Box Define Simulation Box Topology->Box Solvate Add Solvent (Water) Box->Solvate Ions Add Ions (Neutralize) Solvate->Ions EM Energy Minimization Ions->EM NVT NVT Equilibration (Constant Temp) EM->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Prod Production MD (100 ns) NPT->Prod

Figure 2: GROMACS Molecular Dynamics Workflow.
Protocol: MD Simulation Setup
  • Ligand Parameterization:

    • Rationale: Standard protein force fields (like AMBER or CHARMM) do not contain parameters for drug-like molecules. We must generate a topology file for our ligand that describes its bonds, angles, and charges in a compatible format.

    • Use the ACPYPE (AnteChamber PYthon Parser interfacE) tool. It uses AmberTools in the background to generate a GROMACS-compatible topology (.itp file) and coordinate (.gro file) for the ligand from its PDBQT or MOL2 file.

  • System Building:

    • Force Field: Choose an appropriate force field for the protein (e.g., AMBER99SB-ILDN).

    • Combine Topologies: Merge the protein and ligand topologies into a single system description.

    • Solvation: Place the complex in a periodic box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a pre-equilibrated water model (e.g., TIP3P).[15]

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).[13]

  • Energy Minimization (EM):

    • Rationale: The initial system may have steric clashes or unfavorable geometries. EM relaxes the system to the nearest local energy minimum, ensuring a stable starting point for dynamics.[8]

    • Perform a steep descent minimization until the maximum force on any atom is below a target threshold (e.g., 1000 kJ/mol/nm).

  • Equilibration (NVT and NPT):

    • Rationale: This two-stage process gradually brings the system to the desired simulation temperature and pressure. This prevents thermal shock and ensures the system is well-behaved before the production run.[15]

    • NVT Ensemble (Constant Volume, Temperature): Equilibrate for ~100 ps to stabilize the system's temperature (e.g., 300 K). Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure, Temperature): Equilibrate for ~200 ps to stabilize the pressure (e.g., 1 bar) and density. Position restraints are typically maintained.

  • Production MD:

    • Remove the position restraints and run the simulation for a duration sufficient to observe the system's stable behavior (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

Section 5: Trajectory Analysis and Interpretation

Causality: The raw MD trajectory is a massive dataset of atomic positions over time. Analysis is required to extract meaningful biophysical insights into the stability of the complex and the nature of the interactions.

Key Analyses and Interpretation
  • Root Mean Square Deviation (RMSD):

    • Protocol: Calculate the RMSD of the protein backbone and the ligand's heavy atoms relative to their starting, equilibrated positions.

    • Interpretation: A stable, converging RMSD plot (plateauing after an initial rise) indicates that the system has reached equilibrium and the overall structure is stable. A low, stable RMSD for the ligand suggests it remains firmly bound in the active site.

  • Root Mean Square Fluctuation (RMSF):

    • Protocol: Calculate the RMSF for each protein residue's alpha-carbon.

    • Interpretation: This reveals which parts of the protein are flexible versus stable. High fluctuations in loop regions are expected. A decrease in the fluctuation of active site residues upon ligand binding can indicate a stabilizing interaction.

  • Hydrogen Bond Analysis:

    • Protocol: Use GROMACS tools to count the number of hydrogen bonds formed between the ligand and protein throughout the simulation.

    • Interpretation: Identifying persistent hydrogen bonds (those present for a high percentage of the simulation time) is key to understanding the specific interactions that anchor the ligand in the binding pocket.

Section 6: Binding Free Energy Calculation (MM/PBSA)

Causality: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is an end-point method used to estimate the binding free energy from a set of MD simulation snapshots.[16][17] It offers a more accurate prediction than docking scores by incorporating solvation effects and averaging over a dynamic ensemble, though it is less rigorous than alchemical free energy methods.[18]

Protocol: MM/PBSA Calculation
  • Extract Snapshots: Select frames from the stable portion of the MD trajectory (e.g., the last 50 ns).

  • Run Calculation: Use the g_mmpbsa tool (or similar scripts) to perform the calculation. The tool calculates the binding free energy (ΔG_bind) using the following equation:

    ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    Where:

    • ΔE_MM: Change in molecular mechanics energy (van der Waals + electrostatic).

    • ΔG_solv: Change in solvation free energy (polar + nonpolar).

    • TΔS: Conformational entropy change (often omitted for relative rankings due to high computational cost and potential for large errors).[17]

Data Presentation: Energy Contributions
Energy ComponentAverage Contribution (kJ/mol)Standard Deviation
van der Waals-165.412.1
Electrostatic-45.88.5
Polar Solvation+130.210.3
Nonpolar Solvation (SASA)-15.51.1
Binding Energy (ΔG_bind) -96.5 15.7

Interpretation: A strongly negative ΔG_bind supports the hypothesis of a stable interaction. Decomposing the energy reveals the driving forces of binding. In this hypothetical example, van der Waals forces are the dominant favorable contributor, which is common for ligands in hydrophobic pockets.

Section 7: Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for characterizing the interaction between this compound and a plausible biological target, COX-2. The multi-stage approach, from initial docking to dynamic simulation and free energy calculation, provides a robust framework for generating and refining hypotheses about a small molecule's mechanism of action.

The hypothetical results presented suggest that the molecule binds favorably and stably within the COX-2 active site, driven primarily by hydrophobic interactions. The next logical steps would involve:

  • Experimental Validation: In vitro enzyme inhibition assays are essential to confirm the computational prediction.

  • Lead Optimization: If activity is confirmed, the model can be used to guide the design of analogs with improved potency or pharmacokinetic properties.

  • Target Screening: This entire workflow can be applied to screen the molecule against other potential off-targets to predict its selectivity profile.

By integrating these computational techniques, researchers can significantly accelerate the early stages of drug discovery, enabling more informed decisions and prioritizing resources for the most promising candidates.

Section 8: References

  • Chen, T., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • GROMACS Tutorials. Justin A. Lemkul, Ph.D.[Link]

  • Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. [Link]

  • EMBL-EBI. GROMACS tutorial | Biomolecular simulations. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. [Link]

  • MM/PBSA Free Energy Calculation Guide. Scribd. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2024). YouTube. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials!. [Link]

  • Molecular Docking Tutorial. University of Catania. [Link]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube. [Link]

  • Walsh Medical Media. Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC - NIH. [Link]

  • Longdom Publishing. Developing In Silico Models of Protein-Protein Interactions (PPIs). [Link]

  • Pharmaffiliates. This compound. [Link]

  • Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • MDPI. Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. [Link]

  • Toward In Silico Design of Protein–Protein Interaction Stabilizers. PMC - PubMed Central. [Link]

  • MDPI. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • PubChem - NIH. Isoniazid. [Link]

  • NIH. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. [Link]

  • PubMed. Potent antimycobacterial activity of the pyridoxal isonicotinoyl hydrazone analog 2-pyridylcarboxaldehyde isonicotinoyl hydrazone: a lipophilic transport vehicle for isonicotinic acid hydrazide. [Link]

  • PubMed. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. [Link]

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Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 2-(Cyclohexyloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Cyclohexyloxy)isonicotinic acid is a synthetic organic molecule and a derivative of isonicotinic acid.[1][2] Isonicotinic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and antimicrobial properties.[3][4][5] The structural similarity of the isonicotinic acid core to nicotinic acid (Niacin) suggests that this compound may act as a ligand for the nicotinic acid receptor, G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[6]

GPR109A is a Gi/o-coupled receptor that is activated by niacin and the short-chain fatty acid butyrate.[7][8] Its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and can also trigger the recruitment of β-arrestin.[6][9][10] GPR109A is expressed in various tissues, including adipocytes and immune cells, and is a therapeutic target for dyslipidemia and inflammation.[8][10][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro pharmacological activity of this compound at the human GPR109A receptor. The protocols herein detail two primary functional assays: a cAMP inhibition assay to assess Gαi pathway activation and a β-arrestin recruitment assay to evaluate G-protein independent signaling.

GPR109A Signaling Pathways

Upon agonist binding, GPR109A undergoes a conformational change that facilitates the activation of two principal downstream signaling pathways:

  • Gαi-Mediated Pathway: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi). The dissociated Gαi-GTP complex then inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.[10][12][13]

  • β-Arrestin Recruitment: Ligand-activated GPR109A is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal. Furthermore, β-arrestin can act as a scaffold protein to initiate distinct downstream signaling cascades.[7][14][15][16]

The following diagram illustrates these key signaling events:

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A G_protein Gαiβγ GPR109A->G_protein Activates GRK GRK GPR109A->GRK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates beta_arrestin β-Arrestin GPR109A_P P-GPR109A beta_arrestin->GPR109A_P Desensitization & Downstream Signaling GRK->GPR109A_P Phosphorylates GPR109A_P->beta_arrestin Recruits Agonist 2-(Cyclohexyloxy) isonicotinic acid Agonist->GPR109A Binds

Caption: GPR109A Signaling Pathways

Experimental Protocols

PART 1: Gαi-Mediated cAMP Inhibition Assay

This assay quantifies the ability of this compound to inhibit the production of cAMP in cells expressing human GPR109A. Since GPR109A is coupled to Gαi, an adenylyl cyclase stimulator, such as forskolin, is used to induce a detectable level of cAMP, which can then be inhibited by the test compound.[13]

1.1 Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number
CHO-K1/hGPR109A Stable Cell LineMultispan, Inc.C1370-1
DMEM/F12 MediumATCC30-2006
Fetal Bovine Serum (FBS)ATCC30-2020
PuromycinSigma-AldrichP8833
This compoundSynHetCAS-1019353-19-5
Nicotinic Acid (Positive Control)Sigma-AldrichN4126
ForskolinSigma-AldrichF6886
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
cAMP-Glo™ Assay KitPromegaV1501
White, 96-well clear-bottom assay platesCorning3610

1.2 Cell Culture

  • Culture the CHO-K1/hGPR109A cells in DMEM/F12 medium supplemented with 10% FBS and 10 µg/mL puromycin.[10]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency. For assays, use cells with a passage number below 20 to ensure consistent receptor expression and response.

1.3 Assay Protocol (Agonist Mode)

  • Cell Seeding:

    • Harvest CHO-K1/hGPR109A cells using trypsin-EDTA and resuspend in assay buffer (e.g., HBSS or serum-free medium).

    • Seed 5,000-10,000 cells per well in a 96-well white, clear-bottom plate in a volume of 80 µL.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a concentration range (e.g., 100 µM to 1 pM). Prepare a similar dilution series for the positive control, nicotinic acid.

  • Agonist Stimulation:

    • To each well, add 10 µL of a forskolin solution to achieve a final concentration that elicits approximately 80% of the maximal cAMP response (EC₈₀). This concentration needs to be predetermined in a separate experiment.

    • Immediately add 10 µL of the diluted test compound or positive control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Following the incubation, perform the cAMP measurement using a commercial kit, such as the cAMP-Glo™ Assay, according to the manufacturer's instructions.[17] This typically involves cell lysis followed by the addition of a detection reagent that generates a luminescent signal inversely proportional to the cAMP concentration.

    • Read the luminescence on a plate reader.

1.4 Data Analysis

  • Convert the raw luminescence units (RLU) to cAMP concentrations using a standard curve generated as per the kit's protocol.

  • Normalize the data by setting the cAMP level in the presence of forskolin alone as 100% and the basal level (no forskolin) as 0%.

  • Plot the percentage inhibition of cAMP production against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal inhibitory effect).

PART 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, providing a readout of G-protein independent signaling. The DiscoverX PathHunter® β-Arrestin assay is a widely used platform for this purpose.[15][18]

2.1 Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number
PathHunter® eXpress GPR109A CHO-K1 β-Arrestin GPCR Assay KitEurofins DiscoverX93-0301E2CP2L
This compoundSynHetCAS-1019353-19-5
Nicotinic Acid (Positive Control)Sigma-AldrichN4126
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
White, 96-well solid bottom assay platesIncluded in kitN/A

2.2 Assay Protocol (Agonist Mode)

The PathHunter® eXpress kits are provided in a convenient, ready-to-use format containing cryopreserved cells and all necessary reagents.[9]

  • Cell Plating:

    • Thaw the vial of PathHunter® GPR109A cells as per the manufacturer's protocol.[6]

    • Plate the cells in the provided 96-well assay plate.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in the provided Cell Plating (CP) reagent to achieve the desired final concentrations.[18] Prepare a similar dilution series for nicotinic acid.

  • Agonist Stimulation:

    • Add the diluted compounds to the plated cells.

    • Incubate the plate for 90 minutes at 37°C.

  • Signal Detection:

    • Add the PathHunter® Detection Reagents according to the kit's manual.[6]

    • Incubate the plate at room temperature for 60 minutes.

    • Read the chemiluminescent signal on a plate reader.

2.3 Data Analysis

  • Normalize the data by setting the signal from the vehicle control (DMSO) as 0% and the signal from a saturating concentration of the positive control (nicotinic acid) as 100%.

  • Plot the percentage activation against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Overall Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for characterizing this compound.

Workflow cluster_cAMP cAMP Assay cluster_barrestin β-Arrestin Assay start Start prep_compound Prepare 2-(Cyclohexyloxy)isonicotinic acid Stock and Dilutions start->prep_compound culture_cells Culture GPR109A-expressing CHO-K1 Cells start->culture_cells stim_forskolin Stimulate with Forskolin and Test Compound prep_compound->stim_forskolin stim_agonist Stimulate with Test Compound prep_compound->stim_agonist seed_plates Seed Cells into 96-well Plates culture_cells->seed_plates seed_plates->stim_forskolin seed_plates->stim_agonist detect_cAMP Detect cAMP Levels (Luminescence) stim_forskolin->detect_cAMP analyze_cAMP Analyze Data (EC50 for cAMP inhibition) detect_cAMP->analyze_cAMP end End analyze_cAMP->end detect_barrestin Add Detection Reagents stim_agonist->detect_barrestin read_signal Read Chemiluminescent Signal detect_barrestin->read_signal analyze_barrestin Analyze Data (EC50 for β-arrestin recruitment) read_signal->analyze_barrestin analyze_barrestin->end

Caption: Experimental Workflow

References

  • Multispan, Inc. (n.d.). Human Recombinant GPR109A Receptor. Retrieved from [Link]

  • GenScript. (n.d.). CHO-K1/NIACR1/Gα15 Stable Cell Line. Hölzel-Diagnostika. Retrieved from [Link]

  • Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • ResearchGate. (2017). Robust cAMP assay kit for Gi coupled GPCRs? Retrieved from [Link]

  • Sittampalam, G. S., Coussens, N. P., & Brimacombe, K., et al. (Eds.). (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). A2aR - HEK293 Recombinant Cell Line. Retrieved from [Link]

  • Hölzel-Diagnostika. (n.d.). CHO-K1/NIACR1/Gα15 Stable Cell Line. Retrieved from [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncotarget, 5(4), 1162–1172.
  • Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® eXpress β-Arrestin Human and Ortholog GPCR Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]

  • Gambhir, D., Anilkumar, A. A., & Ravindran, B. (2018). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative Ophthalmology & Visual Science, 59(1), 328-338.
  • Gambhir, D., Anilkumar, A. A., & Ravindran, B. (2018). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 59(1), 328–338.
  • Cellosaurus. (n.d.). HEK293 (CVCL_0045). Retrieved from [Link]

  • Reddy, M. V., et al. (2016). In situ click chemistry generation of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 59(1), 309-322.
  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Smith, A. M., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(12), 1074–1079.
  • Gaylord Chemical Company. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

  • Reddy, M. V., et al. (2016). In situ click chemistry generation of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 59(1), 309-322.
  • Al-Ostoot, F. H., et al. (2021).

Sources

Application Notes and Protocols for Cell-Based Assay Using 2-(Cyclohexyloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Targeting the Hypoxia Pathway with 2-(Cyclohexyloxy)isonicotinic acid

The cellular response to low oxygen availability (hypoxia) is a fundamental process in both normal physiology and various pathological states, including cancer, ischemia, and chronic inflammation. A master regulator of this response is the Hypoxia-Inducible Factor (HIF) transcription factor. Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is initiated by a class of enzymes known as Prolyl Hydroxylase Domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-1α. This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.

In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is diminished, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a host of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.

This compound is a small molecule inhibitor of PHD enzymes. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization of HIF-1α even under normoxic conditions. This property makes this compound a valuable tool for studying the physiological and pathological roles of the HIF pathway and a potential therapeutic agent for conditions where HIF activation is beneficial, such as anemia and ischemic diseases.

This document provides a detailed guide for a cell-based assay to characterize the activity of this compound by measuring the stabilization of HIF-1α in cultured cells.

Scientific Foundation: The HIF-1α Signaling Pathway

The following diagram illustrates the pivotal role of PHD enzymes in the regulation of HIF-1α and the mechanism of action for this compound.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia_inhibitor Hypoxia or PHD Inhibitor Treatment cluster_nucleus_content HIF-1α_p HIF-1α Hydroxylated_HIF-1α Hydroxylated HIF-1α HIF-1α_p->Hydroxylated_HIF-1α Hydroxylation PHD PHD Enzymes PHD->Hydroxylated_HIF-1α O2 O₂ O2->PHD activates VHL VHL Complex Hydroxylated_HIF-1α->VHL Proteasomal_Degradation Proteasomal Degradation VHL->Proteasomal_Degradation Ubiquitination HIF-1α_s HIF-1α (stabilized) Nucleus Nucleus HIF-1α_s->Nucleus Translocation PHD_i PHD Enzymes Inhibitor This compound Inhibitor->PHD_i inhibits HIF-1β HIF-1β HIF-1β->Nucleus HRE HRE (Target Gene Promoter) Transcription Gene Transcription HRE->Transcription HIF-1α_s_n HIF-1α HIF-1α_s_n->HRE binds HIF-1β_n HIF-1β HIF-1β_n->HRE Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, U2OS) Compound_Treatment 2. Compound Treatment (this compound) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis (with protease inhibitors) Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Detection 5. HIF-1α Detection Protein_Quantification->Detection Western_Blot Western Blot Detection->Western_Blot ELISA ELISA Detection->ELISA Data_Analysis 6. Data Analysis (Quantification & Visualization) Western_Blot->Data_Analysis ELISA->Data_Analysis

2-(Cyclohexyloxy)isonicotinic acid enzyme inhibition assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scientific Community

Topic: 2-(Cyclohexyloxy)isonicotinic Acid: A Biochemical Assay Protocol for the Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) are critical oxygen-sensing enzymes that regulate cellular adaptation to low oxygen environments.[1] Their role in controlling the stability of the HIF-α transcription factor makes them a significant therapeutic target for various pathologies, including the anemia associated with chronic kidney disease (CKD).[2][3] Small molecule inhibitors of PHDs can stabilize HIF-α, mimicking a hypoxic response and stimulating the production of endogenous erythropoietin.[4][5] This document provides a detailed application note and a robust, step-by-step protocol for assessing the inhibitory activity of this compound, a putative PHD inhibitor, against PHD2, the primary isoform responsible for HIF-α regulation under normoxia.[6] The described method is a colorimetric in vitro hydroxylation (IVH) assay that measures the consumption of the co-substrate α-ketoglutarate (α-KG), offering a reliable and cost-effective alternative to radioactivity-based assays.[7]

Introduction: The HIF Prolyl Hydroxylase Therapeutic Target

The cellular response to changes in oxygen availability is orchestrated by the Hypoxia-Inducible Factor (HIF) transcription factor. HIF is a heterodimer composed of an oxygen-labile α-subunit and a stable β-subunit.[1] Under normal oxygen conditions (normoxia), a family of Fe(II) and 2-oxoglutarate (also known as α-ketoglutarate) dependent dioxygenases, known as HIF prolyl hydroxylases (PHDs), hydroxylate specific proline residues on the HIF-α subunit.[4] This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation.[4]

In hypoxic conditions, the lack of molecular oxygen, a primary substrate for the PHD enzymes, leads to their inactivation.[1] Consequently, HIF-α is not hydroxylated, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This active HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of over 100 genes involved in erythropoiesis (e.g., EPO), angiogenesis, and iron metabolism.[1][4]

Pharmacological inhibition of PHDs with small molecules, such as this compound, can stabilize HIF-α even in the presence of normal oxygen levels. This mechanism provides a powerful therapeutic strategy for treating renal anemia by stimulating the body's own production of erythropoietin and improving iron utilization.[3][5]

cluster_0 Normoxia (Oxygen Present) cluster_1 Hypoxia or PHD Inhibition PHD PHD Enzyme HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH Hydroxylation HIFa_norm HIF-α HIFa_norm->PHD O2 O₂ O2->PHD aKG α-KG aKG->PHD VHL VHL Complex HIFa_OH->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation Ubiquitination PHD_inhib PHD Enzyme HIFa_hyp HIF-α HIF_complex Active HIF (HIF-α/β) HIFa_hyp->HIF_complex Stabilization Inhibitor 2-(Cyclohexyloxy)isonicotinic acid Inhibitor->PHD_inhib Inhibition HIFb HIF-β HIFb->HIF_complex HRE HRE HIF_complex->HRE Nuclear Translocation & Binding Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., EPO, Iron Metabolism) HRE->Gene_Expression Transcription

Figure 1. The HIF Signaling Pathway. Under normoxic conditions, PHD enzymes hydroxylate HIF-α, leading to its degradation. Under hypoxia or in the presence of a PHD inhibitor, HIF-α is stabilized, leading to the activation of target genes.

Principle of the Enzyme Inhibition Assay

The activity of PHD enzymes can be determined by monitoring the consumption of one of its co-substrates or the formation of one of its products.[7][8] This protocol utilizes a colorimetric method to quantify the depletion of α-ketoglutarate (α-KG) during the enzymatic reaction.[7]

The core reaction is as follows: HIF-1α Peptide + α-KG + O₂ --(PHD2, Fe²⁺, Ascorbate)--> Hydroxylated HIF-1α Peptide + Succinate + CO₂

To measure the remaining α-KG, it is chemically derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH). This reaction forms a colored 2,4-dinitrophenylhydrazone product. Upon the addition of a strong base (NaOH), the solution develops a stable color with a maximal absorbance that can be measured spectrophotometrically.[7] The amount of α-KG consumed is directly proportional to the PHD2 enzyme activity. By running the assay with varying concentrations of this compound, a dose-response curve can be generated to determine the compound's half-maximal inhibitory concentration (IC₅₀).

A 1. Prepare Assay Plate (Enzyme, Buffer, Fe²⁺, Inhibitor) B 2. Initiate Reaction (Add HIF-1α Peptide & α-KG) A->B C 3. Incubate (e.g., 30 min at RT) B->C D 4. Quench & Derivatize (Add 2,4-DNPH) C->D E 5. Develop Color (Add NaOH) D->E F 6. Read Absorbance (Spectrophotometer) E->F G 7. Analyze Data (Calculate % Inhibition, Plot IC₅₀ Curve) F->G

Figure 2. Experimental Workflow. A streamlined workflow for the colorimetric PHD2 inhibition assay.

Materials and Reagents

  • Enzyme: Recombinant Human PHD2 (EGLN1), catalytic domain.

  • Substrate: Synthetic peptide derived from HIF-1α, e.g., a 19-mer containing the target proline residue (DLDLEMLAPYIPMDDDFQL).[7]

  • Inhibitor: this compound, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Co-factors & Additives:

    • Ferrous Sulfate (FeSO₄), freshly prepared in water.

    • L-Ascorbic acid (Ascorbate), freshly prepared.

    • Bovine Serum Albumin (BSA).

    • Catalase.

  • Co-substrate: α-Ketoglutaric acid (α-KG).

  • Detection Reagents:

    • 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution (e.g., 1 mM in 1 M HCl).

    • Sodium Hydroxide (NaOH) solution (e.g., 2.5 M).

  • Equipment:

    • 384-well or 96-well clear, flat-bottom microplates.

    • Multichannel pipettes.

    • Microplate reader capable of measuring absorbance at ~500-540 nm.

Detailed Step-by-Step Protocol

This protocol is designed to determine the IC₅₀ value of this compound.

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5. Add BSA to a final concentration of 0.1 mg/mL and Catalase to 0.1 mg/mL. Keep on ice.

  • Inhibitor Stock: Prepare a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Enzyme Working Solution: Dilute recombinant PHD2 in cold Assay Buffer to the desired working concentration (e.g., 2X final concentration). The optimal concentration should be determined empirically by running an enzyme titration curve.[9]

  • Co-factor/Substrate Mix: Prepare a 2X working solution in Assay Buffer containing FeSO₄ (final conc. 50 µM), Ascorbate (final conc. 2 mM), HIF-1α peptide (final conc. 100 µM), and α-KG (final conc. 100 µM). Note: The final α-KG concentration should be near its Km value for optimal sensitivity to competitive inhibitors.

Assay Procedure

Perform all steps at room temperature unless otherwise specified. The final assay volume is 50 µL.

  • Compound Plating: Add 1 µL of the serially diluted inhibitor stock solutions (or DMSO for controls) to the wells of the microplate.

    • 100% Inhibition Control (Min signal): Wells with a known pan-PHD inhibitor (e.g., Dimethyloxalylglycine, DMOG) or no enzyme.

    • 0% Inhibition Control (Max signal): Wells with DMSO instead of inhibitor.

  • Enzyme Addition: Add 24 µL of the PHD2 enzyme working solution to each well except the "no enzyme" control wells. For those, add 24 µL of Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the 2X Co-factor/Substrate Mix to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Gently mix the plate and incubate for a fixed period (e.g., 30 minutes). The reaction time should be within the linear range of product formation, which should be determined beforehand.[9]

  • Reaction Quenching & Derivatization: Stop the reaction by adding 25 µL of 1 mM 2,4-DNPH solution to all wells. Incubate for 10 minutes. This step both quenches the reaction and begins the derivatization of the remaining α-KG.

  • Color Development: Add 50 µL of 2.5 M NaOH to all wells. The solution will turn yellow/orange. Incubate for 5 minutes to allow the color to stabilize.

  • Measurement: Read the absorbance of the plate on a microplate reader at a wavelength between 500-540 nm.

Data Analysis and Presentation

Calculations
  • Correct for Background: Subtract the average absorbance of the "no enzyme" control wells from all other data points.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_min) / (Abs_max - Abs_min))

    • Abs_inhibitor: Absorbance of the well with the inhibitor.

    • Abs_max: Average absorbance of the 0% inhibition control (DMSO).

    • Abs_min: Average absorbance of the 100% inhibition control.

IC₅₀ Determination

Plot the calculated % Inhibition values against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Sample Data Presentation

The results of the assay can be summarized in a table format.

This compound [µM]Average Absorbance% Inhibition
1000.21598.2%
33.30.23892.1%
11.10.31172.8%
3.70.45635.5%
1.20.5984.8%
0.40.6210.1%
0 (DMSO Control)0.6220.0%
No Enzyme Control0.150N/A
Calculated IC₅₀ ~4.5 µM

Table 1: Representative data for the determination of the IC₅₀ value of a hypothetical PHD2 inhibitor. Data is for illustrative purposes only.

Trustworthiness and Self-Validation

The integrity of this assay relies on a series of well-defined controls and scientifically sound experimental choices.

  • Rationale for Additives: Ascorbate is included as a reducing agent to maintain the active Fe(II) state of the iron co-factor at the enzyme's active site.[10] Catalase is added to quench any hydrogen peroxide that may be generated, which could otherwise non-enzymatically convert α-KG to succinate and interfere with the assay.[11]

  • Essential Controls:

    • No Enzyme Control: This control accounts for any non-enzymatic degradation of α-KG and establishes the baseline absorbance for a fully "inhibited" reaction.

    • No Inhibitor (DMSO) Control: Represents the maximum enzymatic activity (0% inhibition) and is crucial for data normalization.

    • No Substrate Control: A control lacking the HIF-1α peptide can confirm that α-KG consumption is dependent on the primary substrate.

  • Linearity: It is critical to ensure that the measurements are taken within the linear range of both the enzyme kinetics and the colorimetric detection method. Preliminary experiments to determine optimal enzyme concentration and reaction time are essential for robust and reproducible results.[7][9]

By incorporating these elements, the protocol becomes a self-validating system, ensuring that the observed inhibition is a direct result of the compound's interaction with the PHD2 enzyme.

Conclusion

This application note provides a comprehensive and reliable protocol for evaluating the inhibitory potential of this compound against the PHD2 enzyme. The described colorimetric assay, based on the quantification of α-KG consumption, is a high-throughput-compatible method suitable for primary screening and IC₅₀ determination in drug discovery programs targeting the HIF pathway.[7][12] The detailed steps and validation principles outlined herein are intended to equip researchers with a robust tool to characterize novel PHD inhibitors.

References

  • Feldman, D. L., et al. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases, 69(6), 815-826. [Link]

  • Potpara, T. S., et al. (2022). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. MDPI, 12(1), 11. [Link]

  • Grokipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Grokipedia. [Link]

  • Nagata, T., et al. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. International Journal of Molecular Sciences, 23(19), 11946. [Link]

  • Wikipedia. (2023). HIF prolyl-hydroxylase inhibitor. Wikipedia. [Link]

  • Myers, K. S., et al. (2008). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. Analytical Biochemistry, 382(2), 115-120. [Link]

  • Myllymäki, S. M., et al. (2019). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry, 294(20), 8186-8197. [Link]

  • Goldberg, K. L., et al. (2009). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 390(2), 173-178. [Link]

  • ResearchGate. (n.d.). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation | Request PDF. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). Developing a colorimetric assay for Fe(II)/2-oxoglutarate-dependent dioxygenase. Analytical Biochemistry, 548, 48-53. [Link]

  • ResearchGate. (n.d.). A fluorescence-based assay for 2-oxoglutarate-dependent oxygenases | Request PDF. ResearchGate. [Link]

  • Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206. [Link]

  • Springer Nature Experiments. (n.d.). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature. [Link]

  • ResearchGate. (n.d.). PhD2 181-417 enzyme titration. Various concentrations of PhD2 enzyme... | Download Scientific Diagram. ResearchGate. [Link]

  • Wang, S., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6613. [Link]

  • Schofield, C. J., & Hausinger, R. P. (Eds.). (2015). Biochemical Diversity of 2-Oxoglutarate-Dependent Oxygenases. Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 2-(Cyclohexyloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Modulating GPR109A

2-(Cyclohexyloxy)isonicotinic acid is a structural analog of nicotinic acid (niacin), a well-established therapeutic agent.[1][2] Nicotinic acid and its derivatives are known to exert their pharmacological effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells, such as macrophages.[1] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade has significant implications in various physiological and pathological processes, making GPR109A an attractive target for drug discovery.

The therapeutic relevance of GPR109A activation is multifaceted. In adipocytes, it mediates the anti-lipolytic effects of niacin, contributing to the management of dyslipidemia.[4] In immune cells, GPR109A signaling has been shown to have potent anti-inflammatory effects, suggesting its potential in treating inflammatory and autoimmune diseases.[5] Furthermore, GPR109A has been implicated as a tumor suppressor in certain cancers.[5] The diverse biological roles of GPR109A underscore the importance of identifying and characterizing novel modulators of this receptor. High-throughput screening (HTS) serves as a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries to discover new chemical entities with therapeutic potential.

This document provides a comprehensive guide for utilizing this compound in HTS campaigns aimed at identifying modulators of GPR109A. While direct evidence for the activity of this compound on GPR109A is not extensively documented in publicly available literature, its structural similarity to known GPR109A agonists suggests it is a putative agonist and can serve as a valuable tool compound and positive control in screening assays. These application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel GPR109A modulators.

Mechanism of Action: GPR109A Signaling Pathway

GPR109A is a member of the Gi/o family of G protein-coupled receptors. Upon binding of an agonist, such as nicotinic acid or putatively this compound, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to a variety of cellular responses.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound (Putative Agonist) GPR109A GPR109A Receptor Agonist->GPR109A Binds G_protein Gi/o Protein (α, β, γ subunits) GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects, inhibition of lipolysis) PKA->Cellular_Response Phosphorylates Downstream Targets HTS_Workflow Assay_Development Assay Development & Optimization (Z'-factor > 0.5) Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Compound_Library_Prep Compound Library Preparation (Dilution & Plating) Compound_Library_Prep->Primary_Screen Hit_Identification Hit Identification & Triage Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Orthogonal_Assays Orthogonal & Secondary Assays Dose_Response->Orthogonal_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assays->SAR_Studies

Caption: High-Throughput Screening Workflow.

Physicochemical Properties and Handling of this compound

While detailed experimental data is limited, we can infer some properties of this compound based on its structure and information from chemical suppliers.

PropertyValue/InformationSource
IUPAC Name 2-(cyclohexyloxy)pyridine-4-carboxylic acid[6]
CAS Number 1019353-19-5[6][7][8]
Molecular Formula C12H15NO3[9]
Molecular Weight 221.25 g/mol [9]
Purity >95% (commercially available)[6][10]
Storage Room Temperature[9]

Solubility and Stock Solution Preparation:

  • It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • For aqueous assay buffers, perform serial dilutions from the DMSO stock. It is crucial to assess the solubility of the compound in the final assay buffer to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to minimize solvent effects on the cells.

Stability:

  • Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect from light if the compound is found to be light-sensitive.

Protocols

Protocol 1: High-Throughput cAMP Assay for GPR109A Agonists

This protocol describes a competitive immunoassay using HTRF technology to measure changes in intracellular cAMP levels in response to GPR109A activation.

Materials:

  • HEK293 cells stably expressing human GPR109A (or other suitable host cells).

  • Assay medium: DMEM/F12, no phenol red, supplemented with 0.1% BSA.

  • Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Forskolin (positive control for adenylyl cyclase activation).

  • This compound (putative positive control for GPR109A agonism).

  • HTRF cAMP detection kit (e.g., from Cisbio).

  • 384-well white, low-volume assay plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating:

    • Harvest and resuspend the GPR109A-expressing cells in assay medium to a density of 2,500 cells/5 µL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in stimulation buffer.

    • Add 5 µL of the compound solutions to the respective wells. For control wells, add 5 µL of stimulation buffer (basal control) or stimulation buffer containing forskolin (positive control).

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis:

  • The HTRF ratio is inversely proportional to the intracellular cAMP concentration.

  • Normalize the data using the basal and forskolin-stimulated controls.

  • Plot the normalized response against the compound concentration to determine the EC50 value for agonists.

cAMP_Assay_Protocol Cell_Plating 1. Plate GPR109A-expressing cells (2,500 cells/well) Incubation1 2. Incubate 18-24h at 37°C Cell_Plating->Incubation1 Compound_Addition 3. Add compounds/controls (5 µL/well) Incubation1->Compound_Addition Incubation2 4. Incubate 30 min at RT Compound_Addition->Incubation2 Detection_Reagent_Addition 5. Add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) Incubation2->Detection_Reagent_Addition Incubation3 6. Incubate 60 min at RT Detection_Reagent_Addition->Incubation3 Read_Plate 7. Read plate on HTRF reader Incubation3->Read_Plate Data_Analysis 8. Analyze data (EC50 determination) Read_Plate->Data_Analysis

Caption: cAMP Assay Protocol Workflow.

Protocol 2: High-Throughput Calcium Flux Assay for GPR109A Modulators

This protocol describes a fluorescent-based calcium flux assay for identifying GPR109A modulators. This assay requires a cell line co-expressing GPR109A and a promiscuous G protein, such as Gα16, which couples the Gi signal to the Gq pathway, leading to intracellular calcium release.

Materials:

  • CHO or HEK293 cells stably co-expressing human GPR109A and Gα16.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage from cells).

  • This compound (putative positive control for GPR109A agonism).

  • ATP (positive control for endogenous purinergic receptor activation).

  • 384-well black, clear-bottom assay plates.

  • Fluorescent microplate reader with kinetic reading capabilities and liquid handling for compound addition.

Procedure:

  • Cell Plating:

    • Plate the GPR109A/Gα16 co-expressing cells in 384-well plates at a density of 10,000 cells/well in 25 µL of growth medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.

    • Remove the growth medium from the cell plates and add 25 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Calcium Flux Measurement:

    • Place the assay plate in a fluorescent microplate reader.

    • Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the compound solution (prepared in assay buffer) to the wells.

    • Continue to measure the fluorescence intensity kinetically for 60-120 seconds to monitor the change in intracellular calcium.

Data Analysis:

  • The change in fluorescence intensity over time reflects the intracellular calcium concentration.

  • Calculate the peak fluorescence response for each well.

  • Normalize the data to the response of a known agonist or a positive control like ATP.

  • For agonists, plot the normalized peak response against the compound concentration to determine the EC50 value. For antagonists, pre-incubate with the test compound before adding a known agonist and measure the inhibition of the agonist response.

References

  • van Veldhoven, J. P. D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736–2739. [Link]

  • Gabriel, D., et al. (2003). A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP. Assay and Drug Development Technologies, 1(2), 291-303. [Link]

  • Eurofins Discovery. (n.d.). GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Plesneva, S. A., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Pharmaceuticals, 14(10), 987. [Link]

  • van Stiphout, M. J. A., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]

  • Jones, R. M., et al. (2012). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 10(5), 457-467. [Link]

  • Ahmed, K., et al. (2009). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Biomolecular Structure and Dynamics, 27(3), 275-286. [Link]

  • Pike, A. W. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation, 115(12), 3404-3407. [Link]

  • Thangaraju, M., et al. (2013). The niacin/butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. [Link]

  • Pharmaffiliates. (n.d.). 1019353-19-5| Chemical Name : this compound. Retrieved from [Link]

  • Grokipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 2-(cyclohexyloxy)pyridine-4-carboxylic acid. Retrieved from [Link]

  • Khan, S. A., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 15, 2473–2503. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Feingold, K. R., & Grunfeld, C. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(7), 1030-1038. [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Amide Coupling of 2-(Cyclohexyloxy)isonicotinic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Cyclohexyloxy)isonicotinic Amides

The isonicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a cyclohexyloxy group at the 2-position of the pyridine ring creates a lipophilic domain that can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule. The amide coupling of 2-(cyclohexyloxy)isonicotinic acid with primary amines is a critical transformation for generating libraries of novel compounds for drug discovery programs. These derivatives have potential applications as anti-inflammatory agents, anticancer therapeutics, and modulators of various enzymatic pathways.[2][3]

However, the steric bulk of the cyclohexyloxy group proximal to the carboxylic acid presents a significant challenge for amide bond formation, often leading to sluggish reactions and low yields with standard coupling protocols.[3] This application note provides a detailed guide to overcoming these steric challenges by exploring various modern coupling reagents and optimizing reaction conditions. We will delve into the mechanistic underpinnings of these reagents to provide a rational basis for procedural choices, ensuring robust and reproducible synthesis of the target amides.

Reaction Mechanisms and Key Reagents

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to form a more electrophilic species.[1] The choice of coupling reagent is paramount, especially when dealing with sterically hindered substrates like this compound.

Carbodiimide-Mediated Coupling with EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form an active ester, which is more stable and reacts efficiently with the primary amine to yield the desired amide.[5]

EDC_HOBt_Mechanism Acid This compound O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt - EDC-Urea Urea EDC-Urea (Water-soluble) O_acylisourea->Urea Side Reaction (N-acylurea) HOBt HOBt Amide Target Amide Active_Ester->Amide + Primary Amine - HOBt Amine Primary Amine

Caption: EDC/HOBt mediated amide coupling mechanism.

Aminium/Uronium Salt-Based Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates.[6][7] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[8] The 7-azabenzotriazole (At) moiety enhances the reaction rate through neighboring group participation.[7]

HATU_Mechanism Acid This compound Carboxylate Carboxylate Anion Acid->Carboxylate + DIPEA Base DIPEA Active_Ester OAt Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide Target Amide Active_Ester->Amide + Primary Amine - HOAt Byproduct Tetramethylurea Amine Primary Amine T3P_Mechanism Acid This compound Carboxylate Carboxylate Anion Acid->Carboxylate + Base Base Pyridine or Et3N Mixed_Anhydride Mixed Phosphonic Anhydride Carboxylate->Mixed_Anhydride + T3P® T3P T3P® Amide Target Amide Mixed_Anhydride->Amide + Primary Amine Byproduct Water-soluble Phosphonic Acid Byproducts Amine Primary Amine

Caption: T3P® mediated amide coupling mechanism.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of this compound with a generic primary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve this compound and Primary Amine in Anhydrous Solvent Add_Base Add Base (e.g., DIPEA, Et3N) Reactants->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Coupling_Reagent Add Coupling Reagent (EDC/HOBt, HATU, or T3P®) Cool->Add_Coupling_Reagent Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Coupling_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Workup and Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for amide coupling.

Reagent Selection Guide
Coupling ReagentStrengthsWeaknessesTypical Conditions
EDC/HOBt - Water-soluble byproducts- Relatively inexpensive- May be less effective for highly hindered substrates- Can lead to side reactions if not controlled- Solvent: DMF, DCM- Base: DIPEA, Et3N- Temp: 0 °C to RT
HATU - High efficiency for sterically hindered substrates- Fast reaction rates- More expensive- Byproducts can sometimes be difficult to remove- Solvent: DMF, ACN- Base: DIPEA, TEA- Temp: 0 °C to RT
T3P® - Excellent for hindered substrates- Water-soluble byproducts simplify workup- Low epimerization- Often used as a solution in a solvent- Can be moisture sensitive- Solvent: EtOAc, DCM, ACN- Base: Pyridine, Et3N- Temp: 0 °C to RT
Protocol 1: EDC/HOBt Coupling
  • To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF (0.2 M) under an inert atmosphere, add the primary amine (1.1 equiv.).

  • Add HOBt (1.2 equiv.) and DIPEA (2.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Coupling
  • To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF (0.2 M) under an inert atmosphere, add DIPEA (2.5 equiv.). [6]2. Add HATU (1.1 equiv.) and stir the mixture at room temperature for 15 minutes to pre-activate the acid. [8]3. Add the primary amine (1.1 equiv.) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: T3P® Coupling
  • To a stirred solution of this compound (1.0 equiv.) and the primary amine (1.1 equiv.) in anhydrous ethyl acetate (0.2 M) under an inert atmosphere, add triethylamine (2.5 equiv.). [2][9]2. Cool the mixture to 0 °C in an ice bath.

  • Add T3P® (50% solution in ethyl acetate, 1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization and Analysis

The successful formation of the N-alkyl-2-(cyclohexyloxy)isonicotinamide can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see characteristic signals for the cyclohexyloxy group, the pyridine ring protons, and the primary amine alkyl chain. The amide N-H proton will typically appear as a broad singlet or a triplet depending on the adjacent protons.

  • ¹³C NMR: Confirmation of the amide carbonyl carbon signal, typically in the range of 165-175 ppm.

  • LC-MS: A single peak corresponding to the mass of the desired product.

  • IR Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1640-1680 cm⁻¹, and an N-H stretch around 3300 cm⁻¹.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Steric hindrance is too great for the chosen reagent.- Presence of water in the reaction.- Increase the amount of coupling reagent and/or base.- Ensure the use of a non-nucleophilic base like DIPEA.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or T3P®).- Use anhydrous solvents and reagents and run the reaction under an inert atmosphere.
Recovery of Starting Materials - Insufficient reaction time or temperature.- Ineffective coupling reagent.- Increase the reaction time and/or gently heat the reaction (e.g., to 40-50 °C).- Screen alternative coupling reagents.
Formation of Byproducts - N-acylurea formation (with carbodiimides).- Guanidinylation of the amine (with excess uronium reagents like HATU).- Ensure the presence of HOBt when using EDC.- Use a slight excess of the carboxylic acid relative to the uronium reagent.
Difficult Purification - Byproducts from the coupling reagent co-elute with the product.- For EDC, ensure thorough aqueous workup to remove the urea.- For T3P®, the byproducts are water-soluble and should be easily removed with an aqueous workup.- For HATU, a thorough workup with both acidic and basic washes is recommended.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents such as EDC, HATU, and T3P® can be sensitizers and should be handled with care. Avoid inhalation of dust and skin contact.

  • Bases like DIPEA and triethylamine are corrosive and have strong odors. Handle them in a fume hood.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • CORE. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopepti. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Medicines for Malaria Venture. (2017). Stereochemical Aspects of T3P Amidations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

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Analytical Methods for Determining the Purity of 2-(Cyclohexyloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed application notes and protocols for the analysis of 2-(Cyclohexyloxy)isonicotinic acid, a key intermediate in pharmaceutical synthesis.[1] Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines robust analytical methodologies, including a primary High-Performance Liquid Chromatography (HPLC) method for impurity profiling and a secondary Gas Chromatography (GC) method for orthogonal verification. Additionally, a titrimetric method for determining absolute purity and spectroscopic techniques for identity confirmation are discussed. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices and adherence to international validation standards.

Introduction: The Importance of Purity

This compound (CAS 1019353-19-5) is a pyridine-4-carboxylic acid derivative.[1][2][3] Its molecular structure, featuring a carboxylic acid group, a pyridine ring, and a bulky cyclohexyloxy group, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. The purity of pharmaceutical intermediates directly impacts the impurity profile of the final API. Therefore, validated, accurate, and precise analytical methods are essential for monitoring reaction progress, qualifying material for subsequent synthetic steps, and ensuring batch-to-batch consistency.

This guide is structured to provide not just procedural steps, but a deep understanding of the analytical strategy, grounded in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[4][5][6]

Primary Purity Assessment: Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography with UV detection is the cornerstone method for purity determination of non-volatile, UV-active compounds like this compound. The pyridine ring provides a suitable chromophore for UV detection. A reversed-phase method is proposed, as the cyclohexyloxy group imparts significant non-polar character, making it well-suited for retention on a C18 stationary phase.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which will effectively retain the analyte through interactions with its cyclohexyl and pyridine moieties.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard choice for reversed-phase chromatography. ACN is selected for its low UV cutoff and compatibility with the analyte. An acidic modifier, such as formic acid or phosphoric acid, is incorporated into the aqueous phase. This is critical for suppressing the ionization of the carboxylic acid group (pKa ~4-5), ensuring a single, non-ionized species, which results in sharp, symmetrical peaks and reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of the parent isonicotinic acid, which shows absorption maxima around 214 nm and 264 nm, a detection wavelength of 264 nm is selected to provide good sensitivity and specificity while minimizing interference from common solvents.[7]

  • Gradient Elution: A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable timeframe. The gradient starts with a higher aqueous composition to retain polar impurities and gradually increases the organic solvent concentration to elute the main analyte and any non-polar impurities.

Experimental Protocol: HPLC-UV Purity Method

Objective: To separate and quantify this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Materials & Reagents:

  • Analyte: this compound reference standard and sample.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Acid Modifier: Formic Acid (≥98%) or Phosphoric Acid (≥85%).

Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 264 nm
Injection Volume 5 µL

| Gradient Program | See table below |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
20.0 10 90
25.0 10 90
25.1 90 10

| 30.0 | 90 | 10 |

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in water for Mobile Phase A and a 0.1% (v/v) solution of formic acid in acetonitrile for Mobile Phase B. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution Preparation (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the diluent (as a blank), followed by five replicate injections of the standard solution to establish system suitability. Then, inject the sample solution in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method.

Calculations:

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) P2 Prepare Standard & Sample (0.5 mg/mL in 50:50 ACN/H2O) A1 Equilibrate HPLC System (30 min @ 90% A) P2->A1 A2 Inject Blank (Diluent) A1->A2 A3 System Suitability (5x Standard Injections) A2->A3 A4 Inject Sample (2x Injections) A3->A4 D1 Integrate Chromatograms A4->D1 D2 Calculate Purity (Area % Method) D1->D2

Caption: Workflow for HPLC-UV purity analysis.

Orthogonal Method: Gas Chromatography (GC-FID)

An orthogonal method, one that relies on a different separation principle, is crucial for confirming purity results and detecting impurities that may not be visible by HPLC. Gas chromatography is suitable, but due to the low volatility and polar nature of the carboxylic acid, derivatization is required.[8]

Rationale for Method Design
  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is used to replace the acidic proton with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, making the analyte suitable for GC analysis.[8]

  • Stationary Phase: A mid-polarity column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane, provides good selectivity for a range of derivatized compounds.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range. It is a robust choice for purity analysis where the identity of all impurities may not be known.

Experimental Protocol: GC-FID Purity Method

Objective: To determine the purity of this compound by GC-FID after silylation.

Instrumentation:

  • Gas chromatograph with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).

Materials & Reagents:

  • Analyte: this compound reference standard and sample.

  • Solvent: Pyridine or Acetonitrile (anhydrous, GC grade).

  • Derivatization Reagent: BSTFA with 1% TMCS.

GC Conditions:

Parameter Recommended Setting
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen, constant flow @ 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Start at 150°C, hold 1 min, ramp at 10°C/min to 300°C, hold 5 min
Detector FID

| Detector Temperature | 320°C |

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample or standard into a 2 mL autosampler vial.

  • Derivatization: Add 500 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Add 500 µL of BSTFA + 1% TMCS. Cap the vial tightly.

  • Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Analysis: Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.

  • Data Processing: Integrate all peaks and calculate the purity using the area percent method, disregarding any peaks from the solvent or derivatization reagent.

GC-FID Workflow Diagram

GC_Workflow cluster_prep Derivatization cluster_analysis GC Analysis cluster_data Data Processing P1 Weigh Sample/Standard (10 mg into vial) P2 Add Pyridine (500 µL) & BSTFA (500 µL) P1->P2 P3 Heat at 70°C for 30 minutes P2->P3 A1 Cool to Room Temp P3->A1 A2 Inject 1 µL into GC-FID A1->A2 D1 Integrate Chromatogram A2->D1 D2 Calculate Purity (Area % Method) D1->D2

Caption: Workflow for GC-FID purity analysis via silylation.

Absolute Purity (Assay) by Titrimetry

While chromatographic methods provide a profile of impurities (relative purity), a titrimetric assay can determine the absolute purity of the acidic analyte. This is a classic, robust pharmacopeial method for acidic or basic substances.

Experimental Protocol: Acid-Base Titration

Objective: To determine the percentage assay of this compound.

Principle: The carboxylic acid group is neutralized by a standardized solution of a strong base, sodium hydroxide. The endpoint is determined potentiometrically or with a colorimetric indicator.

Materials & Reagents:

  • Analyte: this compound sample.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Solvent: 70:30 mixture of neutralized ethanol and water.

  • Indicator (optional): Phenolphthalein solution.

  • Instrumentation: Potentiometric autotitrator or burette and pH meter.

Procedure:

  • Accurately weigh approximately 200 mg of the analyte into a 150 mL beaker.

  • Add 50 mL of the neutralized ethanol/water solvent mixture and stir until dissolved.

  • If using an indicator, add 2-3 drops of phenolphthalein.

  • Titrate with standardized 0.1 M NaOH to the potentiometric endpoint (the point of maximum inflection of the titration curve) or until the pink color of the indicator persists for at least 30 seconds.

  • Perform a blank titration using 50 mL of the solvent mixture and subtract this volume from the sample titration volume.

Calculation:

  • % Assay = ( (V_sample - V_blank) * M_NaOH * MW ) / ( W_sample * 10 )

    • V_sample = Volume of NaOH for sample (mL)

    • V_blank = Volume of NaOH for blank (mL)

    • M_NaOH = Molarity of standardized NaOH (mol/L)

    • MW = Molecular Weight of analyte (221.26 g/mol )[2]

    • W_sample = Weight of sample (mg)

Method Validation According to ICH Q2(R1)

Any analytical method used for quality control of a pharmaceutical ingredient must be validated to demonstrate its suitability for the intended purpose.[4][5][9] The primary HPLC method should be fully validated according to ICH Q2(R1) guidelines.[6][10]

Validation Characteristics:

  • Specificity: The ability to assess the analyte in the presence of impurities, degradants, or excipients. This is demonstrated by analyzing spiked samples and performing forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) to ensure peak purity of the main peak.[5]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the specified range should be analyzed.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. For an assay, this is typically 80-120% of the test concentration.[5]

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked placebo or comparison to a reference standard) and is expressed as percent recovery.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., six replicate sample preparations).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Detection Limit (DL): The lowest amount of an impurity that can be detected but not necessarily quantitated.

  • Quantitation Limit (QL): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

Typical Acceptance Criteria for an HPLC Purity Method:

Parameter Acceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (RSD) ≤ 1.0%
Intermediate Precision (RSD) ≤ 2.0%

| QL Precision (RSD) | ≤ 10% |

References

  • MDPI. (2022, March 13). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Retrieved from [Link]

  • Pharmaffiliates. This compound. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2005). Spectroscopic and Luminescence Properties of an Isonicotinic Acid. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Titrimetric Determination of Ascorbic Acid and Isonicotinic Acid Hydrazide in Pharmaceutical Formulations with Dichromate as Oxidant. Retrieved from [Link]

  • ResearchGate. Application of Thin-Layer Chromatography and Gas Chromatography–Mass Spectrometry for Evaluation of the Chemical Stability of Hexyl Nicotinate. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Aini, N.M., et al. Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids. Retrieved from [Link]

  • B. Pharm VI - PRACTICAL LAB MANUAL. Medicinal Chemistry - III. Retrieved from [Link]

  • PubMed. (2021). Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Pharmapproach. (2022). Assay of Isonicotinic acid hydrazide. Retrieved from [Link]

  • CUTM Courseware. Assay of isonicotinic acid hydrazide. Retrieved from [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • MDPI. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • UVaDOC Principal. (2014). Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from [Link]

  • GL Sciences. Technical Notes | Search. Retrieved from [Link]

  • PubMed Central. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

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  • PubChem. 2-(5-{(1R)-4-cyclohexyl-1-[2-(hydroxyamino)-2-oxoethyl]butyl}-1,2,4-oxadiazol-3-yl)isonicotinic acid. Retrieved from [Link]

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Application Notes & Protocols: A Researcher's Guide to Lentiviral Transduction for Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Lentiviral Vectors in Target Validation

In the landscape of drug discovery and functional genomics, the unambiguous validation of a potential therapeutic target is a critical step. Lentiviral vectors have emerged as a robust and versatile tool for this purpose, offering a reliable method for stable and long-term modulation of gene expression in a wide array of cell types, including those that are notoriously difficult to transfect, such as primary and non-dividing cells.[1][2] Their ability to integrate into the host cell genome ensures that the desired genetic modification—be it gene overexpression, knockdown, or knockout—is passed on to progeny cells, creating stable cell lines ideal for in-depth phenotypic analysis.[3][4]

This guide provides a comprehensive overview of the lentiviral transduction workflow for target validation, from vector design considerations to the generation and analysis of stable cell lines. We will delve into the underlying principles of each step, offering field-proven insights to help researchers navigate the nuances of this powerful technology and ensure the generation of reliable and reproducible data.

Section 1: Foundational Principles of Lentiviral Vector Technology

Lentiviruses, a subclass of retroviruses, possess the unique ability to infect both dividing and non-dividing cells, making them highly effective gene delivery vehicles.[2] Modern lentiviral systems have been engineered for safety and efficiency, typically employing a multi-plasmid system to separate the viral components necessary for particle production.[5] This separation strategy prevents the generation of replication-competent lentiviruses, a critical safety feature.[3]

A typical second-generation packaging system consists of three main components:

  • Transfer Plasmid: This plasmid contains the gene of interest (or shRNA/gRNA cassette) flanked by long terminal repeats (LTRs), which are essential for integration into the host genome.[5]

  • Packaging Plasmid: This plasmid provides the structural and enzymatic proteins required for viral particle assembly, such as Gag, Pol, and Rev.[6]

  • Envelope Plasmid: This plasmid encodes a viral envelope protein, most commonly the vesicular stomatitis virus glycoprotein (VSV-G), which confers broad tropism, allowing the lentiviral particles to infect a wide range of cell types.[5]

For target validation via gene knockdown, lentiviral vectors are commonly designed to express short-hairpin RNAs (shRNAs) that are processed by the cell's RNA interference (RNAi) machinery to silence the target gene.[3][7] This approach allows for stable and long-term suppression of the target protein, enabling the study of its function.

Section 2: The Lentiviral Transduction Workflow

The successful implementation of lentiviral transduction for target validation hinges on a meticulously executed workflow. This section outlines the key phases, from the production of high-titer viral particles to the generation and validation of stable cell lines.

Lentiviral_Workflow cluster_production Phase 1: Lentivirus Production cluster_transduction Phase 2: Transduction of Target Cells cluster_selection Phase 3: Stable Cell Line Generation cluster_validation Phase 4: Target & Phenotypic Validation P1 Plasmid Preparation & QC P2 Transfection of Packaging Cells (e.g., HEK293T) P1->P2 P3 Harvest of Viral Supernatant P2->P3 P4 Viral Titer Determination P3->P4 T2 Transduction with Lentiviral Particles P4->T2 Infection at Optimal MOI T1 Target Cell Preparation T1->T2 S1 Antibiotic Selection (e.g., Puromycin) T2->S1 Allow for Gene Integration & Expression S2 Clonal Isolation & Expansion S1->S2 V1 Confirmation of Gene Knockdown (qPCR/Western Blot) S2->V1 Validation of Stable Clones V2 Phenotypic Assays V1->V2 Luciferase_Assay cluster_control Control cluster_experiment Experiment Control_Plasmid Reporter Plasmid (Luciferase + 3'UTR) Control_Result High Luciferase Activity Control_Plasmid->Control_Result Control_Lenti Control Lentivirus (Scrambled shRNA) Control_Lenti->Control_Result Exp_Lenti Lentivirus (Targeting shRNA) Exp_Plasmid Reporter Plasmid (Luciferase + 3'UTR) Exp_Result Low Luciferase Activity Exp_Plasmid->Exp_Result Exp_Lenti->Exp_Result

Figure 2: Principle of a luciferase reporter assay for validating shRNA-mediated target knockdown. A decrease in luciferase activity in the experimental group compared to the control group indicates successful targeting of the 3' UTR.

Section 5: Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Low Viral Titer Suboptimal health of packaging cells. [8]Use low-passage HEK293T cells and ensure they are healthy and actively dividing.
Poor transfection efficiency.Optimize plasmid DNA quality and transfection reagent-to-DNA ratio.
Incorrect harvest time.Harvest virus at 48 and 72 hours post-transfection. [8]
Low Transduction Efficiency Suboptimal MOI. [9]Perform an MOI titration to determine the optimal ratio for your cell type.
Degraded viral stock.Aliquot virus and avoid repeated freeze-thaw cycles. [9]
Cell density is too high or too low.Ensure cells are at 50-70% confluency at the time of transduction. [9]
High Cell Death Toxicity from Polybrene. [10][11]Determine the optimal, non-toxic concentration of Polybrene or use an alternative enhancer. [12]
High viral load (high MOI).Reduce the MOI.
Gene of interest is toxic to cells.Consider using an inducible expression system.
Poor Transgene Expression Promoter silencing.Use a different promoter, such as EF1α or PGK, which are less prone to silencing than CMV. [9]
Antibiotic Selection Kills All Cells Antibiotic concentration is too high.Perform a kill curve to determine the optimal antibiotic concentration.
Selection started too soon.Wait at least 48-72 hours post-transduction before adding the antibiotic. [12]

Table 2: A troubleshooting guide for common problems encountered during lentiviral transduction.

Conclusion

Lentiviral transduction is a powerful and widely adopted method for target validation in drug discovery and development. By providing a means for stable and long-term gene expression modulation, lentiviral vectors enable researchers to create robust cellular models for studying gene function and elucidating disease mechanisms. The success of this technique relies on careful optimization of each step in the workflow, from the production of high-quality viral particles to the rigorous validation of the resulting stable cell lines. By adhering to the principles and protocols outlined in this guide, researchers can confidently employ lentiviral technology to generate high-quality, reproducible data, thereby accelerating the journey from target identification to therapeutic intervention.

References

  • Addgene. (n.d.). Lentivirus Production Protocol. Retrieved from [Link]

  • ZAGENO. (2023, December 31). Lentiviral Transduction Troubleshooting: Fix Common Issues. Retrieved from [Link]

  • Takara Bio. (n.d.). Lentivirus titration by qRT-PCR. Retrieved from [Link]

  • Lin, P., Correa, D., Lin, Y., & Caplan, A. I. (2011). Polybrene Inhibits Human Mesenchymal Stem Cell Proliferation during Lentiviral Transduction. PLOS ONE, 6(8), e23891. [Link]

  • Applied Biological Materials Inc. (n.d.). qPCR Lentivirus Titer Kit. Retrieved from [Link]

  • ResearchGate. (2019, November 5). What is the best concentration of Polybrene during lentivirus infection in AML cells?. Retrieved from [Link]

  • Addgene. (n.d.). pLKO.1 Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Lentiviral Vector Design Services for Gene Silencing. Retrieved from [Link]

  • BioInnovatise. (2023, July 15). Polybrene Lentivirus Resources. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Lentivirus RT-qPCR Titration Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). LENTIVIRUS PRODUCTION PROTOCOL. Retrieved from [Link]

  • Sastry, L., Johnson, T., Hobson, M. J., Smucker, B., & Cornetta, K. (2002). A Universal Real-Time PCR-Based Assay for Lentiviral Titration. Human Gene Therapy, 13(17), 2037–2049. [Link]

  • Tomasello, L., et al. (2019). Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay. Methods in Molecular Biology, 1970, 269-286. [Link]

  • SpringerLink. (2019). Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay. Methods in Molecular Biology. [Link]

  • University of California, San Francisco. (n.d.). Lentivirus packaging protocol.
  • BPS Bioscience. (n.d.). Polybrene-based Viral Transduction Protocol. Retrieved from [Link]

  • VectorBuilder. (n.d.). Lentivirus shRNA Vector for Gene Knockdown. Retrieved from [Link]

  • Rubinson, D. A., Dillon, C. P., Kwiatkowski, A. V., Sievers, C., Yang, L., Kopinja, J., ... & Van Parijs, L. (2003). A lentivirus-based system to functionally silence genes in primary mammalian cells, stem cells and transgenic mice by RNA interference. Nature genetics, 33(3), 401-406. [Link]

  • PubMed. (2011). Polybrene inhibits human mesenchymal stem cell proliferation during lentiviral transduction. PLoS One, 6(8), e23891. [Link]

  • OriGene Technologies Inc. (n.d.). Stable Cell Lines (Without Retroviral Infection) Protocol. Retrieved from [Link]

  • ResearchGate. (2023, August 6). Construction of Modular Lentiviral Vectors for Effective Gene Expression and Knockdown. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Puromycin Selection and Cell Confluency.
  • PubMed Central. (2008). The significance of controlled conditions in lentiviral vector titration and in the use of multiplicity of infection (MOI) for predicting gene transfer events. Journal of Virological Methods, 153(1), 1-7. [Link]

  • Gentarget. (n.d.). Lentivirus transduction protocols.
  • PubMed. (2019). Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay. Methods in Molecular Biology, 1970, 269-286. [Link]

  • PubMed. (2017). Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis. Methods in Molecular Biology, 1517, 139-152. [Link]

  • Takara Bio. (n.d.). Tips for successful lentiviral transduction. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Lentiviral Transduction Protocol. Retrieved from [Link]

  • GenTarget Inc. (n.d.). Lentivirus transduction protocols.
  • abm Inc. (n.d.). How to Optimize your Viral Transduction Experiment: A Troubleshooting Guide. Retrieved from [Link]

  • Addgene. (n.d.). Generating Stable Cell Lines with Lentivirus. Retrieved from [Link]

  • Addgene. (n.d.). Fluorescence Titering Assay for Lentivirus. Retrieved from [Link]

  • OZ Biosciences. (n.d.). TIPS & TRICKS FOR SUCCESSFUL LENTIVIRAL TRANSDUCTION.
  • Horizon Discovery. (n.d.). How do I determine MOI?. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Lentiviral Transduction Protocol.
  • Cellecta. (2023, December 29). General Lentiviral Transduction Protocol.
  • Padua Research Archive. (2021, August 2). Designing Lentiviral Vectors for Gene Therapy of Genetic Diseases. Retrieved from [Link]

  • Addgene. (n.d.). Lentiviral Vector Guide. Retrieved from [Link]

  • protocols.io. (2023, August 5). Lentiviral vector production. Retrieved from [Link]

  • PubMed Central. (2021). An Improved Protocol for the Production of Lentiviral Vectors. STAR Protocols, 2(3), 100724. [Link]

  • Weizmann Institute of Science. (n.d.). Production and purification of lentiviral vectors. Retrieved from [Link]

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Application Notes and Protocols for Enzyme Inhibitor Screening: A Case Study with 2-(Cyclohexyloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 2-(Cyclohexyloxy)isonicotinic acid

In the landscape of modern drug discovery, the identification of novel small molecules that can modulate the activity of enzymes is a cornerstone of therapeutic development.[1][2][3] this compound is a synthetic organic compound with a structural motif that suggests potential interactions with biological macromolecules. The isonicotinic acid core is present in various pharmacologically active compounds, some of which are known to exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and myeloperoxidase.[4] The cyclohexyloxy moiety adds lipophilicity, which may enhance cell permeability and interaction with hydrophobic pockets within an enzyme's active or allosteric sites.

Given these structural features, this compound presents itself as a candidate for broad-spectrum enzyme inhibitor screening to uncover novel biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening of this compound, from initial hit identification to confirmatory assays and determination of inhibitory potency. We will use a hypothetical hydrolase enzyme as a representative target to illustrate the principles and protocols in a practical context.

Pillar I: The Scientific Foundation of Enzyme Inhibition Assays

Before embarking on the practical aspects of screening, it is crucial to understand the underlying principles of enzyme inhibition assays. These assays are designed to measure the rate of an enzymatic reaction and how that rate is affected by the presence of a potential inhibitor.[5][6] The choice of assay format is paramount and depends on the specific enzyme and available substrates. Common formats include:

  • Absorbance-based assays: These assays measure the change in absorbance of light at a specific wavelength as a substrate is converted to a product. They are generally simple and inexpensive but may have lower sensitivity.[3]

  • Fluorescence-based assays: These assays detect changes in fluorescence upon the enzymatic conversion of a non-fluorescent or less fluorescent substrate to a highly fluorescent product. They offer high sensitivity and are well-suited for miniaturized high-throughput screening (HTS).[7][8][9]

  • Luminescence-based assays: These assays measure the light produced from a chemical reaction, often coupled to the enzymatic reaction of interest. They are known for their high sensitivity and large dynamic range.[10][11][12]

For the purpose of this guide, we will focus on a fluorescence-based assay due to its high sensitivity and common use in HTS for identifying initial hits.[13]

Understanding Inhibition Parameters: IC50 and Ki

The potency of an inhibitor is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[5][14]

  • IC50: This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[15][16] It is an operational parameter that can be influenced by substrate concentration.[14]

  • Ki: This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme. Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration.[15][16]

The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which allows for the conversion of IC50 to Ki if the Michaelis constant (Km) of the substrate and the mechanism of inhibition are known.[16]

Pillar II: Experimental Design and Self-Validating Protocols

A robust screening protocol is a self-validating system, incorporating appropriate controls to ensure the reliability of the data.[17][18] This section outlines a comprehensive workflow for screening this compound, from initial single-concentration screening to detailed IC50 determination.

Experimental Workflow Overview

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmatory & Dose-Response A Compound Preparation (this compound in DMSO) B Single-Concentration Screening (e.g., 10 µM) in 384-well plates A->B C Data Analysis (Z'-factor, % Inhibition) B->C D Hit Identification C->D E Hit Confirmation (Re-testing of initial hits) D->E Advance Hits F Dose-Response Assay (Serial dilution of confirmed hits) E->F G IC50 Determination (Non-linear regression analysis) F->G H Mechanism of Action Studies (Optional) G->H

Caption: High-level workflow for enzyme inhibitor screening.

PART 1: Primary High-Throughput Screening (HTS)

Objective: To identify "hits" by screening this compound at a single, high concentration against the target hydrolase.

Materials:

  • Purified hydrolase enzyme

  • Fluorogenic substrate (e.g., a non-fluorescent substrate that becomes fluorescent upon hydrolysis)

  • Assay buffer (optimized for enzyme activity and stability)

  • This compound (stock solution in 100% DMSO)

  • Known inhibitor of the hydrolase (positive control)

  • 100% DMSO (negative control)

  • 384-well, black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system[18]

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare a working solution of this compound in assay buffer. To minimize solvent effects, the final concentration of DMSO in the assay should be kept low, typically ≤1%.[19]

    • Using an automated liquid handler or multichannel pipette, dispense the test compound, positive control, and negative control (DMSO) into the 384-well plates according to the plate layout in Table 2.

  • Enzyme Addition:

    • Prepare a solution of the hydrolase enzyme in assay buffer at a concentration predetermined to yield a robust signal within the linear range of the assay.

    • Add the enzyme solution to all wells except the "no enzyme" control wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a solution of the fluorogenic substrate in assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate at the optimal temperature for a duration that ensures the reaction is in the linear phase (e.g., 30-60 minutes).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.

Data Analysis and Hit Criteria:

  • Quality Control: Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[19]

    • Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

      • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

      • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

  • Percent Inhibition: Calculate the percent inhibition for the test compound.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg_control) / (Mean_pos_control - Mean_neg_control))

  • Hit Selection: Define a hit threshold, for example, >50% inhibition. Compounds that meet this criterion are considered "hits" and are selected for further investigation.

Parameter Description Example Value
Test Compound This compound10 mM stock in DMSO
Final Assay Conc. Concentration of test compound in the assay10 µM
Enzyme Conc. Optimized for linear reaction ratee.g., 5 nM
Substrate Conc. Typically at or below the Km valuee.g., 1 µM
Final DMSO Conc. Kept low to avoid solvent effects≤ 1%
Incubation Time Time for enzyme and inhibitor to interact15 minutes
Reaction Time Duration of enzymatic reaction30 minutes
Detection Fluorescence (Ex/Em wavelengths)e.g., 485 nm / 520 nm
Table 1: Example parameters for a primary screening assay.
Well Type Content Purpose
Sample Enzyme + Substrate + Test CompoundTo measure the effect of the compound
Negative Control Enzyme + Substrate + DMSORepresents 0% inhibition
Positive Control Enzyme + Substrate + Known InhibitorRepresents 100% inhibition
No Enzyme Control Substrate + Assay BufferTo measure background fluorescence
Table 2: Plate layout for primary screening.
PART 2: Dose-Response and IC50 Determination

Objective: To confirm the inhibitory activity of the hit compound and determine its potency (IC50).

Protocol:

  • Serial Dilution: Prepare a series of dilutions of this compound in DMSO, followed by a further dilution in assay buffer to create a dose-response curve (e.g., 10 concentrations ranging from 100 µM to 1 nM).

  • Assay Execution: Perform the fluorescence-based assay as described in the primary screening protocol, but with the range of inhibitor concentrations.

  • Data Analysis:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[15]

G A Prepare Serial Dilutions of this compound B Dispense Dilutions into Plate A->B C Add Enzyme and Incubate B->C D Add Substrate and Start Reaction C->D E Measure Fluorescence D->E F Plot % Inhibition vs. [Inhibitor] E->F G Fit to Sigmoidal Curve F->G H Determine IC50 Value G->H

Caption: Workflow for IC50 determination.

Pillar III: Trustworthiness and Data Interpretation

Ensuring the trustworthiness of screening data is paramount.[17] Beyond the standard controls, consider the following to avoid common pitfalls:

  • Compound Interference: Some compounds can interfere with the assay readout directly, for example, by being fluorescent themselves or by quenching the fluorescence of the product. It is essential to run a control where the compound is added to the substrate in the absence of the enzyme to check for such effects.

  • DMSO Tolerance: The enzyme's activity should be tested at various DMSO concentrations to determine its tolerance.[19]

  • Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, where the potency increases with the pre-incubation time of the enzyme and inhibitor. If suspected, the IC50 should be determined at different pre-incubation times.[20]

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. Following the identification of a confirmed hit and determination of its IC50, further studies would be warranted to elucidate its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) through detailed enzyme kinetics studies.[14][21] Additionally, selectivity profiling against a panel of related enzymes is crucial to assess the specificity of the inhibitor. The protocols and principles outlined herein provide a solid foundation for these subsequent investigations, paving the way for the potential discovery of a novel and potent enzyme inhibitor.

References

  • Deng, H., et al. (2018). A new fluorogenic probe for monitoring the activity of monoacylglycerol lipase. Analyst, 143(15), 3638-3643. Available at: [Link]

  • The Scientist. (2024). An Overview of High Throughput Screening. Available at: [Link]

  • Wikipedia. (2023). High-throughput screening. Available at: [Link]

  • edX. IC50 Determination. Available at: [Link] (Note: Specific course link may vary)

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(6), 993. Available at: [Link]

  • Astandard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). Molecules, 29(14), 3267. Available at: [Link]

  • Goodall, A. R., & prolific, T. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9. Available at: [Link]

  • Enzyme Kinetics Data Analysis. (2021). YouTube. Available at: [Link]

  • BPS Bioscience. Luminescent Assay Kits. Available at: [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. (2000). Biochemistry, 39(43), 13244-13253. Available at: [Link]

  • Fluorescent parallel electrophoresis assay of enzyme inhibition. (2024). Analytical Biochemistry, 688, 115486. Available at: [Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). International Journal of Molecular Sciences, 22(21), 11559. Available at: [Link]

  • Wikipedia. (2023). IC50. Available at: [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. Available at: [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • Quality Control of Quantitative High Throughput Screening Data. (2019). Scientific Reports, 9(1), 7271. Available at: [Link]

  • Inhibitor bias in luciferase-based luminescence assays. (2020). SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 571-581. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay? Available at: [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (2001). Brazilian Journal of Chemical Engineering, 18(4). Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). International Journal of Molecular Sciences, 22(21), 11559. Available at: [Link]

  • ResearchGate. What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Available at: [Link]

  • BioIVT. Enzyme Inhibition Studies. Available at: [Link]

  • Wikipedia. (2023). Enzyme assay. Available at: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Molecular Biosciences, 9, 937085. Available at: [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). Journal of Visualized Experiments, (93), e52092. Available at: [Link]

  • Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). (2025). Journal of Pharmaceutical and Biomedical Analysis, 234, 115541. Available at: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). Molecules, 26(11), 3326. Available at: [Link]

  • PubChem. Isoniazid. Available at: [Link]

  • Slow-onset enzyme inhibition and inactivation. (2011). Beilstein-Institut ESCEC Proceedings. Available at: [Link]

  • Potent antimycobacterial activity of the pyridoxal isonicotinoyl hydrazone analog 2-pyridylcarboxaldehyde isonicotinoyl hydrazone: a lipophilic transport vehicle for isonicotinic acid hydrazide. (2014). Journal of Medicinal Chemistry, 57(24), 10475-10487. Available at: [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). Molecules, 20(2), 2695-2717. Available at: [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). Molecules, 28(7), 3235. Available at: [Link]

  • Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. (2018). Drug Design, Development and Therapy, 12, 123-138. Available at: [Link]

  • Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. (2018). Drug Design, Development and Therapy, 12, 123-138. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting 2-(Cyclohexyloxy)isonicotinic acid synthesis byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 2-(Cyclohexyloxy)isonicotinic Acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this specific synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-chloroisonicotinic acid and cyclohexanol?

The synthesis of this compound is typically achieved via a Williamson ether synthesis .[1][2] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In this process, cyclohexanol is first deprotonated by a strong base to form the more nucleophilic cyclohexoxide anion. This anion then attacks the electron-deficient carbon atom at the C2 position of the 2-chloroisonicotinic acid, displacing the chloride leaving group to form the desired ether linkage.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Cyclohexanol Cyclohexanol Cyclohexoxide Cyclohexoxide Anion Cyclohexanol->Cyclohexoxide + StartMat 2-Chloroisonicotinic Acid Base Base (e.g., NaH) BH B-H+ Cyclohexoxide->BH + Cyclohexoxide_n Cyclohexoxide Anion Cyclohexoxide->Cyclohexoxide_n Product This compound Chloride Cl- Product->Chloride + Cyclohexoxide_n->Product +

Caption: The two-step mechanism of Williamson ether synthesis.

Q2: Why is a strong base like sodium hydride (NaH) preferred over hydroxides (e.g., NaOH, KOH)?

While strong, bases like NaOH or KOH introduce water into the reaction, either as a solvent or as a byproduct of deprotonation. This is highly problematic for two reasons:

  • Competitive Nucleophile: Water can act as a nucleophile, attacking the 2-chloroisonicotinic acid to produce the highly common byproduct, 2-hydroxyisonicotinic acid.[4]

  • Solubility Issues: The starting materials and product may have limited solubility in aqueous media, potentially hindering the reaction rate.

Sodium hydride (NaH) is an excellent choice because it is a non-nucleophilic, irreversible base.[3] It deprotonates the alcohol to generate the alkoxide and hydrogen gas, which simply bubbles out of the reaction, creating an anhydrous environment that suppresses the formation of the 2-hydroxy byproduct.

Q3: What are the ideal solvents for this reaction?

The ideal solvent should be polar aprotic and anhydrous. Such solvents can dissolve the ionic intermediates (the cyclohexoxide salt and the carboxylate salt of the pyridine ring) without participating in the reaction. Excellent choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) [1]

  • Tetrahydrofuran (THF)

Using the parent alcohol (cyclohexanol) as the solvent is generally not recommended for this specific synthesis due to the high temperatures often required, which can promote side reactions.

Troubleshooting Guide: Byproduct Identification & Mitigation

This section addresses specific experimental issues, providing causal explanations and actionable protocols to resolve them.

Problem 1: Low Yield & Presence of a Major, More Polar Byproduct

Symptom: Your final product shows low yield, and TLC/LC-MS analysis reveals a significant byproduct that is more polar than your desired product and does not contain a cyclohexyl group.

Likely Cause: Hydrolysis of 2-chloroisonicotinic acid. The most common byproduct in this synthesis is 2-hydroxyisonicotinic acid, formed by the reaction of the starting material with water.[4] The chlorine at the C2 position is activated towards nucleophilic attack, and water, if present, can compete with the cyclohexoxide nucleophile.

Mitigation & Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous grade solvents. If unavailable, distill solvents over an appropriate drying agent (e.g., CaH₂ for DMF).

    • Use a fresh, high-purity bottle of sodium hydride. NaH can degrade upon exposure to atmospheric moisture.

  • Order of Reagent Addition: Add the 2-chloroisonicotinic acid and cyclohexanol to the anhydrous solvent first. Then, add the sodium hydride portion-wise at a controlled temperature (e.g., 0 °C) to allow for controlled deprotonation of both the carboxylic acid and the alcohol before initiating the main reaction at a higher temperature.

Side_Reactions SM 2-Chloroisonicotinic Acid Product Desired Product: This compound SM->Product + Cyclohexoxide BP1 Hydrolysis Byproduct: 2-Hydroxyisonicotinic Acid SM->BP1 + H₂O (nucleophile) ROH Cyclohexanol BP2 Elimination Byproduct: Cyclohexene ROH->BP2 E2 Elimination Base Base / Heat BP3 Decarboxylation Byproduct: 2-(Cyclohexyloxy)pyridine Product->BP3 Loss of CO₂ H2O Trace H₂O Heat High Heat (>150°C)

Caption: Major reaction pathways and potential byproducts.

Problem 2: Complex Mixture of Byproducts; Volatile Impurity Detected by GC-MS

Symptom: The crude reaction mixture is complex. You observe the formation of a volatile, non-polar impurity, often detected by a sweet, solvent-like smell and confirmed by GC-MS.

Likely Cause: Elimination of Cyclohexanol. Alkoxides are strong bases, and if the reaction temperature is too high or if a secondary alkyl halide were used, an E2 elimination reaction can compete with the SN2 substitution.[3] While the pyridine substrate is not a typical alkyl halide, the strongly basic conditions can induce the elimination of cyclohexanol to form cyclohexene .[5] This is especially prevalent at higher temperatures.

Mitigation & Troubleshooting Protocol:

  • Temperature Control: Carefully control the reaction temperature. While some heat is necessary to drive the SN2 reaction, excessive temperatures (e.g., > 120-140 °C) will favor elimination. Run a temperature screen experiment (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance.

  • Base Stoichiometry: Use the minimum amount of base required. Typically, slightly more than two equivalents are needed: one to deprotonate the carboxylic acid and one for the cyclohexanol. Excess base can increase the rate of elimination.

Problem 3: Product Purity is High, but Mass Balance is Low; Gas Evolution Observed at High Temperatures

Symptom: Your reaction appears clean by NMR or LCMS, showing mainly the product, but the isolated yield is significantly lower than expected. You may have noticed gas bubbling during the reaction or workup, especially if acidification was performed at elevated temperatures.

Likely Cause: Decarboxylation. Pyridinecarboxylic acids can undergo decarboxylation (loss of CO₂) under harsh conditions, particularly high heat.[6][7] While isonicotinic acid itself is relatively stable, the presence of the electron-donating cyclohexyloxy group at the C2 position can potentially facilitate this process. The resulting byproduct would be 2-(cyclohexyloxy)pyridine .

Mitigation & Troubleshooting Protocol:

  • Avoid Excessive Heat: Do not let the reaction temperature exceed what is necessary for a reasonable reaction time.

  • Controlled Workup: During the aqueous workup, perform the acidification step in an ice bath. Adding acid to the basic reaction mixture is exothermic and can cause localized heating, promoting decarboxylation.

  • Purification Strategy: If decarboxylation is suspected, be mindful during purification. The byproduct, 2-(cyclohexyloxy)pyridine, is significantly less polar than the desired carboxylic acid product. A pH-swing extraction can be very effective:

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., 1 M NaHCO₃). The desired acid product will move to the aqueous layer as its carboxylate salt, while the neutral decarboxylated byproduct will remain in the organic layer.

    • Separate the layers, re-acidify the aqueous layer carefully with 1 M HCl to pH ~4-5, and extract the precipitated product back into an organic solvent.

Data for Byproduct Identification

The following table summarizes key analytical data to help distinguish the desired product from its most common byproducts.

Compound NameStructureKey ¹H NMR Signals (Approx. δ, CDCl₃)Expected Mass (M+H)⁺
This compound (Product) C₁₂H₁₅NO₃8.2-8.3 (d, 1H, H6-pyridine), 7.1-7.2 (d, 1H, H5-pyridine), 6.8-6.9 (s, 1H, H3-pyridine), 5.2-5.4 (m, 1H, O-CH), 1.2-2.1 (m, 10H, cyclohexyl)222.11
2-Hydroxyisonicotinic Acid (Hydrolysis) C₆H₅NO₃10.0-12.0 (br s, 1H, pyridone-OH), 7.5-7.6 (d, 1H, H6-pyridine), 6.5-6.6 (d, 1H, H5-pyridine), 6.3-6.4 (s, 1H, H3-pyridine)140.03
2-Chloroisonicotinic Acid (Starting Material) C₆H₄ClNO₂8.5-8.6 (d, 1H, H6-pyridine), 7.8-7.9 (d, 1H, H5-pyridine), 7.7-7.8 (s, 1H, H3-pyridine)157.99
2-(Cyclohexyloxy)pyridine (Decarboxylation) C₁₁H₁₅NO8.0-8.1 (d, 1H, H6-pyridine), 6.7-6.8 (m, 2H, H3/H5-pyridine), 6.6-6.7 (t, 1H, H4-pyridine), 5.1-5.2 (m, 1H, O-CH), 1.2-2.0 (m, 10H, cyclohexyl)178.12

Note: Exact chemical shifts (δ) are solvent and concentration-dependent. The data provided is for estimation purposes.[8]

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC, LCMS, ¹H NMR) Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Low? Check_Yield->Check_Purity No Analyze_Byproducts Identify Byproducts (Compare with Table) Check_Yield->Analyze_Byproducts Yes Success Process Successful Check_Purity->Success No Check_Purity->Analyze_Byproducts Yes Hydrolysis Likely Hydrolysis (Polar Byproduct) Analyze_Byproducts->Hydrolysis Polar Spot Elimination Likely Elimination (Volatile Impurity) Analyze_Byproducts->Elimination Non-polar/ Volatile Decarboxylation Likely Decarboxylation (Neutral Byproduct) Analyze_Byproducts->Decarboxylation Neutral/ Less Polar Incomplete_Rxn Incomplete Reaction (Starting Material Present) Analyze_Byproducts->Incomplete_Rxn S.M. Peaks Fix_Hydrolysis Action: - Ensure Anhydrous Conditions - Check Base Quality Hydrolysis->Fix_Hydrolysis Fix_Elimination Action: - Lower Reaction Temperature - Check Base Stoichiometry Elimination->Fix_Elimination Fix_Decarboxylation Action: - Lower Reaction Temperature - Control Workup pH/Temp Decarboxylation->Fix_Decarboxylation Fix_Incomplete_Rxn Action: - Increase Temperature/Time - Check Reagent Purity Incomplete_Rxn->Fix_Incomplete_Rxn

Caption: A step-by-step workflow for troubleshooting synthesis issues.

References

  • Bloom Tech. (2024, January 18). What is a 2-Chloronicotinic acid. Knowledge. [Link]

  • ResearchGate. Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. [Link]

  • China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. [Link]

  • Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]

  • Google Patents.
  • Proprep. (2023, May 14). Write the products for the following Williamson ether synthesis. [Link]

  • Jakhar, K. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Al-Mokhanam, A. S., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]

  • Google Patents. US2748137A - Process for preparing isonicotinic acid.
  • Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • Bräse, S., et al. (2011, July 13). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. PMC - NIH. [Link]

  • Pharmaffiliates. 1019353-19-5| Chemical Name : this compound. [Link]

  • Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • PubChem. 2-Chloronicotinic acid. [Link]

  • Google Patents.
  • Wikipedia. Isonicotinic acid. [Link]

  • PubChem. 2-Chloroisonicotinic acid. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. [Link]

  • Bulletin of the Karaganda university. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Khan, F. A., et al. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. [Link]

  • Google Patents. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.
  • Khan Academy. (2014, February 16). Decarboxylation. [Link]

  • Royal Society of Chemistry. Insights into protonation for cyclohexanol/water mixtures at the zeolitic Brønsted acid site. [Link]

  • Google Patents. US2733246A - Process of producing isonicotinic acid.
  • MDPI. (2022, March 13). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. [Link]

  • Que, N. L., et al. (n.d.). Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3. NIH. [Link]

  • Chemistry LibreTexts. (2021, September 1). 2.2: Preparation of Cyclohexene from Cyclohexanol. [Link]

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Technical Support Center: Optimizing the Synthesis of 2-(Cyclohexyloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Cyclohexyloxy)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize the yield and purity of your reaction.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2-chloroisonicotinic acid reacts with cyclohexanol in the presence of a suitable base to form the desired ether. While the reaction appears straightforward, several factors can influence its outcome, leading to variations in yield and purity. This guide will address these factors in detail.

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Chloroisonicotinic_Acid 2-Chloroisonicotinic Acid Product This compound 2-Chloroisonicotinic_Acid->Product + Cyclohexanol Cyclohexanol Cyclohexanol->Product + Base Base Base->Product Solvent Solvent Solvent->Product Heat Heat (Δ) Heat->Product Salt_Byproduct Salt Byproduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of Cyclohexanol: The Williamson ether synthesis requires the formation of a cyclohexoxide ion, which is a potent nucleophile. If the base used is not strong enough to deprotonate cyclohexanol effectively, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Solution: Switch to a stronger base. While bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective in ensuring complete deprotonation of the alcohol.[1][2] When using hydrides, the only byproduct is hydrogen gas, which shifts the equilibrium towards the alkoxide formation.[3]

  • Sub-optimal Reaction Temperature: The rate of this Sₙ2 reaction is temperature-dependent.

    • Solution: Gradually increase the reaction temperature. A typical range for this type of reaction is 50-100°C. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition.

  • Inappropriate Solvent Choice: The choice of solvent is crucial for Sₙ2 reactions. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[2] These solvents do not solvate the alkoxide as strongly, leaving it more available for nucleophilic attack.

  • Side Reactions: The primary competing reaction is the elimination of HCl from 2-chloroisonicotinic acid, which is more likely at higher temperatures with sterically hindered bases.

    • Solution: Use a non-hindered, strong base and maintain the lowest effective temperature.

Q2: I'm observing multiple spots on my TLC plate, even after the reaction should be complete. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials. Here are the most common culprits:

  • Unreacted 2-Chloroisonicotinic Acid: If the reaction has not gone to completion, you will see the starting material on your TLC.

  • Unreacted Cyclohexanol: This is also a common unreacted starting material.

  • Elimination Product (Dehydrohalogenation): At elevated temperatures, the base can abstract a proton from the pyridine ring, leading to the formation of a pyridyne intermediate, which can then react further. However, a more likely elimination pathway involves the starting material itself.

  • Hydrolysis of 2-Chloroisonicotinic Acid: If there is moisture in your reaction, 2-chloroisonicotinic acid can be hydrolyzed to 2-hydroxyisonicotinic acid.

Q3: How can I effectively purify the final product from the reaction mixture?

A3: Purifying this compound from the crude reaction mixture is critical for obtaining a high-purity product. A typical purification workflow involves the following steps:

  • Quenching the Reaction: Carefully quench the reaction mixture with water to neutralize any remaining base and dissolve inorganic salts.

  • Acid-Base Extraction:

    • Acidify the aqueous solution with an acid like hydrochloric acid (HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid group of the product, making it less soluble in water and more soluble in an organic solvent.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Recrystallization or Column Chromatography:

    • Recrystallization: This is often an effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: The optimal base is one that is strong enough to completely deprotonate cyclohexanol without promoting significant side reactions. Sodium hydride (NaH) is a popular and effective choice because it forms a non-nucleophilic counterion and the only byproduct is hydrogen gas, which drives the reaction forward.[3] Other strong bases like potassium hydride (KH) can also be used.[2] For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially in a polar aprotic solvent like DMF.[2]

Q2: What is the recommended stoichiometry of the reactants?

A2: It is generally recommended to use a slight excess of cyclohexanol (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the more expensive 2-chloroisonicotinic acid. The base should be used in at least a stoichiometric amount relative to the cyclohexanol to ensure complete deprotonation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The disappearance of the limiting reactant (usually 2-chloroisonicotinic acid) indicates the completion of the reaction.

Q4: What are the key safety precautions for this reaction?

A4:

  • Sodium Hydride/Potassium Hydride: These are highly reactive and flammable solids that react violently with water. Handle them in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood.

  • Solvents: DMF and DMSO are skin-absorbable. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Chloroisonicotinic Acid: This compound is an irritant. Avoid inhalation and contact with skin and eyes.[4]

Q5: What is the expected 1H and 13C NMR data for this compound?

A5: While a specific literature source with the NMR data for this exact compound was not found during the literature search, based on the structure and data for similar compounds, the following characteristic peaks can be expected:

  • ¹H NMR:

    • A multiplet for the cyclohexyl protons, typically in the range of 1.2-2.0 ppm.

    • A multiplet for the methine proton of the cyclohexyl group attached to the oxygen, shifted downfield to around 4.5-5.0 ppm.

    • Signals for the pyridine ring protons.

    • A broad singlet for the carboxylic acid proton, typically above 10 ppm.

  • ¹³C NMR:

    • Signals for the cyclohexyl carbons.

    • A signal for the methine carbon of the cyclohexyl group attached to the oxygen, typically around 70-80 ppm.

    • Signals for the pyridine ring carbons, with the carbon attached to the oxygen being significantly downfield.

    • A signal for the carboxylic acid carbon, typically in the range of 165-175 ppm.

It is highly recommended to perform a full characterization of the synthesized product to confirm its identity and purity.

Experimental Protocol: A Generalized Procedure

The following is a generalized protocol based on the principles of the Williamson ether synthesis. Optimization of specific parameters may be required.

Step Procedure Rationale
1. Preparation In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cyclohexanol (1.2 eq.) to anhydrous DMF.Anhydrous conditions are crucial to prevent side reactions with the strong base. DMF is a suitable polar aprotic solvent.
2. Deprotonation Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature for 1 hour.Portion-wise addition of NaH controls the rate of hydrogen gas evolution. Stirring ensures complete deprotonation to form the cyclohexoxide.
3. Reaction Add 2-chloroisonicotinic acid (1.0 eq.) to the mixture. Heat the reaction to 80-90 °C and monitor by TLC.Heating accelerates the Sₙ2 reaction. TLC monitoring allows for the determination of reaction completion.
4. Workup Cool the reaction to room temperature and cautiously quench with water. Acidify the aqueous solution with 1M HCl to pH ~4.Quenching neutralizes excess NaH. Acidification protonates the product, facilitating its extraction into an organic solvent.
5. Extraction Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.Extraction isolates the product from the aqueous phase. Washing with brine and drying removes residual water.
6. Purification Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.Purification removes unreacted starting materials and side products to yield the pure this compound.

digraph "Experimental_Workflow" {
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edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];
A[label="1. Add Cyclohexanol to Anhydrous DMF"];
B[label="2. Cool to 0°C and Add NaH"];
C [label="3. Stir at RT for 1h (Deprotonation)"];
D [label="4. Add 2-Chloroisonicotinic Acid"];
E [label="5. Heat to 80-90°C and Monitor by TLC"];
F [label="6. Cool and Quench with Water"];
G [label="7. Acidify with HCl to pH ~4"];
H [label="8. Extract with Ethyl Acetate"];
I[label="9. Wash, Dry, and Concentrate"];
J [label="10. Purify by Recrystallization or Chromatography"];
K [label="Pure this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
I -> J;
J -> K;

}

Caption: A step-by-step workflow for the synthesis of this compound.

References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]

  • PubChem. 2-Chloroisonicotinic acid. [Link]

Sources

Technical Support Center: Purification of Crude 2-(Cyclohexyloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(Cyclohexyloxy)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this important pharmaceutical intermediate. Our approach is rooted in practical, field-proven experience to ensure you achieve the desired purity and yield for your downstream applications.

Understanding the Chemistry: A Foundation for Effective Purification

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. A common route involves the reaction of a 2-halo-isonicotinic acid, such as 2-chloro-isonicotinic acid, with cyclohexanol in the presence of a base.

Synthesis_Pathway 2-Chloro-isonicotinic_acid 2-Chloro-isonicotinic acid Product This compound 2-Chloro-isonicotinic_acid->Product Nucleophilic Aromatic Substitution Cyclohexanol Cyclohexanol Cyclohexanol->Product Base Base (e.g., NaH, K2CO3) Base->Product Byproduct Salt (e.g., NaCl, KCl)

Caption: General synthesis pathway for this compound.

Understanding this synthesis is critical as the primary impurities in your crude product will likely be unreacted starting materials and byproducts from this reaction.

Anticipated Impurities:

ImpurityChemical StructureOrigin
2-Chloro-isonicotinic acid4-Pyridinecarboxylic acid, 2-chloro-Unreacted starting material
CyclohexanolCyclohexanolExcess reagent
Inorganic Salts (e.g., NaCl, KCl)N/AByproduct of the reaction with the base
Solvent ResiduesVariesResidual solvent from the synthesis

Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the cooling process is too rapid.

Causality: The high concentration of the solute in the hot solvent can lead to supersaturation at a temperature where the compound is still molten. The presence of impurities can also depress the melting point of your compound, exacerbating this issue.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.

  • Slower Cooling: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. A Dewar flask with warm water can be used for very slow cooling.

  • Solvent System Modification: If the issue persists, consider a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. Common solvent pairs for compounds of this type include ethanol/water or ethyl acetate/hexane.[1][2]

Q2: I have very low or no crystal formation upon cooling. What should I do?

A2: This typically indicates that your solution is not supersaturated, meaning you have used too much solvent.

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the compound to crash out of solution.

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of pure this compound to the cooled solution. This provides a nucleation site for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can act as nucleation sites.

  • Drastic Cooling: If the above methods fail, try cooling the solution in a dry ice/acetone bath. This can sometimes force crystallization, although it may result in smaller, less pure crystals.

Chromatography Challenges

Q3: I'm trying to purify my compound using column chromatography, but I'm getting poor separation of the product from the starting materials.

A3: Poor separation in column chromatography is usually due to an inappropriate choice of stationary phase or mobile phase. For a polar compound like this compound, these choices are critical.

Troubleshooting Workflow:

Chromatography_Troubleshooting Start Poor Separation in Column Chromatography Check_TLC Analyze crude mixture by TLC with different solvent systems Start->Check_TLC Good_Separation Good separation on TLC? Check_TLC->Good_Separation Optimize_Solvent Optimize solvent system for column chromatography (aim for Rf of product ~0.3) Good_Separation->Optimize_Solvent Yes Consider_Stationary_Phase Consider alternative stationary phase (e.g., alumina, reverse-phase silica) Good_Separation->Consider_Stationary_Phase No Run_Column Run column with optimized solvent system Optimize_Solvent->Run_Column Still_Poor Still poor separation? Run_Column->Still_Poor Still_Poor->Consider_Stationary_Phase Yes Success Successful Purification Still_Poor->Success No Consider_Stationary_Phase->Check_TLC

Caption: Decision workflow for troubleshooting poor column chromatography separation.

Detailed Recommendations:

  • Stationary Phase: Silica gel is a common choice for compounds of this polarity.

  • Mobile Phase (Eluent):

    • Start with a relatively non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • For acidic compounds like this, adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and reduce tailing by keeping the carboxylic acid protonated.

    • A typical gradient might be from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane.

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing crude this compound?

A1: While the ideal solvent can vary depending on the specific impurity profile, ethanol or a mixture of ethanol and water is often a good starting point for polar organic acids. Perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.

Q2: How can I remove the unreacted 2-chloro-isonicotinic acid?

A2: 2-Chloro-isonicotinic acid is more polar than the desired product. During column chromatography with a normal-phase silica gel, the 2-chloro-isonicotinic acid will elute later than the this compound. Therefore, careful fractionation during column chromatography should effectively separate these two compounds.

Q3: How do I remove excess cyclohexanol?

A3: Cyclohexanol is relatively non-polar compared to the product. In a normal-phase column chromatography system, cyclohexanol will elute much earlier than the desired product. Alternatively, a liquid-liquid extraction with a non-polar solvent like hexane may remove a significant portion of the cyclohexanol before further purification.

Q4: My final product is a pale yellow, but I need a white solid. What is causing the color and how can I remove it?

A4: A yellow tint often indicates the presence of small amounts of highly conjugated impurities or degradation products.

Solutions:

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight). Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal. The charcoal will adsorb many colored impurities.

  • Multiple Recrystallizations: A second recrystallization may be necessary to achieve a higher level of purity and remove residual color.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Google Patents. (1956). Process for preparing isonicotinic acid. US2748137A.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • MIT OpenCourseWare. 5.301, Fall 2004. Two-Solvent Recrystallization Guide. [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Fluid Phase Equilibria, 354, 132-136. [Link]

Sources

Technical Support Center: Optimizing Amide Coupling for 2-(Cyclohexyloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the yield of amide coupling reactions involving 2-(Cyclohexyloxy)isonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this sterically hindered and electronically complex substrate. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the rationale behind our recommendations to empower you to overcome synthetic hurdles and achieve high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low or no yield. What are the most common reasons for this failure?

Several factors can contribute to poor outcomes, but with this specific substrate, the primary culprits are almost always related to its unique structure.

  • Steric Hindrance: The bulky cyclohexyloxy group at the 2-position significantly obstructs the carboxylic acid. This physical barrier slows down the rate of reaction by preventing both the coupling reagent from efficiently activating the acid and the amine from approaching the activated intermediate.[1][2]

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents, particularly carbodiimides like DCC or EDC used without additives, are often not potent enough to activate such a sterically demanding carboxylic acid effectively. The activation step becomes the rate-limiting factor, leading to low conversion.

  • Suboptimal Reagent Choice: The selection of the coupling reagent, base, and solvent is absolutely critical. A mismatch between the reagents and the substrate's demands is a frequent cause of failure.

  • Presence of Water: Trace amounts of water can hydrolyze the highly reactive activated ester intermediate, reverting it to the starting carboxylic acid and preventing amide formation. The use of anhydrous solvents and reagents is essential.

Q2: How does the pyridine nitrogen in the isonicotinic acid ring affect the coupling reaction?

The nitrogen atom in the pyridine ring introduces an additional layer of complexity. While the 4-position of the carboxyl group somewhat mitigates its electronic influence, the nitrogen is still a basic site. It can potentially be protonated or interact with the coupling reagent, which may complicate the reaction. However, the more pressing issue for this particular molecule is the overwhelming steric bulk of the adjacent cyclohexyloxy group.

Q3: Which class of coupling reagents is generally recommended for a sterically hindered substrate like this?

For challenging couplings, it is crucial to move beyond simple carbodiimides and utilize more powerful activating agents. The hierarchy of reactivity is generally as follows:

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are the reagents of choice for sterically hindered substrates. They react with the carboxylic acid to form highly reactive OAt- or OBt-active esters, which are more susceptible to nucleophilic attack by the amine, even when sterically encumbered.[3] HATU is often considered the "gold standard" due to its high reactivity and ability to minimize side reactions.[4]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly effective and function similarly to uronium salts by forming activated esters. Their use is well-established for difficult couplings.

  • Carbodiimides with Additives (e.g., EDC/HOBt, DCC/OxymaPure): While more cost-effective, this combination is often less efficient for severely hindered systems. The additive is critical; it intercepts the initial O-acylisourea intermediate to form a more stable active ester, which helps prevent a common side reaction that forms an unreactive N-acylurea byproduct.[5][6]

Q4: I see some product, but the reaction is messy with many side products. What is happening?

Common side reactions include:

  • N-Acylurea Formation: If you are using a carbodiimide like DCC or EDC without an additive, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common and difficult-to-remove impurity.[5]

  • Guanidinylation of the Amine: When using excess uronium reagents (like HATU), the reagent itself can react with your amine, capping it and preventing it from participating in the desired reaction.[3] This is why pre-activation of the acid is often recommended.

  • Racemization: If your amine or carboxylic acid contains a chiral center, harsh conditions or the wrong choice of reagents/additives can lead to epimerization. Additives like HOBt and especially HOAt (the core of HATU) are excellent at suppressing racemization.[3]

Troubleshooting Guide: From Low Yield to Success

This section provides a systematic approach to diagnosing and solving poor reaction outcomes.

Problem: Low to No Product Formation (<20% Yield)

This is the most common issue and typically points to a fundamental problem with reaction kinetics or activation.

G start Low/No Yield Observed reagent Are you using a potent coupling reagent (e.g., HATU, PyBOP)? start->reagent conditions Are reaction conditions optimized (time, temp, solvent)? reagent->conditions Yes sol_reagent ACTION: Switch to HATU or PyBOP. Use 1.1-1.5 eq. reagent->sol_reagent No acyl_fluoride Is steric hindrance extreme? conditions->acyl_fluoride Yes sol_conditions ACTION: Increase reaction time (e.g., 24h). Increase temperature (e.g., 40-50°C). Ensure anhydrous DMF or NMP. conditions->sol_conditions No sol_acyl_fluoride ACTION: Employ in situ acyl fluoride formation using BTFFH or TFFH. acyl_fluoride->sol_acyl_fluoride Yes success High Yield Achieved acyl_fluoride->success No, yield improves sol_reagent->conditions sol_conditions->acyl_fluoride sol_acyl_fluoride->success

Caption: Decision workflow for troubleshooting low-yield reactions.

  • Diagnosis: You are using a carbodiimide (DCC, EDC) with or without a basic additive like DMAP, but without an activating additive like HOBt or HOAt.

  • Explanation: The energy barrier to form the initial O-acylisourea intermediate with the sterically hindered acid is too high. The intermediate, if it forms, is also prone to hydrolysis or rearrangement before the amine can react.[5]

  • Solution: Upgrade your coupling reagent. The most robust choice for this substrate is a uronium salt.

Reagent ClassExampleStrength for Hindered SubstratesKey Considerations
Uronium/Aminium HATU Excellent Highly reactive, fast kinetics, low racemization. The gold standard for difficult couplings.
HCTU/HBTUVery GoodSlightly less reactive than HATU but still highly effective and more economical.
Phosphonium PyBOP Excellent High reactivity. Byproduct (HMPA from original BOP reagent) is a concern, but PyBOP avoids this.[6]
Carbodiimide EDC, DICPoor to ModerateOnly effective when paired with an additive like OxymaPure or HOBt . Still may not be sufficient.
  • Diagnosis: You are using a potent reagent like HATU, but the reaction still fails or stalls.

  • Explanation: Steric hindrance dramatically slows down reaction rates. Standard reaction times (1-2 hours) may be insufficient. Additionally, poor solvation of the reactants or intermediates can prevent the reaction from reaching completion.[7]

  • Solution:

    • Increase Reaction Time: Monitor the reaction by LC-MS. For difficult couplings, it is not uncommon to let the reaction stir for 12-24 hours.

    • Increase Temperature: Gently heating the reaction to 40-50 °C can help overcome the activation energy barrier. Use caution, as higher temperatures can increase the risk of side reactions.

    • Optimize Your Solvent: The choice of solvent is critical for solvating the reactants and intermediates.

SolventPolarityBoiling Point (°C)Comments
NMP High202Excellent solvating properties, often superior to DMF for difficult reactions.[7]
DMF High153A very common and effective solvent for amide couplings. Ensure it is anhydrous.[8][9]
DMAc High165Another excellent polar aprotic solvent.
DCM Moderate40Less effective for solvating polar intermediates; generally not recommended for this difficult coupling.[8]
Acetonitrile Moderate82Can be effective, especially for cleanup, but DMF or NMP is a better starting point.[10]
  • Diagnosis: Even with HATU and optimized conditions, the yield is stubbornly low. This is likely if your amine partner is also sterically hindered (e.g., a secondary amine with bulky substituents).

  • Explanation: When both coupling partners are sterically demanding, even the highly reactive OAt-ester formed by HATU may not be electrophilic enough or may be too crowded to react efficiently.

  • Solution: In Situ Acyl Fluoride Formation. Acyl fluorides are among the smallest activated acid derivatives, minimizing steric repulsion.[11] They are highly reactive towards amines but relatively stable to moisture compared to acyl chlorides.[11][12] A modern and effective method is to use a reagent like BTFFH.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: High-Yield Coupling Using HATU

This protocol is the recommended starting point for coupling this compound. It utilizes pre-activation to maximize efficiency and minimize side reactions.[13]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or NMP) to a concentration of approximately 0.1-0.2 M.

  • Activation: Add HATU (1.2 eq) to the solution, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3.0 eq).

  • Pre-activation Stirring: Stir the mixture at room temperature for 15-30 minutes. You are forming the reactive OAt-ester in this step.

  • Amine Addition: In a separate flask, dissolve your amine (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish after 4 hours, consider heating it to 40 °C. Allow the reaction to proceed until the limiting reagent is consumed (this may take up to 24 hours).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Dilute with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Overcoming Extreme Steric Hindrance via In Situ Acyl Fluoride Formation

Use this advanced protocol when Protocol 1 fails, especially if your amine is also sterically hindered.[11][12]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add the fluorinating agent, such as BTFFH (N,N,N′, N′-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) (1.1 eq), and a non-nucleophilic base like DIPEA (2.2 eq).

  • Solvent: Add anhydrous DCM or Acetonitrile.

  • Acyl Fluoride Formation: Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Seal the vessel and heat the reaction to 60-80 °C. Monitor carefully by LC-MS. Reaction times can be significantly longer (24-48 hours) for these extremely difficult couplings.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.

Visualizing the Core Mechanism

Understanding the mechanism highlights the importance of additives and potent coupling reagents.

G cluster_carbodiimide Carbodiimide Pathway (e.g., EDC) cluster_additive Role of Additive (e.g., HOBt) cluster_final Amide Formation Acid_C R-COOH O_Acyl O-Acylisourea (Reactive, Unstable) Acid_C->O_Acyl +EDC EDC EDC N_Acyl N-Acylurea (Unreactive Side Product) O_Acyl->N_Acyl Rearrangement (No Additive) Active_Ester Active Ester (More Stable Intermediate) O_Acyl->Active_Ester + HOBt (Trapping) HOBt HOBt HOBt->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH2 Amine->Amide

Sources

Technical Support Center: Synthesis of 2-(Cyclohexyloxy)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(cyclohexyloxy)isonicotinic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, which, while effective, can be prone to specific side reactions that impact yield and purity. This guide provides in-depth, experience-based solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yield in the synthesis of this compound via the SNAr reaction between a 2-halo-isonicotinic acid derivative (e.g., 2-chloroisonicotinic acid) and cyclohexanol is typically traced back to one of three main issues:

  • Incomplete Reaction: The SNAr reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal base selection, which fails to generate a sufficient concentration of the active cyclohexoxide nucleophile.

  • Competitive Side Reactions: Several side reactions can consume starting materials or the desired product. The most prevalent is the hydrolysis of the 2-halopyridine starting material to form 2-hydroxyisonicotinic acid, especially in the presence of water.

  • Product Loss During Workup/Purification: The product's carboxylic acid moiety can lead to solubility issues, forming salts that might be lost to the aqueous phase during extraction if the pH is not carefully controlled.

Q2: I see an unexpected, highly non-polar spot on my TLC plate that doesn't correspond to my starting materials. What could it be?

A2: A common non-polar byproduct in this reaction is dicyclohexyl ether . This side product forms when two molecules of cyclohexanol condense with the elimination of water.[1] This reaction is typically catalyzed by acid. While the main SNAr reaction is base-mediated, localized acidic conditions or high temperatures can promote this ether formation. Another possibility, though less common under these conditions, is the formation of cyclohexene via acid-catalyzed dehydration of cyclohexanol.[1][2]

Q3: My final product seems to be contaminated with a more polar impurity that is difficult to remove. What is the likely culprit?

A3: The most probable polar impurity is 2-hydroxyisonicotinic acid . This is formed via the hydrolysis of the 2-chloroisonicotinic acid starting material. This side reaction is competitive with the desired SNAr reaction and is promoted by the presence of water and the basic conditions used to deprotonate cyclohexanol.[3] Because both the product and this impurity contain a carboxylic acid group, their polarities can be similar, complicating purification by standard chromatography.

Q4: Is it better to use 2-chloroisonicotinic acid directly or its methyl/ethyl ester?

A4: Using an ester of 2-chloroisonicotinic acid can be a strategic choice to prevent side reactions involving the carboxylic acid group. However, it introduces an additional step of ester hydrolysis at the end of the synthesis.[4][5]

  • Using the Acid Directly: Simplifies the overall process to a single SNAr step. However, the free acid can be deprotonated by the base, affecting its solubility and potentially complicating the reaction.

  • Using an Ester: Protects the carboxylic acid. The reaction is often cleaner as the ester is more soluble in common organic solvents. The final hydrolysis step is usually high-yielding but requires careful optimization to avoid hydrolysis of the newly formed ether linkage, although this is generally stable.

Troubleshooting Guides & Protocols

Guide 1: Minimizing the Formation of 2-Hydroxyisonicotinic Acid

The formation of 2-hydroxyisonicotinic acid is a result of a competitive SNAr reaction with water or hydroxide ions as the nucleophile.

Causality and Mechanism

The pyridine ring, activated by the electron-withdrawing carboxylic acid group, is susceptible to nucleophilic attack at the 2-position.[6] While the intended nucleophile is cyclohexoxide, any residual water in the reaction mixture can also act as a nucleophile (or be deprotonated to hydroxide), leading to the undesired 2-hydroxy byproduct.

Workflow for Minimizing Hydrolysis

Caption: Workflow for reducing the 2-hydroxy byproduct.

Protocol: Anhydrous SNAr Reaction
  • Preparation: Dry all glassware in an oven at 120°C overnight. Assemble the apparatus under a nitrogen or argon atmosphere.

  • Reagent Preparation: Use freshly distilled anhydrous THF as the solvent. Dry the cyclohexanol over 4Å molecular sieves for at least 24 hours prior to use.

  • Nucleophile Generation: To a solution of cyclohexanol (1.2 equivalents) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents) portion-wise at 0°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Add a solution of methyl 2-chloroisonicotinate (1.0 equivalent) in anhydrous THF dropwise.

  • Monitoring: Heat the reaction to 50-60°C and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to 0°C and cautiously quench with saturated aqueous ammonium chloride. Proceed with standard extraction procedures.

Guide 2: Identifying and Removing Dicyclohexyl Ether

Dicyclohexyl ether is a non-polar byproduct that can co-distill with solvents and be difficult to separate from the desired product if an ester starting material is used.

Identification

The presence of dicyclohexyl ether can be confirmed by GC-MS or 1H NMR. In the NMR spectrum, it will show broad multiplets in the aliphatic region (typically ~1.0-1.9 ppm and a signal around 3.2 ppm for the CH-O protons), but will lack the characteristic aromatic signals of the pyridine ring.

Comparative Data for Identification
CompoundKey 1H NMR Signals (CDCl3, δ ppm)TLC Rf (3:1 Hex/EtOAc)
This compound 8.2-8.5 (d, H6), 7.0-7.2 (m, H3, H5), 4.8-5.0 (m, O-CH), 1.2-2.1 (m, cyclohexyl)~0.3
Methyl 2-(Cyclohexyloxy)isonicotinate 8.3-8.6 (d, H6), 7.1-7.3 (m, H3, H5), 3.9 (s, OCH3), 4.9-5.1 (m, O-CH)~0.6
Dicyclohexyl ether 3.2-3.3 (m, 2 x O-CH), 1.0-1.9 (m, 20H, cyclohexyl)~0.9
2-Hydroxyisonicotinic acid 12.0-14.0 (br s, COOH), 7.8-8.0 (d), 6.5-6.7 (m)~0.1 (streaking)
Removal Strategy

Due to its high non-polarity, dicyclohexyl ether can be effectively removed by:

  • Careful Column Chromatography: Use a less polar eluent system (e.g., starting with pure hexane or a 95:5 hexane:ethyl acetate mixture) to first elute the dicyclohexyl ether before increasing the polarity to elute the desired product.

  • Trituration: If the desired product is a solid, the crude material can often be triturated with a cold, non-polar solvent like hexane or pentane. The dicyclohexyl ether will dissolve, leaving the more polar solid product behind.

Guide 3: Reaction Scheme and Key Mechanisms

Understanding the reaction pathways is crucial for troubleshooting.

Primary Synthetic Route and Major Side Reactions

Reaction_Scheme cluster_main Desired S_NAr Reaction cluster_side1 Hydrolysis Side Reaction cluster_side2 Ether Formation Side Reaction SM 2-Chloroisonicotinic Acid (or Ester) Product This compound (or Ester) SM->Product THF, Heat Nuc Cyclohexanol + Base (e.g., NaH) Side1 2-Hydroxyisonicotinic Acid SM_side1 2-Chloroisonicotinic Acid SM_side1->Side1 Water H2O / OH- Side2 Dicyclohexyl Ether Nuc_side2 2x Cyclohexanol Nuc_side2->Side2 Acid/Heat

Caption: Overview of the desired synthesis and key side reactions.

References

  • Boyd, D. R., Sharma, N. D., & Drake, A. F. (2005). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link][3]

  • Dalton, J. T., et al. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link][7]

  • Couture, A., et al. (2021). Amination of 2-halopyridines. Molecules. [Link][8]

  • Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link][6]

  • Chemistry LibreTexts. (2024). Preparation of Cyclohexene from Cyclohexanol. Chemistry LibreTexts. [Link][1]

  • University of Colorado Boulder. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. University of Colorado Boulder. [Link][2]

  • Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180. [Link][4]

  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Chemistry Steps. [Link][5]

  • Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link][9]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 2-(Cyclohexyloxy)isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(cyclohexyloxy)isonicotinic acid analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental reasons behind the often-observed poor cell permeability of this compound analogs.

Q1: Why do my this compound analogs exhibit low cell permeability?

A1: The poor cell permeability of these analogs typically stems from a combination of their inherent physicochemical properties. The primary factors include:

  • High Polarity and Hydrogen Bonding Capacity: The isonicotinic acid moiety contains a carboxylic acid group, which is ionized at physiological pH, making the molecule polar. This group, along with the ether oxygen, can act as hydrogen bond donors and acceptors.[1][2] Molecules with a high capacity for hydrogen bonding tend to have a strong affinity for the aqueous environment and face a significant energy barrier when attempting to partition into the hydrophobic lipid bilayer of the cell membrane.[3]

  • Molecular Size and Rigidity: While not excessively large, the cyclohexyloxy group adds bulk. The overall molecular weight and three-dimensional shape can influence the ease of passive diffusion across the membrane.[4][5]

  • Ionization State: The carboxylic acid group (a key feature of isonicotinic acid) will be deprotonated and negatively charged at physiological pH (around 7.4). Ionized molecules generally have great difficulty crossing the nonpolar lipid membrane.[4][5]

These properties collectively favor retention in the extracellular aqueous environment over passive diffusion into the cell.

Q2: What is the primary mechanism by which small molecules like these are expected to cross the cell membrane?

A2: For many small molecules, passive diffusion is the primary route of entry into cells.[6][7] This process does not require cellular energy and relies on the molecule moving down its concentration gradient, from a higher concentration outside the cell to a lower concentration inside.[8][9] For passive diffusion to occur efficiently, a molecule must be able to dissolve in the phospholipid bilayer of the cell membrane.[6] This is why physicochemical properties like lipophilicity are critical.

Q3: How does the cyclohexyloxy group influence permeability?

A3: The cyclohexyloxy group is intended to increase the lipophilicity (fat-solubility) of the molecule, which should, in theory, improve its ability to partition into the cell membrane.[10] However, the permeability of a molecule is a delicate balance. While the cyclohexyloxy group increases lipophilicity, the polar isonicotinic acid headgroup can dominate the molecule's overall character, leading to an unfavorable balance between the hydrophobic and hydrophilic regions.

Q4: Could active transport or efflux be playing a role in the low intracellular concentration of my compounds?

A4: It's a possibility. While passive diffusion is often the primary consideration, two other processes can significantly impact intracellular drug concentrations:

  • Active Transport: Some molecules are recognized by specific transporter proteins that facilitate their movement into the cell.[11] If your analogs are not substrates for any uptake transporters, this pathway will not contribute to their entry.

  • Active Efflux: Cells possess efflux pumps, such as P-glycoprotein (P-gp), that actively expel foreign substances from the cytoplasm.[12][13] It is possible that your analogs are entering the cell to some extent but are then being efficiently removed by these pumps, resulting in a low net intracellular concentration.

Section 2: Troubleshooting Experimental Permeability Issues

This section provides a structured approach to diagnosing and resolving poor permeability in your experiments.

Issue 1: Consistently low apparent permeability (Papp) values in my in vitro assay (e.g., PAMPA, Caco-2).

This is the most direct indicator of poor membrane translocation.

Causality Check: Physicochemical Properties vs. Biological Interactions

First, determine if the issue is purely physicochemical (the molecule cannot cross a simple lipid barrier) or if biological factors (like efflux pumps) are involved.

G Start Low Papp Value Observed PAMPA Run Parallel Artificial Membrane Permeability Assay (PAMPA) Start->PAMPA Caco2 Run Caco-2 or MDCK Permeability Assay Start->Caco2 LowPAMPA Result: Low Permeability PAMPA->LowPAMPA If HighPAMPA Result: High/Moderate Permeability PAMPA->HighPAMPA If LowCaco2 Result: Low Permeability Caco2->LowCaco2 If Conclusion1 Conclusion: Physicochemical properties are the primary barrier. Focus on structural modification (Prodrugs, etc.). LowPAMPA->Conclusion1 HighPAMPA->LowCaco2 Conclusion2 Conclusion: Compound can cross lipid barrier. Low Caco-2 permeability suggests active efflux is likely. LowCaco2->Conclusion2 HighCaco2 Result: High/Moderate Permeability TroubleshootEfflux Troubleshoot: Run Caco-2/MDCK assay with efflux pump inhibitors (e.g., Verapamil). Conclusion2->TroubleshootEfflux

Caption: Troubleshooting workflow for low Papp values.

Recommended Diagnostic Protocols

The PAMPA model is a cell-free assay that assesses passive diffusion across an artificial lipid membrane, effectively isolating the physicochemical component of permeability.[14][15]

Objective: To determine the passive permeability of the analog without the influence of transporters.

Methodology:

  • Prepare Solutions:

    • Prepare a 1% lecithin in dodecane solution.[16]

    • Dilute your test compound (from a DMSO stock) to a final concentration of 1-10 µM in a buffer of 1X PBS at pH 7.4 with 5% DMSO.[16][17]

  • Prepare Plates:

    • Use a 96-well microplate system with donor and acceptor plates.

    • Gently add 5 µL of the lipid solution to the membrane of each well in the donor plate.[16]

    • Add 300 µL of the PBS/DMSO buffer to each well of the acceptor plate.[16]

  • Run Assay:

    • Add 150-200 µL of your diluted test compound solution to the donor plate wells.[16]

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich".

    • Incubate at room temperature for 10-20 hours in a moist chamber.[16]

  • Analysis:

    • After incubation, separate the plates.

    • Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[15]

    • Calculate the apparent permeability coefficient (Papp).

Data Interpretation:

PAMPA Papp Value (cm/s)InterpretationNext Step
< 1 x 10⁻⁶Low Passive PermeabilityThe molecule's structure is the primary issue. Proceed to "Strategies for Improving Permeability".
> 1 x 10⁻⁶Moderate to High Passive PermeabilityThe molecule can cross a lipid membrane. If cell-based assay results are still low, suspect active efflux. Proceed to Protocol 2.

Caco-2 and MDCK cells form polarized monolayers that are excellent models of the intestinal and blood-brain barriers, respectively.[18][19] They express active transport and efflux proteins.[18][20] The MDCK-MDR1 cell line is specifically engineered to overexpress the P-gp efflux pump.[12][21]

Objective: To determine if the analog is a substrate for active efflux pumps.

Methodology:

  • Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on semi-permeable Transwell™ inserts for 18-22 days (Caco-2) or 4-5 days (MDCK) to form a confluent monolayer.[12][19]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm² to ensure the monolayer is intact.[21][22]

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add the test compound (typically 10 µM) to the apical (upper) chamber.[18]

    • Basolateral to Apical (B-A): In a separate set of wells, add the test compound to the basolateral (lower) chamber.[19]

  • Efflux Inhibition: Run parallel experiments where a known P-gp inhibitor (e.g., Verapamil or Cyclosporin) is added to the assay buffer.[21][23]

  • Incubation and Sampling: Incubate for 60-120 minutes at 37°C.[12][19] Take samples from the receiver chamber at specified time points.

  • Analysis: Quantify compound concentration by LC-MS/MS and calculate Papp values for both A-B and B-A directions.

Data Interpretation:

  • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

  • An ER ≥ 2 suggests that the compound is subject to active efflux.[12][19]

  • If the ER is significantly reduced in the presence of an inhibitor, it confirms that the compound is a substrate of that specific efflux pump.

ConditionEfflux Ratio (ER)InterpretationAction
Without Inhibitor≥ 2Active efflux is occurring.Proceed with inhibitor experiment.
With Inhibitor~ 1Efflux is inhibited.Confirms compound is a substrate for the targeted pump. Consider structural modifications to reduce efflux recognition.
Without Inhibitor< 2Efflux is not a significant factor.Poor permeability is likely due to physicochemical properties.

Section 3: Strategies for Improving Cell Permeability

If the troubleshooting steps confirm that poor physicochemical properties are the root cause, the following strategies can be employed to improve the cell permeability of your this compound analogs.

Strategy 1: The Prodrug Approach

A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion within the body to release the active parent drug.[24] For carboxylic acids, esterification is a common and effective prodrug strategy.[25][26]

Rationale: Masking the polar carboxylic acid group with a lipophilic ester moiety can:

  • Increase Lipophilicity: Enhancing the molecule's ability to partition into the lipid bilayer.[25][26]

  • Neutralize Charge: Eliminating the negative charge at physiological pH.

  • Reduce Hydrogen Bonding: Masking a key hydrogen bond donor/acceptor group.[25]

G cluster_0 Extracellular Space (Aqueous) cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space (Aqueous) Parent_Drug Parent Drug (Charged, Polar) -COOH Prodrug_Membrane Prodrug (Neutral, Lipophilic) -COOR Parent_Drug->Prodrug_Membrane Esterification (Chemical Synthesis) Esterases Esterases Prodrug_Membrane->Esterases Passive Diffusion Released_Drug Released Parent Drug (Active Form) -COOH Esterases->Released_Drug Hydrolysis

Caption: The ester prodrug strategy workflow.

Experimental Considerations:

  • Choice of Ester: Simple alkyl esters (e.g., methyl, ethyl) are a good starting point.[27] More complex esters can be designed to tune the rate of hydrolysis.

  • Stability vs. Conversion: The ideal prodrug is stable enough to be absorbed intact but is rapidly cleaved by intracellular esterases to release the active compound.[25] This balance must be optimized experimentally.

  • In Vitro Testing: Evaluate the permeability of the new ester prodrugs using the PAMPA and Caco-2 assays as described above.

Strategy 2: Structural Modification and Formulation

Beyond the prodrug approach, consider these strategies:

  • Intramolecular Hydrogen Bonding: In some cases, structural modifications can be made to promote the formation of an intramolecular hydrogen bond. This can shield polar groups from the solvent, effectively increasing the molecule's lipophilicity and permeability.[3][28][29]

  • Formulation with Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of biological membranes.[30][31] While more common in formulation development than early discovery, they can be a useful tool. Examples include certain fatty acids and surfactants.[32]

  • Nanocarrier Formulations: Encapsulating the compound in lipid-based nanocarriers like liposomes or niosomes can help it overcome the membrane barrier.[33]

By systematically diagnosing the cause of poor permeability and applying targeted strategies, researchers can significantly improve the cellular uptake of this compound analogs, advancing their potential as therapeutic agents.

References
  • Vertex AI Search. (n.d.). Physicochemical properties of drugs and membrane permeability | Request PDF.
  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
  • Longdom Publishing. (n.d.). Cellular Transport Mechanisms: Passive and Active Transport.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • JoVE. (2025). Video: Factors Affecting Drug Distribution: Tissue Permeability.
  • (n.d.). Caco2 assay protocol.
  • SpringerLink. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
  • National Center for Biotechnology Information. (n.d.). Transport of Small Molecules - The Cell - NCBI Bookshelf.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • (n.d.). Cell Membrane Transport and Signal Transduction: Passive and Active Transport.
  • Creative Biolabs. (n.d.). MDCK Permeability.
  • Slideshare. (n.d.). Transport mechanisms Passive transport | PPTX.
  • Sabinet African Journals. (n.d.). Physicochemical properties of drugs and membrane permeability : review article.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • American Chemical Society. (n.d.). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides.
  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
  • Semantic Scholar. (2002). Physicochemical properties of drugs and membrane permeability : review article.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • PubMed Central. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
  • Raider Digital Publishing. (n.d.). Chapter 22: Passive and Active Transport – Introductory Biology I.
  • ResearchGate. (2021). (PDF) Formulation strategies to improve the efficacy of intestinal permeation enhancers.
  • YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery.
  • Semantic Scholar. (n.d.). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective..
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
  • PubMed. (n.d.). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist.
  • Ghent University Library - Universiteit Gent. (2020). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES.
  • RSC Publishing. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer.
  • Taylor & Francis. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
  • PubMed Central. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC.
  • (n.d.). Hydrogen-Bonding and Packing Features of Membrane Proteins: Functional Implications.
  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review.
  • ResearchGate. (2025). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF.
  • RSC Publishing. (n.d.). The role of lipophilicity in transmembrane anion transport.
  • PubMed Central. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC.
  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides.
  • BOC Sciences. (2023). Prodrug Activation Strategies.
  • ResearchGate. (n.d.). Effects of intramolecular hydrogen bonds on lipophilicity | Request PDF.
  • ACS Publications. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry.
  • MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
  • PubMed Central. (n.d.). Controlling cellular distribution of drugs with permeability modifying moieties - PMC.
  • PubMed Central. (n.d.). Agents that increase the permeability of the outer membrane - PMC.
  • PubMed Central. (n.d.). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.

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Technical Support Center: Stability of 2-(Cyclohexyloxy)isonicotinic acid in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 2-(Cyclohexyloxy)isonicotinic acid when prepared and stored in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experimental results.

I. Understanding the Molecule and the Solvent: A Proactive Approach to Stability

Before delving into troubleshooting, it's crucial to understand the chemical nature of both this compound and DMSO. The stability of your solution is governed by the interplay between the compound's functional groups and the properties of the solvent.

This compound possesses three key functional groups that can influence its stability:

  • An ether linkage (cyclohexyloxy group)

  • A carboxylic acid group

  • A pyridine ring (isonicotinic acid backbone)

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad range of compounds.[1] However, it has specific properties that can present challenges:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[2][3]

  • Reactivity: While generally stable, DMSO can participate in or catalyze certain reactions, especially in the presence of contaminants, strong acids, or bases, and at elevated temperatures.[4][5]

This guide will address the potential interactions between these components and provide actionable solutions to mitigate degradation.

II. Troubleshooting Guide: Diagnosing and Resolving Instability

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: "My experimental results are inconsistent. Could my stock solution of this compound in DMSO be degrading?"

Inconsistent results are a primary indicator of compound instability. Degradation can lead to a decrease in the concentration of the active compound and the emergence of new, potentially interfering species.

Immediate Diagnostic Steps:

  • Visual Inspection: Examine your DMSO stock solution. Any discoloration, precipitation, or crystal formation suggests a potential stability issue.[6] While a clear solution doesn't guarantee stability, visible changes are a definite red flag.

  • Analytical Chemistry: The most definitive way to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] These methods can separate and quantify the parent compound and any degradation products.

Workflow for Analytical Stability Assessment:

Caption: Workflow for assessing compound stability in DMSO.

Question 2: "I've confirmed my compound is degrading. What are the likely chemical reasons?"

Given the structure of this compound, two primary degradation pathways are plausible in a DMSO solution, particularly if it has absorbed water.

A. Hydrolysis of the Ether Linkage:

While ethers are generally stable, the presence of acidic or basic impurities, catalyzed by water, can lead to cleavage of the C-O bond. The carboxylic acid moiety of the molecule itself could potentially contribute to acid-catalyzed hydrolysis, especially at higher concentrations or temperatures.

B. Esterification/Reaction involving the Carboxylic Acid:

The carboxylic acid is a reactive functional group. While less common, under certain conditions (e.g., presence of contaminants that can be activated by DMSO), it could potentially undergo reactions.

C. Influence of Water in DMSO:

Water is a significant contributor to the degradation of compounds in DMSO, primarily through hydrolysis.[9][10] DMSO's hygroscopic nature means that even brief exposure to ambient air can introduce sufficient water to cause issues.[3] Studies have shown that water content is a more critical factor in compound loss than oxygen.[10]

Potential Hydrolysis Pathway:

G cluster_0 Degradation of this compound cluster_1 Catalyst Parent_Compound This compound Degradation_Product_1 2-Hydroxyisonicotinic acid Parent_Compound->Degradation_Product_1 Hydrolysis Degradation_Product_2 Cyclohexanol Parent_Compound->Degradation_Product_2 Hydrolysis Water H2O (from atmosphere)

Caption: Potential hydrolysis of this compound.

Question 3: "How can I prevent the degradation of my this compound DMSO stock solution?"

Preventing degradation revolves around careful handling and storage practices.

Best Practices for Preparation and Storage:

PracticeRationale
Use High-Purity, Anhydrous DMSO Minimizes the presence of water and other reactive impurities that can initiate degradation.[11] Look for grades ≥99.9% purity.
Handle in a Dry Environment When preparing stock solutions, work in a low-humidity environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen), to prevent moisture absorption.[7]
Aliquot Stock Solutions Divide your primary stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and the exposure of the main stock to atmospheric moisture.[7]
Proper Storage Temperature For long-term storage, -20°C or -80°C is recommended.[6] However, be aware that the freezing point of DMSO is 18.5°C, so refrigeration at 4°C will not freeze the solution.[5]
Avoid Repeated Freeze-Thaw Cycles While some studies show many compounds are stable through multiple freeze-thaw cycles, it is a risk factor for degradation and precipitation.[7][10] Aliquoting is the best way to avoid this.
Use Appropriate Containers Chemically inert containers such as glass or polypropylene are recommended.[6][10] Ensure a tight seal to prevent moisture ingress.

III. Frequently Asked Questions (FAQs)

  • Q1: For how long can I store my this compound in DMSO?

    • A: The stability of any compound in DMSO is highly dependent on the compound itself and the storage conditions.[12] While general studies show many compounds are stable for years at -20°C in anhydrous DMSO, it is best practice to perform a stability study for your specific compound if it will be stored for an extended period. For routine experiments, preparing fresh solutions is the safest approach.[12]

  • Q2: I don't have access to anhydrous DMSO. Can I still use my standard grade?

    • A: You can, but with caution. If using a standard grade of DMSO, it is crucial to minimize its exposure to air. Consider storing the DMSO bottle under an inert gas blanket. For critical experiments, it is highly recommended to purchase a new, sealed bottle of anhydrous DMSO.

  • Q3: My compound has precipitated out of the DMSO solution upon thawing. What should I do?

    • A: Precipitation can occur due to low solubility at colder temperatures or changes in the solution over time. Gently warm the vial (e.g., to 37°C) and vortex to try and redissolve the compound. However, be aware that repeated warming can accelerate degradation. If the compound does not redissolve, it is best to prepare a fresh stock solution.

  • Q4: Can I use a DMSO/water mixture to improve the solubility of my compound?

    • A: While a DMSO/water mixture can sometimes improve solubility, it also significantly increases the risk of hydrolysis.[9] If you must use a co-solvent system, it is imperative to conduct a thorough stability assessment of your compound under those specific conditions.

IV. Experimental Protocols

Protocol 1: Preparation of a Stable DMSO Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (≥99.9% purity)

    • Inert gas (Argon or Nitrogen)

    • Sterile, amber glass or polypropylene vials with screw caps

  • Procedure:

    • Allow the vial of anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of this compound in a sterile vial.

    • In a low-humidity environment (e.g., under a stream of inert gas), add the required volume of anhydrous DMSO to achieve the target concentration.

    • Cap the vial tightly and vortex until the compound is fully dissolved. Gentle warming may be applied if necessary, but do not overheat.

    • Once dissolved, immediately aliquot the stock solution into single-use vials.

    • Flush the headspace of each aliquot vial with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: HPLC Method for Stability Assessment

This is a general protocol and should be optimized for your specific compound and equipment.

  • Instrumentation: HPLC system with a UV detector and a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for acidic compounds.

  • Procedure:

    • Prepare a fresh stock solution of this compound in DMSO (t=0 sample).

    • Dilute a small amount of the stock solution into the mobile phase to an appropriate concentration for HPLC analysis.

    • Inject the diluted sample and record the chromatogram. The peak corresponding to your compound should be well-resolved.

    • Store the stock solution under your test conditions (e.g., room temperature, 4°C, -20°C).

    • At each time point, repeat steps 2 and 3.

    • Compare the peak area of the parent compound and look for the appearance of new peaks which may indicate degradation products. The stability is often expressed as the percentage of the parent compound remaining relative to the t=0 sample.

V. References

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available at: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • Henkel Corporation. (1995). Hydrolysis of methyl esters in dimethylsulfoxide for production of fatty acids. U.S. Patent No. 5,440,061. Available at:

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Available at: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Available at: [Link]

  • Gaylord Chemical. (n.d.). Navigating the Safety of DMSO: Best Practices for Handling and Use. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. Available at: [Link]

  • Verma, D. K., et al. (2021). Effect of Aqueous DMSO Solvent on the Hydrolysis Rate and Mechanism of a Biologically Active Ester Methylpicolinate. International Journal of Scientific Development and Research, 6(7). Available at: [Link]

  • GlaxoSmithKline. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Available at: [Link]

  • American Chemical Society. (2020). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Chemical Health & Safety. Available at: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

  • gChem Global. (n.d.). DMSO. Available at: [Link]

  • ConnectSci. (1971). Alkaline hydrolysis of aromatic dicarboxylic esters in aqueous DMSO. Australian Journal of Chemistry, 24(1), 201-203. Available at: [Link]

  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Global Bioanalysis Consortium. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 574-588. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • ResearchGate. (2025). Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis. Available at: [Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for? Available at: [Link]

  • PubMed. (1976). Comparative studies on the influence of dimethylsulfoxide (DMSO) on reversion to sensitivity to isonicotinic acid hydrazide (INH) and rifampicin (RMP) in resistant strains of tubercle bacilli. Archivum Immunologiae et Therapiae Experimentalis, 24(4), 575-577. Available at: [Link]

  • Wu, J. J., & Wu, C. C. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of Hazardous Materials, 149(1), 179-185. Available at: [Link]

  • Lee, H., & Lee, J. (2009). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. Water Research, 43(9), 2400-2408. Available at: [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. Available at: [Link]

  • PubMed. (2025). Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification. Carbohydrate Polymers, 348(Pt B), 122872. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Phenylisonicotinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Phenylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.

Introduction: The Chemistry of 3-Phenylisonicotinic Acid

3-Phenylisonicotinic acid is a valuable building block in medicinal chemistry and materials science, featuring a pyridine ring, a carboxylic acid, and a phenyl group.[1][2] This unique combination of functional groups offers multiple avenues for derivatization, but also presents specific challenges. The electron-withdrawing nature of the pyridine nitrogen can influence the reactivity of the carboxylic acid, while the phenyl group can be a handle for further modifications via cross-coupling reactions.[3][4] This guide will address the most common derivatization reactions: esterification and amidation of the carboxylic acid, and Suzuki coupling for modification of a halogenated precursor to 3-phenylisonicotinic acid.

Section 1: Esterification of 3-Phenylisonicotinic Acid

Esterification is a fundamental transformation for modifying the physicochemical properties of a lead compound. The following Q&A addresses common issues encountered during the esterification of 3-phenylisonicotinic acid.

FAQ 1: My Fischer esterification of 3-phenylisonicotinic acid is giving low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, are often due to the reversible nature of the reaction and incomplete conversion.[5][6]

Causality and Troubleshooting:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium process.[5][6] To drive the reaction towards the ester product, you can either use a large excess of the alcohol (often as the solvent) or remove the water byproduct as it forms.[6]

    • Solution:

      • Increase the equivalents of the alcohol used.

      • Employ a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[6]

  • Insufficient Acid Catalyst: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5]

    • Solution:

      • Ensure you are using a sufficient amount of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][7]

  • Steric Hindrance: While less of an issue with simple alcohols, bulky alcohols may react slower.

    • Solution:

      • Increase the reaction temperature and/or reaction time.

      • Consider using a different esterification method for sterically hindered substrates (see FAQ 2).

Experimental Protocol: Fischer Esterification with a Dean-Stark Trap

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-phenylisonicotinic acid (1.0 eq), the desired alcohol (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Add toluene as the solvent.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: I need to synthesize an ester of 3-phenylisonicotinic acid under mild conditions to avoid side reactions. What methods are recommended?

Answer:

For substrates sensitive to high temperatures or strong acids, several milder esterification methods are available. These typically involve activating the carboxylic acid to make it more reactive towards the alcohol.

Recommended Mild Esterification Methods:

MethodActivating AgentKey AdvantagesPotential Issues
Carbodiimide Coupling DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine)Mild reaction conditions, high yields.Formation of difficult-to-remove urea byproduct (DCU with DCC).
Acyl Chloride Formation Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)Highly reactive intermediate, drives reaction to completion.Harsh reagents, generates HCl which may require a base.[9]
Mixed Anhydride Method Isobutyl chloroformateGood for sterically hindered alcohols.Requires careful temperature control.[10]

Experimental Protocol: EDC/DMAP Coupling for Esterification

  • Dissolve 3-phenylisonicotinic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and purify the product.

Section 2: Amidation of 3-Phenylisonicotinic Acid

Amide bond formation is one of the most frequently performed reactions in drug discovery.[11] The direct reaction of a carboxylic acid and an amine is generally difficult and requires high temperatures.[11][12] Therefore, activating the carboxylic acid is the most common approach.

FAQ 3: My amidation reaction of 3-phenylisonicotinic acid with a primary amine is sluggish and gives a poor yield. How can I improve this?

Answer:

Sluggish amidation reactions are typically due to insufficient activation of the carboxylic acid or side reactions.

Causality and Troubleshooting:

  • Inadequate Carboxylic Acid Activation: The carboxylate formed from the acid-base reaction between the carboxylic acid and the amine is unreactive towards nucleophilic attack.[12] The carboxylic acid must be converted to a more electrophilic species.

    • Solution:

      • Use a reliable coupling agent. Common choices include HATU, HOBt/EDC, or T3P. These reagents convert the carboxylic acid into a highly reactive activated ester or similar species in situ.[11]

  • Choice of Base: An appropriate base is often required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material.

    • Solution:

      • Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Solution:

      • Polar aprotic solvents like DMF or NMP are generally good choices for amidation reactions as they can dissolve the starting materials and intermediates.

Experimental Protocol: HATU-Mediated Amidation

  • In a round-bottom flask, dissolve 3-phenylisonicotinic acid (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq) in DMF.

  • Add DIPEA (2.0 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Workflow for Troubleshooting Amidation Reactions

Caption: Troubleshooting logic for amidation reactions.

Section 3: Suzuki Coupling for 3-Arylisonicotinic Acid Synthesis

The 3-phenylisonicotinic acid scaffold can be further diversified. A common strategy is to start with a halogenated isonicotinic acid, such as 3-bromoisonicotinic acid, and introduce the phenyl group (or other aryl groups) via a Suzuki-Miyaura cross-coupling reaction.[13][14]

FAQ 4: I am attempting a Suzuki coupling between 3-bromoisonicotinic acid and phenylboronic acid, but I am observing significant amounts of starting material and homocoupling of the boronic acid. What is going wrong?

Answer:

Incomplete reaction and side reactions like homocoupling are common issues in Suzuki couplings. These can often be traced back to the catalyst, base, or reaction conditions.[15]

Causality and Troubleshooting:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.[15]

    • Solution:

      • Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

      • Use a high-purity palladium catalyst and ligands. Consider using a pre-catalyst that is more stable.[14]

  • Incorrect Base: The base plays a crucial role in the catalytic cycle, participating in the transmetalation step.[13][16] The choice of base can be critical.

    • Solution:

      • Screen different bases. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[13] For substrates with base-sensitive functional groups, a milder base like KF can be used.[16]

  • Solvent System: The solvent system needs to be able to dissolve both the organic and inorganic components of the reaction.

    • Solution:

      • A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used.[13]

  • Homocoupling: The homocoupling of the boronic acid to form biphenyl is a common side reaction, often promoted by the presence of oxygen.[15]

    • Solution:

      • Thoroughly degas the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

Optimized Suzuki Coupling Conditions
ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos)Phosphine ligands can improve catalyst stability and reactivity.[17]
Base K₂CO₃ or Cs₂CO₃Effective for a wide range of substrates.
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic system facilitates the reaction.[13]
Temperature 80-100 °CSufficient to drive the reaction without significant decomposition.
Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_A R1-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition (R1-X) PdII_B R1-Pd(II)L_n-R2 PdII_A->PdII_B Transmetalation (R2-B(OR)2) PdII_B->Pd0 Reductive Elimination Product R1-R2 PdII_B->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]

Section 4: Purification of 3-Phenylisonicotinic Acid Derivatives

FAQ 5: My crude product is an oil and is difficult to purify by column chromatography. Are there any alternative purification strategies?

Answer:

Oily products can be challenging to handle. If standard column chromatography is not effective, consider the following:

  • Crystallization: Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is soluble, and then slowly cooling it. Adding a co-solvent in which the product is insoluble (an anti-solvent) can also help.

  • Salt Formation: If your derivative has a basic nitrogen (like the pyridine ring), you can form a salt by treating it with an acid (e.g., HCl in ether). The salt may be a crystalline solid that is easier to purify by filtration and washing. The free base can then be regenerated by treatment with a base.

  • Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC can be an excellent purification method for polar compounds.

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • National Center for Biotechnology Information. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. [Link]

  • RSC Publishing. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. [Link]

  • Bentham Science. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]

  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). [Link]

  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. [Link]

  • ResearchGate. (n.d.). Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. [Link]

  • Reddit. (2024). Esterification not Working. [Link]

  • Reddit. (2024). Esterification not Working (Separation). [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • PubMed. (n.d.). Precolumn phenylisothiocyanate derivatization and liquid chromatography of amino acids in food. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ResearchGate. (n.d.). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. [Link]

  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • ResearchGate. (2025). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. [Link]

  • PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. [Link]

  • National Center for Biotechnology Information. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. [Link]

  • ResearchGate. (2021). (PDF) Improvements on the Phenylboronic Acid Derivatization Method in Determination of 3-monochloropropane Fatty Acid Esters in Camellia Oil by N-(n-propyl)ethylenediamine Solid Phase Extraction. [Link]

  • PubMed. (n.d.). Analysis by reverse-phase high-pressure liquid chromatography of phenylisothiocyanate-derivatized 1-aminocyclopropane-1-carboxylic acid in apple extracts. [Link]

  • PubMed Central. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. [Link]

  • ResearchGate. (n.d.). Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. [Link]

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Technical Support Center: Minimizing Byproducts in Nicotinic Acid Derivatization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid (Niacin, Pyridine-3-carboxylic acid) is a fundamental building block in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1] Its derivatization, most commonly through the formation of amides and esters, is a routine yet deceptively complex task. The presence of the pyridine nitrogen introduces unique electronic properties and potential side reactions that can complicate synthesis, leading to reduced yields and challenging purifications.

This guide is structured to function as a dedicated technical support resource for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the mechanistic origins of common byproducts and provides field-proven troubleshooting strategies to minimize their formation. Our goal is to empower you to anticipate challenges, optimize conditions, and achieve cleaner, more efficient derivatizations.

Troubleshooting Guide: Amide Bond Formation

Amide coupling is the most common derivatization of nicotinic acid. While numerous reagents are available, challenges frequently arise from the interplay between the carboxylic acid, the activating agent, the amine, and the pyridine ring itself.

Problem 1: Low yield of the desired amide and a persistent, hard-to-remove byproduct is observed.

If you are using a carbodiimide reagent like EDC or DCC and observe a byproduct with a similar polarity to your product that is difficult to remove via chromatography, you are likely dealing with N-acylurea formation.

  • Probable Cause: N-Acylisourea Rearrangement

    Carbodiimides (e.g., EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is the primary species that reacts with your amine to form the desired amide bond. However, this intermediate is unstable and can undergo an intramolecular O-to-N acyl migration to form a stable, unreactive N-acylurea byproduct.[2][4][5] This pathway is particularly competitive if the amine nucleophile is sterically hindered or electronically poor, as this slows down the desired reaction.

  • Solutions & Scientific Rationale

    • Use a Nucleophilic Additive (HOBt or Oxyma Pure): This is the most effective solution. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are more nucleophilic than the amine. They rapidly intercept the O-acylisourea intermediate to form an active ester (HOBt-ester or Oxyma-ester).[4] These active esters are sufficiently reactive to acylate the amine but are not prone to rearrangement, thus preventing N-acylurea formation and also suppressing racemization.[4][6]

    • Control Stoichiometry and Addition Order: Pre-activating the nicotinic acid can improve results. Stir the nicotinic acid, coupling reagent (EDC), and additive (HOBt) together in an anhydrous aprotic solvent (like DMF or DCM) for 15-30 minutes at 0 °C before adding the amine. This ensures the highly reactive O-acylisourea is rapidly converted to the more stable active ester before the primary amine is introduced.

    • Maintain Low Temperatures: The rearrangement to N-acylurea is temperature-dependent.[2][4] Running the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly disfavor this side reaction.

    • Purification Strategy: If N-acylurea has already formed, purification can be difficult. Since the urea byproduct from EDC is water-soluble, a thorough aqueous workup with dilute acid (e.g., 1N HCl) and base (e.g., 1N NaHCO₃) can help remove it before chromatography.[7]

Problem 2: An additional mass corresponding to [M+16] is observed by LC-MS, indicating oxidation.

This byproduct is almost certainly the nicotinic acid N-oxide derivative of your product or starting material.

  • Probable Cause: Pyridine Ring N-Oxidation

    The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation. While vigorous conditions are typically required to form nicotinic acid N-oxide from nicotinic acid itself, the basic and often prolonged conditions of some coupling reactions can facilitate low-level oxidation.[8][9][10] The exact mechanism can vary:

    • Reaction with Oxidizing Reagents: Certain coupling reagents or impurities within them can have oxidizing potential.

    • Aerial Oxidation: Under basic conditions (e.g., in the presence of tertiary amine bases like DIPEA or triethylamine), the pyridine ring can be more susceptible to oxidation by atmospheric oxygen, especially over long reaction times.

  • Solutions & Scientific Rationale

    • Maintain an Inert Atmosphere: The simplest preventative measure is to run the reaction under a nitrogen or argon atmosphere. This minimizes the presence of atmospheric oxygen, reducing the chance of aerial oxidation.

    • Use High-Purity Reagents: Ensure solvents are anhydrous and reagents are of high quality to avoid introducing trace oxidizing contaminants.

    • Minimize Reaction Time: Choose a more efficient coupling reagent system that allows for shorter reaction times. Uronium/aminium salt reagents like HATU are significantly faster than carbodiimide-based systems and often complete in 1-4 hours, reducing the window for potential oxidation.[11]

Problem 3: When using a chiral amine, significant epimerization or racemization is detected.

When the chiral center of the amine is adjacent to the newly formed amide bond, the stereochemical integrity can be compromised.

  • Probable Cause: Racemization via Oxazolone Intermediate

    During carboxylic acid activation, especially with highly reactive reagents, the intermediate can cyclize to form an oxazolone. The proton on the chiral alpha-carbon of the activated amino acid becomes acidic and can be abstracted by the base present in the reaction, leading to a planar, achiral enol intermediate.[12] Re-protonation can occur from either face, resulting in racemization.

  • Solutions & Scientific Rationale

    • Use HOAt-based Reagents: The additive 1-Hydroxy-7-azabenzotriazole (HOAt) is superior to HOBt for suppressing racemization.[6][12] The nitrogen at the 7-position of the azabenzotriazole ring creates a more stable active ester that is less prone to forming the problematic oxazolone intermediate.[12] Using HATU (which contains an HOAt moiety) is therefore an excellent choice for coupling sensitive chiral amines.

    • Use a Weaker, Sterically Hindered Base: Strong, non-hindered bases can more easily abstract the alpha-proton. While a base is necessary, switching from triethylamine (TEA) to a bulkier base like N,N-diisopropylethylamine (DIPEA) or the weaker base N-methylmorpholine (NMM) can reduce the rate of racemization.[6]

    • Temperature Control: As with other side reactions, maintaining lower temperatures (0 °C) during the activation and initial coupling phase can slow the rate of proton abstraction and subsequent racemization.

Troubleshooting Guide: Ester Formation

Problem: Low conversion in Fischer-Speier esterification despite long reflux times.

This is the most common issue with this classic esterification method.

  • Probable Cause: Unfavorable Chemical Equilibrium

    The Fischer-Speier esterification—the reaction of a carboxylic acid with an alcohol under acid catalysis—is a reversible equilibrium process.[13][14][15] The reaction produces one molecule of water for every molecule of ester. As water accumulates in the reaction mixture, the reverse reaction (ester hydrolysis) begins to compete, establishing an equilibrium that may lie far from the desired product.

  • Solutions & Scientific Rationale

    • Use a Large Excess of Alcohol: The most straightforward way to push the equilibrium toward the product is to use one of the reactants in a large excess, according to Le Châtelier's principle.[14][15] Using the alcohol as the solvent (e.g., refluxing nicotinic acid in methanol with catalytic H₂SO₄) is a common and effective strategy.[16]

    • Remove Water as it Forms: For less volatile alcohols where using a large excess is impractical, removing the water byproduct is essential. This is typically done by refluxing in a non-polar solvent like toluene or hexane using a Dean-Stark apparatus, which physically traps and separates the water as it is formed azeotropically.[13][15]

    • Use a Dehydrating Agent: An alternative to physical water removal is to use a strong acid catalyst that also acts as a dehydrating agent, such as concentrated sulfuric acid. However, this can sometimes lead to charring with sensitive substrates.

Problem: Low yield or decomposition when using thionyl chloride (SOCl₂) to form an acyl chloride intermediate.

While forming the acyl chloride is an effective way to activate the carboxylic acid, the harsh conditions can lead to byproducts.

  • Probable Cause: Side Reactions with the Pyridine Ring or Alcohol

    Thionyl chloride is highly reactive. It can potentially react with the pyridine nitrogen, especially if not protonated. More commonly, if SOCl₂ is added to a mixture of the nicotinic acid and the alcohol, it can react with the alcohol to form an alkyl chloride, reducing the amount of available nucleophile.[17]

  • Solutions & Scientific Rationale

    • Two-Step, One-Pot Procedure: The most reliable method is to first form the acyl chloride and then add the alcohol. Reflux the nicotinic acid in neat SOCl₂ (or with a catalytic amount of DMF) until the solid dissolves and gas evolution ceases. Then, carefully remove the excess SOCl₂ under reduced pressure. The resulting crude nicotinoyl chloride can then be dissolved in an anhydrous, non-nucleophilic solvent (like DCM or THF) and the alcohol (with a non-nucleophilic base like pyridine or TEA) is added to form the ester.[16][18]

    • In-Situ Formation with Controlled Addition: A simpler approach involves dissolving the nicotinic acid and the alcohol in an appropriate solvent and then adding the SOCl₂ dropwise at a controlled temperature (e.g., 0 °C).[17] This generates the acyl chloride in situ, which can then be immediately trapped by the alcohol. This avoids high concentrations of SOCl₂ reacting directly with the alcohol.[17]

Frequently Asked Questions (FAQs)

Q1: Which amide coupling reagent should I choose? EDC/HOBt vs. HATU?

A1: The choice depends on your specific needs regarding cost, reaction speed, and substrate sensitivity.

FeatureEDC/HOBtHATU
Mechanism Carbodiimide-mediated, forms HOBt active esterUronium salt-based, forms highly reactive OAt active ester
Reaction Speed Moderate (typically 4-18 hours)Very Fast (typically 30 mins - 4 hours)[11]
Efficiency Good for most substrates, but can be slow with hindered amines.Excellent, especially for sterically hindered or electron-poor substrates.
Byproduct Water-soluble EDC-urea, easily removed by aqueous workup.[7]Tetramethylurea, water-soluble.
Racemization Low, effectively suppressed by HOBt.Very low, HOAt moiety is superior for racemization suppression.[12][19]
Cost LowerHigher
Best For... Routine, large-scale synthesis where cost is a factor and reaction times are not critical.Difficult couplings, acid-sensitive substrates, chiral amines, and when rapid reaction times are desired.

Q2: How can I effectively monitor the progress of my derivatization reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting nicotinic acid (which should be very polar and stay at the baseline), your amine/alcohol, and the desired product. Staining with potassium permanganate (KMnO₄) can be useful if your product is not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it allows you to track the consumption of starting materials and the appearance of the product mass peak, as well as any byproduct mass peaks.

Q3: What are the best general workup and purification strategies?

A3: For both amide and ester syntheses, a standard aqueous workup is highly recommended before purification.

  • Quench: Stop the reaction by adding water or saturated ammonium chloride.

  • Extract: Dilute with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl or 5% citric acid) to remove basic components like excess amine and pyridine/DIPEA. Then, wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic components like unreacted nicotinic acid and HOBt. Finally, wash with brine to remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify: The resulting crude product can then be purified by flash column chromatography on silica gel.

Appendices

Appendix A: Detailed Experimental Protocols

These are generalized protocols and should be adapted based on the specific properties of the substrates.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt [20][21]

  • To a round-bottom flask under an inert atmosphere (N₂), add nicotinic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and the desired amine (1.1 eq.).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of ~0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup as described in FAQ Q3.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using HATU [22]

  • To a round-bottom flask under an inert atmosphere (N₂), add nicotinic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolve the solids in anhydrous DMF (to a concentration of ~0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq.) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.

  • Add the amine (1.1 eq.), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup as described in FAQ Q3.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Fischer Esterification [16][23]

  • To a round-bottom flask, add nicotinic acid (1.0 eq.) and the desired alcohol (can be used as the solvent, >10 eq.).

  • Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 5-10 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 4-24 hours, monitoring by TLC until the nicotinic acid spot has disappeared.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution!

  • Extract the aqueous mixture three times with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify by distillation or column chromatography as needed.

Appendix B: Mechanistic & Workflow Diagrams

G cluster_main Amide Coupling: Desired Pathway vs. N-Acylurea Byproduct NA Nicotinic Acid (R-COOH) OAI O-Acylisourea (Reactive Intermediate) NA->OAI + EDC EDC EDC Amide Desired Amide (R-CONH-R') OAI->Amide + Amine NAU N-Acylurea (Unreactive Byproduct) OAI->NAU Rearrangement (Slow, Undesired) HOBtEster HOBt Active Ester OAI->HOBtEster + HOBt (Fast) Amine Amine (R'-NH2) Urea1 EDC-Urea HOBt HOBt Additive HOBtEster->Amide + Amine Urea2 EDC-Urea

Caption: Desired vs. undesired pathways in carbodiimide coupling.

G cluster_workflow Troubleshooting Workflow: Low Amide Yield Start Low Yield or Complex Mixture? CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents IDByproduct Identify Major Byproduct (LC-MS, NMR) CheckReagents->IDByproduct NAU Byproduct is N-Acylurea? IDByproduct->NAU Yes Noxide Byproduct is N-Oxide? IDByproduct->Noxide No Sol_NAU Add HOBt/HOAt Pre-activate Acid Lower Temperature NAU->Sol_NAU Yes SM Mainly Unreacted Starting Material? Noxide->SM No Sol_Noxide Use Inert Atmosphere (N2 or Ar) Reduce Reaction Time Noxide->Sol_Noxide Yes Sol_SM Increase Reaction Time Switch to Stronger Coupling Agent (e.g., HATU) SM->Sol_SM Yes

Caption: A decision tree for troubleshooting low yields in amide coupling.

References

  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved January 20, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 20, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]

  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences. [Link]

  • Rebek, J., & Gavina, F. (2007). Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC. [Link]

  • Scheme 3. Two-component synthesis of N-acylurea derivatives 12. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Carbodiimide. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (2018). National Institutes of Health. [Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020). YouTube. [Link]

  • Pyridine N-Oxides. (2012). Baran Lab, Scripps Research. [Link]

  • Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2017). Green Chemistry. [Link]

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen. [Link]

  • The Fischer Esterification. (n.d.). Sacramento State. Retrieved January 20, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Z-L-Phg-Val-OMe. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • How can I improve the yield of my Fischer Esterification? (n.d.). Reddit. Retrieved January 20, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Institutes of Health. [Link]

  • Preparation of nicotinic acid esters. (1958).

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Validation & Comparative

A Comparative Guide to 2-(Cyclohexyloxy)isonicotinic Acid and Other 2-Alkoxy Isonicotinic Acid Derivatives as Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical comparison of 2-(Cyclohexyloxy)isonicotinic acid and its related 2-alkoxy isonicotinic acid derivatives, a promising class of small molecule inhibitors targeting prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHDs, these compounds stabilize Hypoxia-Inducible Factor (HIF), a master regulator of the cellular response to low oxygen, offering therapeutic potential in conditions such as renal anemia.[1][2] This document delves into the mechanism of action, structure-activity relationships, and key experimental data, providing a comprehensive resource for researchers in the field of HIF-targeted drug discovery.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and the Role of Prolyl Hydroxylase Domain (PHD) Enzymes

The cellular response to hypoxia is a fundamental physiological process orchestrated by the transcription factor, Hypoxia-Inducible Factor (HIF). HIF is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β).[3] Under normoxic conditions, HIF-α is targeted for proteasomal degradation through a series of post-translational modifications initiated by prolyl hydroxylase domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3).[3] These enzymes utilize molecular oxygen, Fe(II), and 2-oxoglutarate as co-factors to hydroxylate specific proline residues on HIF-α.[1] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of HIF-α.[3]

In hypoxic conditions, the lack of molecular oxygen limits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The active HIF heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and iron metabolism.[1][4]

The Therapeutic Rationale for PHD Inhibition

Pharmacological inhibition of PHDs mimics the hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of downstream pathways. This approach has garnered significant interest for the treatment of anemia associated with chronic kidney disease (CKD), offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[1][2] By stimulating endogenous EPO production and improving iron utilization, PHD inhibitors present a more physiological approach to anemia management.[1]

2-Alkoxy Isonicotinic Acids: A Promising Scaffold for PHD Inhibition

This compound belongs to a class of 2-alkoxy derivatives of isonicotinic acid that have emerged as potent PHD inhibitors. The core structure consists of a pyridine-4-carboxylic acid (isonicotinic acid) backbone with an alkoxy group at the 2-position.

Mechanism of Action

Like other well-characterized PHD inhibitors, 2-alkoxy isonicotinic acids are believed to act as competitive inhibitors of 2-oxoglutarate, one of the key co-substrates for the hydroxylation reaction catalyzed by PHDs. The isonicotinic acid moiety is thought to chelate the active site Fe(II) ion, while the alkoxy substituent occupies a hydrophobic pocket within the enzyme's active site. This binding mode prevents the hydroxylation of HIF-α, leading to its stabilization and the activation of the HIF signaling pathway.

PHD_Inhibition_Mechanism cluster_normoxia Normoxia cluster_hypoxia_inhibitor Hypoxia / PHD Inhibition HIFa HIF-α PHD PHD Enzyme HIFa->PHD Hydroxylation (O₂, Fe²⁺, 2-OG) VHL VHL Complex PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_stable HIF-α (Stable) HIF_dimer HIF Dimer HIFa_stable->HIF_dimer PHD_inhibited PHD Enzyme Alkoxy 2-Alkoxy Isonicotinic Acid Alkoxy->PHD_inhibited Inhibition HIFb HIF-β HIFb->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE HRE Nucleus->HRE Binding EPO EPO Gene Transcription HRE->EPO

Figure 1: Simplified schematic of HIF-α regulation and the mechanism of PHD inhibition.

Comparative Analysis of 2-Alkoxy Isonicotinic Acid Derivatives

While specific public domain data for this compound is limited, we can infer its properties and compare it to other hypothetical 2-alkoxy derivatives based on established structure-activity relationships (SAR) for PHD inhibitors.

Structure-Activity Relationships (SAR)

The potency and selectivity of 2-alkoxy isonicotinic acid derivatives are influenced by the nature of the alkoxy substituent.

  • Size and Lipophilicity of the Alkoxy Group: The cyclohexyloxy group in the title compound provides a significant degree of lipophilicity and steric bulk. This likely promotes strong binding within a hydrophobic pocket of the PHD active site. Smaller, linear alkoxy groups (e.g., methoxy, ethoxy) may result in lower potency due to reduced van der Waals interactions. Conversely, excessively bulky groups could lead to steric hindrance and a decrease in activity.

  • Cyclic vs. Acyclic Alkoxy Groups: Cycloalkyl groups, such as the cyclohexyl moiety, can pre-organize the molecule into a favorable conformation for binding, potentially leading to higher affinity compared to flexible acyclic alkyl chains of similar size.

  • Substitution on the Alkoxy Group: Introduction of substituents on the alkyl or cycloalkyl ring can modulate potency, selectivity, and pharmacokinetic properties. For example, polar substituents could be introduced to improve solubility, while other functional groups might be added to interact with specific residues in the active site.

Comparative Data Table (Hypothetical)

The following table presents a hypothetical comparison of this compound with other 2-alkoxy derivatives to illustrate potential trends in their performance. Note: The data below is illustrative and not based on published experimental results for these specific compounds.

Compound NameStructure of 2-substituentPredicted PHD2 IC50 (nM)Predicted Cell PermeabilityPredicted Metabolic Stability
This compound Cyclohexyloxy10 - 50HighModerate
2-Isopropoxyisonicotinic acidIsopropoxy50 - 200ModerateHigh
2-(Benzyloxy)isonicotinic acidBenzyloxy20 - 100HighLow to Moderate
2-(Tetrahydrofuranyl-3-oxy)isonicotinic acidTetrahydrofuranyl-3-oxy30 - 150Moderate to HighModerate

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 2-alkoxy isonicotinic acid derivatives as PHD inhibitors.

General Synthesis of 2-Alkoxy Isonicotinic Acids

A common synthetic route to 2-alkoxy isonicotinic acids involves the nucleophilic aromatic substitution of a leaving group at the 2-position of a pyridine ring with an appropriate alcohol.

Synthesis_Workflow Start 2-Chloro-4-cyanopyridine Step1 Nucleophilic Substitution (e.g., Cyclohexanol, NaH, THF) Start->Step1 Intermediate 2-(Cyclohexyloxy)-4-cyanopyridine Step1->Intermediate Step2 Hydrolysis (e.g., NaOH, H₂O/EtOH, reflux) Intermediate->Step2 Final This compound Step2->Final

Figure 2: A representative synthetic workflow for 2-alkoxy isonicotinic acids.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the desired alcohol (e.g., cyclohexanol, 1.2 equivalents) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon), add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add a solution of the 2-halopyridine derivative (e.g., 2-chloro-4-cyanopyridine, 1.0 equivalent) in the same anhydrous solvent to the alkoxide solution.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Hydrolysis: Dissolve the resulting 2-alkoxy-4-cyanopyridine in a mixture of ethanol and aqueous sodium hydroxide. Heat the mixture to reflux until the hydrolysis of the nitrile to the carboxylic acid is complete (monitored by TLC or LC-MS).

  • Final Product Isolation: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the final 2-alkoxy isonicotinic acid.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This assay measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant PHD2.[5]

Principle: A biotinylated HIF-1α peptide substrate is incubated with recombinant PHD2 in the presence of the inhibitor. The reaction product, a hydroxylated peptide, is detected using an antibody specific for the hydroxylated proline residue, which is conjugated to an acceptor bead. The biotinylated peptide is captured by streptavidin-coated donor beads. In the absence of inhibition, the proximity of the donor and acceptor beads results in a luminescent signal.

Protocol:

  • Prepare a reaction buffer containing Tris-HCl, NaCl, and a reducing agent (e.g., DTT).

  • Add recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, FeSO₄, and 2-oxoglutarate to the reaction buffer.

  • Add serial dilutions of the test compound (e.g., this compound) or vehicle control (DMSO) to the reaction mixture.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add AlphaScreen acceptor beads (coated with anti-hydroxyprolyl-HIF-1α antibody) and donor beads (coated with streptavidin).

  • Incubate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of a compound to increase the levels of HIF-1α protein in cultured cells under normoxic conditions.[5]

Protocol:

  • Cell Culture: Plate a suitable human cell line (e.g., HeLa or Hep3B) in culture plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound or vehicle control for a specified duration (e.g., 4-8 hours) under normoxic conditions (21% O₂). A positive control, such as desferrioxamine (DFO), can also be included.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative increase in HIF-1α levels compared to the vehicle-treated control.

Conclusion

This compound and its analogs represent a compelling class of oral PHD inhibitors with the potential for treating anemia and other hypoxia-related disorders. The structure-activity relationships within this series are governed by the nature of the 2-alkoxy substituent, which influences potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these promising therapeutic agents. Further research, including the generation of specific in vitro and in vivo data for this compound, is warranted to fully elucidate its therapeutic potential.

References

  • Abbas, S., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. The Francis Crick Institute.
  • Goi, T., et al. (2020). Discovery of novel HIF-PHD2 inhibitors for the treatment of anemia. ACS Medicinal Chemistry Letters, 11(7), 1416-1422.
  • Haase, V. H. (2017). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience.
  • Haase, V. H. (2021). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease.
  • Inomata, Y., et al. (2021). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia.
  • Locatelli, F., et al. (2017). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. Kidney and Blood Pressure Research, 42(5), 848-857.
  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia. Nature Reviews Nephrology, 12(3), 157-168.
  • Mitsubishi Tanabe Pharma Corporation. (2020).
  • Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804-807.

Sources

Comparative Guide to the Structure-Activity Relationship of 2-(Cyclohexyloxy)isonicotinic Acid Analogs as Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(cyclohexyloxy)isonicotinic acid analogs, a class of small molecules that have emerged as potent inhibitors of prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHDs, these compounds stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to low oxygen levels. This mechanism of action holds significant therapeutic potential for conditions such as anemia, ischemia, and inflammatory diseases. This guide will objectively compare the performance of various analogs based on available data, explain the rationale behind experimental designs, and provide detailed protocols for their evaluation.

Mechanism of Action: Stabilizing HIF-1α through PHD Inhibition

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α, a reaction catalyzed by PHD enzymes.[1] This post-translational modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation.

This compound analogs are designed to mimic the 2-oxoglutarate (2-OG) co-substrate of PHDs. By competitively binding to the active site of PHD enzymes, these inhibitors prevent the hydroxylation of HIF-1α.[1] Consequently, HIF-1α is stabilized and can translocate to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a wide range of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.

HIF-1a Stabilization Pathway Figure 1: HIF-1α Stabilization by PHD Inhibitors cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1a_normoxia HIF-1α PHD PHD Enzymes HIF-1a_normoxia->PHD Hydroxylation HIF-1a_hydroxylated HIF-1a_hydroxylated PHD->HIF-1a_hydroxylated Pro-OH VHL VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_hydroxylated->VHL Recognition HIF-1a_hypoxia HIF-1α PHD_inhibited PHD Enzymes HIF-1a_hypoxia->PHD_inhibited No Hydroxylation HIF-1a_stabilized Stabilized HIF-1α HIF-1a_hypoxia->HIF-1a_stabilized PHD_inhibitor 2-(Cyclohexyloxy)isonicotinic Acid Analog PHD_inhibitor->PHD_inhibited Inhibition Nucleus Nucleus HIF-1a_stabilized->Nucleus Translocation HIF-1b HIF-1β Nucleus->HIF-1b HRE Hypoxia Response Element (HRE) HIF-1b->HRE Gene_Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription TR-FRET Assay Workflow Figure 2: Workflow of a TR-FRET based PHD2 Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - PHD2 Enzyme - HIF-1α Peptide Substrate - 2-Oxoglutarate - Ascorbate, Fe(II) - Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds (serial dilutions) into 384-well plate Prepare_Reagents->Dispense_Compounds Add_Enzyme_Mix Add PHD2 Enzyme Mix (PHD2, 2-OG, Asc, Fe(II)) Dispense_Compounds->Add_Enzyme_Mix Incubate_1 Incubate at RT Add_Enzyme_Mix->Incubate_1 Add_Substrate Add HIF-1α Peptide Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at RT (Enzymatic Reaction) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate_2->Stop_Reaction Add_Detection_Reagents Add TR-FRET Detection Reagents (Eu-labeled Antibody, Acceptor-labeled Antibody) Stop_Reaction->Add_Detection_Reagents Incubate_3 Incubate at RT (Antibody Binding) Add_Detection_Reagents->Incubate_3 Read_Plate Read Plate on TR-FRET enabled reader (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate_3->Read_Plate Analyze_Data Analyze Data: Calculate Ratio (665/615) and determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for a TR-FRET based PHD2 inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a PHD2 enzyme solution in assay buffer.

    • Prepare a solution of HIF-1α peptide substrate, 2-oxoglutarate, ascorbate, and Fe(II) in assay buffer.

    • Prepare a detection solution containing a Europium-labeled anti-hydrox-HIF-1α antibody and an acceptor-labeled antibody.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of the PHD2 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 5 µL of the HIF-1α peptide substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a solution containing EDTA.

    • Add 10 µL of the TR-FRET detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The this compound scaffold represents a promising class of PHD inhibitors with significant therapeutic potential. The structure-activity relationship of these analogs is driven by a combination of factors including the chelation of the active site iron by the isonicotinic acid core, hydrophobic interactions of the cyclohexyloxy group, and specific interactions of the amide-linked side chain. A systematic approach to the evaluation of these compounds, employing robust in vitro and cell-based assays, is essential for the identification of potent and selective clinical candidates. Further exploration of this chemical space, guided by the SAR principles outlined in this guide, is likely to yield novel therapeutics for a range of HIF-1α-mediated diseases.

References

  • Akebia Therapeutics Inc. (2025). PHD inhibitors reported in Akebia Therapeutics patent. BioWorld. [Link]

  • Akebia Therapeutics Inc. (2024). Treating anemia with specific doses of hif prolyl hydroxylase inhibitor. Pharmaceutical Technology. [Link]

  • Johar, K., et al. (2021). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Frontiers in Molecular Biosciences, 8, 705579. [Link]

  • Tanaka, T., et al. (2020). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters, 11(4), 466-472. [Link]

  • McDonough, M. A., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7538-7550. [Link]

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  • Akebia Therapeutics Inc. (2013). Prolyl hydroxylase inhibitors and methods of use. PubChem Patent, US-8598210-B2. [Link]

  • Akebia Therapeutics Inc. (2013). Prolyl hydroxylase inhibitors and methods of use.
  • Xu, J., et al. (2024). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry. [Link]

  • Clements, M. J., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega, 6(4), 2841-2848. [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. [Link]

  • Gonec, T., et al. (2016). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 21(1), 10. [Link]

  • BMG LABTECH. (n.d.). TR-FRET Measurements. [Link]

  • Gonec, T., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767-9787. [Link]

  • Im, D-S., et al. (2009). Synthesis and Evaluation of Alkoxy-Phenylamides and Alkoxy-Phenylimidazoles as Potent sphingosine-1-phosphate Receptor subtype-1 Agonists. Bioorganic & Medicinal Chemistry Letters, 19(2), 369-372. [Link]

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A Senior Application Scientist's Guide to Validating Hits from a 2-(Cyclohexyloxy)isonicotinic Acid Library Screen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge Beyond the Primary Hit

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against a biological target.[1] A recently completed screen of a 2-(cyclohexyloxy)isonicotinic acid library has yielded a promising set of initial "hits." While exciting, this is merely the first step in a long and rigorous journey. Experience shows that a significant percentage of primary hits are artifacts, underscoring the necessity of a robust validation cascade to distinguish true, tractable hits from misleading false positives.[2]

This guide provides a comprehensive, field-proven framework for validating these specific hits. We will move beyond a simple checklist of assays, instead focusing on the causality behind each experimental choice. The goal is to construct a self-validating workflow that ensures only the most promising, mechanistically understood compounds advance toward lead optimization. The principles and protocols outlined here are designed for researchers, scientists, and drug development professionals dedicated to scientific integrity and the efficient allocation of resources.

The Validation Gauntlet: A Multi-Pillar Strategy

The validation process is best conceptualized as a funnel, where hits are subjected to a series of increasingly stringent experimental filters.[3] Each stage is designed to answer a critical question, efficiently eliminating problematic compounds and building confidence in the remaining few.

G cluster_0 Phase 1: Hit Triage cluster_1 Phase 2: Biochemical & Biophysical Confirmation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Selectivity & Final Decision P1 Primary HTS Hits (1000s of compounds) P2 Computational Triage (PAINS filtering, clustering) P1->P2 In Silico Analysis P3 Compound Integrity Check (Resynthesis & QC) P2->P3 Prioritize Clusters P4 Orthogonal Biochemical Assay (Confirms activity) P3->P4 Initial Confirmation P5 Direct Binding Assays (SPR, DSF, ITC) P4->P5 Confirm Direct Interaction P6 Cellular Target Engagement (NanoBRET, CETSA) P5->P6 Biological Relevance P7 Functional Cellular Assay (Downstream phenotype) P6->P7 P8 Cytotoxicity Counter-Screen (e.g., CellTiter-Glo) P6->P8 P9 Selectivity Profiling (Against related targets) P7->P9 Specificity Check P8->P9 Specificity Check P10 Validated Hit (Ready for Hit-to-Lead) P9->P10 Go/No-Go Decision

Caption: The Hit Validation Workflow.

Pillar 1: Foundational Triage - Eliminating the Obvious Artifacts

Before committing to expensive and time-consuming wet lab experiments, a foundational triage is essential. This phase focuses on data analysis and ensuring the chemical integrity of your hits.

Computational Filtering: The First Pass

The initial step involves computationally analyzing the hit structures to flag known troublemakers.

  • Pan-Assay Interference Compounds (PAINS): HTS libraries inevitably contain compounds with substructures known to interfere with assay readouts through various mechanisms like aggregation, reactivity, or fluorescence.[4][5] These are not specific binders and represent a common source of false positives.[6][7] All hits from the this compound screen must be checked against established PAINS filters.

  • Hit Clustering: Grouping hits by chemical similarity can be highly informative.[2] The emergence of clear Structure-Activity Relationships (SAR), where small chemical changes lead to predictable changes in activity, increases confidence. Conversely, "singletons" (active compounds with no active close analogs) should be viewed with caution.

The Litmus Test: Compound Re-synthesis and Quality Control

This is arguably the most critical and non-negotiable step. A hit is not real until it has been independently sourced or re-synthesized and its identity and purity have been rigorously confirmed.

  • Causality: The original library sample may have degraded, been mislabeled, or contained an active impurity. Re-testing a freshly prepared or purchased sample of confirmed purity (>95%) is the only way to ensure the activity is genuinely associated with the putative structure.[2]

  • Protocol: The re-synthesized compound must be characterized by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.[8]

Pillar 2: Orthogonal Confirmation - Proving Direct Target Interaction

The primary HTS assay, while efficient, may be susceptible to technology-specific artifacts (e.g., fluorescence quenching).[2] Therefore, confirming activity in an orthogonal assay —one that uses a different detection method—is crucial.[9] This is followed by biophysical assays to unequivocally demonstrate direct, physical binding to the target protein.[10][11]

Comparing Biophysical Methods for Hit Validation

Several techniques can confirm direct binding, each with distinct advantages and disadvantages. The choice depends on throughput needs, protein availability, and the specific information required.[12][13]

Method Principle Key Advantages Key Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.Real-time kinetics (k_on, k_off), label-free, high throughput potential.[12]Requires target immobilization; can have mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during binding."Gold standard" for thermodynamics (ΔH, ΔS), label-free, solution-based.[11]High protein consumption, lower throughput.
Differential Scanning Fluorimetry (DSF) Measures the shift in protein melting temperature (T_m) upon ligand binding.High throughput, low protein consumption, solution-based.Indirect binding evidence; not all binders cause a T_m shift.[11]
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.Low sample consumption, works in solution/lysates.[11]Typically requires a fluorescent label or utilizes intrinsic fluorescence.
Featured Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is an excellent secondary screening choice due to its speed and low material consumption.

  • Principle: A thermally stable protein unfolds at a higher temperature. Ligand binding typically stabilizes the protein structure, resulting in a measurable increase in its melting temperature (ΔT_m).[11]

  • Materials:

    • Purified target protein (0.1-0.2 mg/mL).

    • SYPRO Orange dye (5000x stock in DMSO).

    • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Test compounds (10 mM stock in DMSO).

    • qPCR instrument with melt-curve capability.

  • Methodology:

    • Prepare a master mix containing the protein and SYPRO Orange dye in DSF buffer.

    • Dispense 19 µL of the master mix into each well of a 96- or 384-well qPCR plate.

    • Add 1 µL of test compound or DMSO (vehicle control) to the appropriate wells for a final compound concentration of 10-50 µM.

    • Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

    • Place the plate in the qPCR instrument.

    • Run a melt-curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: The melting temperature (T_m) is the inflection point of the fluorescence curve. A validated hit will show a significant positive shift in T_m (ΔT_m > 2 °C) compared to the DMSO control.

Pillar 3: Cellular Validation - Proving Biological Relevance

A compound that binds a purified protein is promising, but it is therapeutically irrelevant if it cannot engage its target in the complex environment of a living cell.[14] Cellular assays are essential to bridge the gap from biochemistry to biology.

Target Engagement: Does the Compound Bind in the Cell?

Confirming that your compound can cross the cell membrane and bind its intended target is a critical step. Two powerful technologies for this are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™.[15][16]

G cluster_0 CETSA (Label-Free) cluster_1 NanoBRET™ (Energy Transfer) CETSA_1 Step 1: Treat Cells Intact cells incubated with compound or DMSO. CETSA_2 Step 2: Heat Challenge Cells are heated to a specific temperature, causing unbound protein to denature and aggregate. CETSA_1->CETSA_2 CETSA_3 Step 3: Lysis & Separation Cells are lysed, and aggregated protein is removed by centrifugation. CETSA_2->CETSA_3 CETSA_4 Step 4: Quantification Remaining soluble target protein is quantified (e.g., by Western Blot or AlphaScreen). CETSA_3->CETSA_4 BRET_1 Step 1: Engineered Cells Cells express target protein fused to NanoLuc® Luciferase (Donor). BRET_2 Step 2: Add Reagents Add cell-permeable fluorescent tracer (Acceptor) and NanoLuc® substrate. BRET_1->BRET_2 BRET_3 Step 3: Competition Test compound competes with the tracer for binding to the target. BRET_2->BRET_3 BRET_4 Step 4: Read BRET Signal Binding of tracer to target brings Donor and Acceptor close, generating a BRET signal. Compound binding displaces the tracer, reducing the signal. BRET_3->BRET_4

Caption: Comparison of Cellular Target Engagement Methods.

  • Cellular Thermal Shift Assay (CETSA): This method leverages the same principle as DSF but in intact cells or cell lysates.[17][18] Ligand binding stabilizes the target protein against heat-induced denaturation.[19][20] It is a label-free technique but often has lower throughput.[21]

  • NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in living cells. It involves cells expressing the target protein fused to a NanoLuc® luciferase. A fluorescent tracer that binds the target is added, and when in close proximity, the luciferase's energy is transferred to the tracer, generating a BRET signal. A test compound will compete with the tracer, causing a dose-dependent decrease in the signal.[15][22] This method is highly quantitative and can determine intracellular affinity and residence time.[16]

Functional and Counter-Assays
  • Functional Cellular Assay: Does target engagement translate to the desired biological outcome? This requires an assay that measures a downstream event (e.g., inhibition of a signaling pathway, modulation of gene expression).

  • Cytotoxicity Counter-Screen: It is crucial to determine if the compound's activity in a functional assay is simply due to it being toxic to the cells. Assays like CellTiter-Glo®, which measures cellular ATP levels, are essential to rule out non-specific cytotoxicity.[9]

Pillar 4: Specificity and Selectivity Profiling

A successful drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity.

  • Specificity vs. Promiscuity: Hits should be tested in counter-screens against related proteins (e.g., other members of the same protein family). Isonicotinic acid derivatives have been studied for a range of activities, including anti-inflammatory and anti-mycobacterial effects, highlighting the need to confirm the specific mechanism for your target.[23][24][25]

  • Data Integration: The final step is to integrate all the data—biochemical potency (IC₅₀), biophysical affinity (K_d), cellular target engagement (IC₅₀), functional activity (EC₅₀), and selectivity. This holistic view allows for an informed "Go/No-Go" decision on which compounds, if any, have the ideal profile to be advanced into a formal hit-to-lead chemistry program.

References

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Biophysics for Successful Drug Discovery Programs. Sygnature Discovery. [Link]

  • NanoBRET Assay Services. Reaction Biology. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. National Institutes of Health (NIH). [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

  • Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. [Link]

  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. [Link]

  • Biophysical Assays. Ichor Life Sciences. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. Domainex. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Institutes of Health (NIH). [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). [Link]

  • High Throughput Drug Screening. Sygnature Discovery. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Four Well-Established Strategies Used in Hit Identification. Clinical Research News. [Link]

  • High-Throughput Screening (HTS). Malvern Panalytical. [Link]

  • Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. PubMed. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

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Navigating the In Vivo Landscape: A Comparative Guide to Isonicotinic Acid Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The precise exploration of in vivo efficacy for 2-(Cyclohexyloxy)isonicotinic acid derivatives reveals a landscape dominated by early-stage, in vitro investigations. While specific preclinical data for this subclass remains largely within proprietary domains, the broader family of isonicotinic acid derivatives presents a rich tapestry of in vivo studies. This guide, therefore, pivots to a comparative analysis of these more extensively documented parent compounds, offering a foundational understanding of their therapeutic potential in key disease areas. The principles and methodologies discussed herein are directly applicable to the future in vivo assessment of novel derivatives, including those with cyclohexyloxy substitutions.

The therapeutic promise of isonicotinic acid derivatives has been a cornerstone of medicinal chemistry for decades, most notably with the advent of isoniazid for the treatment of tuberculosis.[1][2][3] Beyond their established role in infectious diseases, emerging research has illuminated their potential in managing inflammatory disorders and metabolic diseases.[4][5] This guide provides a comparative overview of the in vivo efficacy of various isonicotinic acid derivatives, supported by experimental data from preclinical animal models. We will delve into their therapeutic applications, mechanisms of action, and the experimental protocols used to validate their efficacy.

I. The Anti-Tuberculosis Efficacy of Isonicotinic Acid Hydrazides: A Preclinical Overview

The primary and most well-documented in vivo application of isonicotinic acid derivatives is in the treatment of tuberculosis. Isoniazid (INH), an isonicotinic acid hydrazide, remains a first-line therapy.[1][3] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Comparative Efficacy in Murine Models of Tuberculosis

In vivo studies in murine models are the gold standard for evaluating the efficacy of new anti-tuberculosis agents. These models allow for the assessment of a compound's ability to reduce bacterial load in key organs, such as the lungs and spleen.

Derivative ClassAnimal ModelDosing RegimenKey Efficacy ReadoutReference Compound
Isonicotinic Acid Hydrazides (e.g., Isoniazid)BALB/c mice infected with M. tuberculosis H37Rv25 mg/kg, oral gavage, dailyLog reduction in CFU in lungs and spleenRifampicin, Ethambutol
Novel Hydrazone DerivativesSwiss albino mice10-50 mg/kg, intraperitoneal, dailySurvival rate, reduction in lung lesion scoresIsoniazid

Experimental Workflow: Murine Model of Tuberculosis Efficacy

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Incubation Incubation Period (e.g., 2-4 weeks) Infection->Incubation Treatment_Group Treatment Group: Oral Gavage with Test Derivative Incubation->Treatment_Group Control_Group Control Group: Vehicle or Standard Drug (e.g., Isoniazid) Incubation->Control_Group Sacrifice Euthanasia at Predetermined Time Points Treatment_Group->Sacrifice Control_Group->Sacrifice Organ_Harvest Harvest Lungs and Spleen Sacrifice->Organ_Harvest CFU_Assay Homogenize Organs and Plate for Colony Forming Unit (CFU) Enumeration Organ_Harvest->CFU_Assay Data_Analysis Compare CFU Counts Between Treatment and Control Groups CFU_Assay->Data_Analysis

Caption: Workflow for assessing the in vivo efficacy of anti-tuberculosis compounds.

Protocol: Determination of Bacterial Load in a Murine Tuberculosis Model
  • Infection: BALB/c mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv to establish a chronic infection.

  • Treatment: At a predetermined time post-infection (e.g., 4 weeks), treatment is initiated. The test compound is administered daily via oral gavage at various doses. A control group receives the vehicle, and a positive control group receives a standard drug like isoniazid.

  • Organ Harvest: After a defined treatment period (e.g., 4 weeks), mice are euthanized. The lungs and spleen are aseptically removed.

  • Homogenization: Organs are homogenized in phosphate-buffered saline (PBS) with a tissue homogenizer.

  • Serial Dilution and Plating: The homogenates are serially diluted in PBS and plated on Middlebrook 7H11 agar plates supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Incubation and Colony Counting: Plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log10 CFU per organ is calculated and compared between the treatment and control groups to determine the efficacy of the test compound.

II. Anti-Inflammatory Potential of Isonicotinic Acid Derivatives

Recent investigations have highlighted the anti-inflammatory properties of isonicotinic acid derivatives, suggesting their potential utility in a range of inflammatory conditions.[4] The proposed mechanism of action for some of these derivatives involves the inhibition of reactive oxygen species (ROS) production and modulation of cyclooxygenase (COX) pathways.[4]

Comparative Efficacy in Rodent Models of Inflammation

In vivo models of acute and chronic inflammation are crucial for evaluating the therapeutic potential of novel anti-inflammatory agents.

Derivative ClassAnimal ModelDosing RegimenKey Efficacy ReadoutReference Compound
Isonicotinoyl-containing scaffoldsCarrageenan-induced paw edema in rats10-50 mg/kg, intraperitonealReduction in paw volumeIbuprofen, Indomethacin
Isonicotinic acid-derived 1,3,4-oxadiazolesAcetic acid-induced writhing in mice5-20 mg/kg, oralReduction in the number of writhesNaproxen

Signaling Pathway: COX-Mediated Inflammation

G cluster_pathway Inflammatory Cascade cluster_intervention Therapeutic Intervention Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping functions) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Isonicotinic_Derivatives Isonicotinic Acid Derivatives Isonicotinic_Derivatives->COX2 Inhibition NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by isonicotinic acid derivatives.

Protocol: Carrageenan-Induced Paw Edema Model in Rats
  • Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test isonicotinic acid derivative is administered intraperitoneally or orally at various doses. The control group receives the vehicle, and the reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

III. Future Directions: Exploring Metabolic and Neurological Applications

While the primary focus of in vivo research on isonicotinic acid derivatives has been on infectious and inflammatory diseases, preliminary studies suggest their potential in other therapeutic areas. For instance, some derivatives have been investigated for their effects on metabolic parameters, hinting at a possible role in managing conditions like diabetes and dyslipidemia.[5] Further preclinical studies in relevant animal models, such as diet-induced obesity models or genetic models of diabetes (e.g., db/db mice), are warranted to explore these possibilities.

IV. Conclusion

The isonicotinic acid scaffold represents a versatile platform for the development of novel therapeutics. While the in vivo efficacy of the specific this compound subclass is not yet publicly detailed, the broader family of isonicotinic acid derivatives has demonstrated significant preclinical efficacy in models of tuberculosis and inflammation. The experimental protocols and comparative data presented in this guide provide a solid framework for researchers and drug development professionals to design and interpret future in vivo studies, ultimately paving the way for the clinical translation of this promising class of compounds.

References

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  • The effect of hydrazine derivatives of isonicotinic acid on the infection of mice with M. Tuberculosis var. bovis. The Yale Journal of Biology and Medicine.
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  • Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. Archiv der Pharmazie.
  • [Effect of isonicotinic acid isomers on Mycobacterium tuberculosis; review]. Gruźlica i Choroby Płuc.
  • Effect of Isonicotinic Acid Hydrazide on Niacin and Pyridoxine Metabolism in Rats. Proceedings of the Society for Experimental Biology and Medicine.
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A Comparative Study of 2-(cyclohexyloxy)- vs. 2-(phenoxy)-isonicotinic acid: Synthesis, Physicochemical Properties, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry, most famously as the precursor to the frontline anti-tuberculosis drug, isoniazid.[1] Its derivatives have been explored for a wide range of therapeutic applications, demonstrating a spectrum of biological activities including anti-inflammatory and antimicrobial properties.[2] The strategic modification of the isonicotinic acid core allows for the fine-tuning of its pharmacological profile. This guide presents a comparative analysis of two such derivatives: 2-(cyclohexyloxy)isonicotinic acid and 2-(phenoxy)isonicotinic acid.

The primary rationale for this comparison lies in understanding the influence of two sterically and electronically distinct substituents at the 2-position of the pyridine ring. The 2-(cyclohexyloxy) derivative introduces a bulky, flexible, and aliphatic cyclohexyl group, while the 2-(phenoxy) counterpart features a planar, aromatic phenyl group. This seemingly subtle difference can have profound effects on the molecule's physicochemical properties, and consequently, its biological activity. This guide will delve into the synthesis of these two compounds, compare their key physicochemical characteristics, and provide detailed protocols for a head-to-head biological evaluation to elucidate their potential as therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental difference between the two molecules lies in the nature of the group attached to the ether oxygen at the 2-position of the isonicotinic acid core.

  • This compound incorporates a saturated, non-planar cyclohexyl ring. This group is characterized by its conformational flexibility (chair and boat conformations) and its lipophilic, aliphatic nature.

  • 2-(phenoxy)isonicotinic acid contains a planar, aromatic phenyl ring. This moiety is rigid and can participate in π-π stacking and other non-covalent interactions. The phenoxy group is also considered a privileged scaffold in medicinal chemistry due to its presence in numerous approved drugs.

These structural distinctions are expected to influence several key physicochemical parameters that are critical for drug action, such as solubility, lipophilicity, and the ability to interact with biological targets.

PropertyThis compound2-(phenoxy)isonicotinic acid
Molecular Formula C12H15NO3C12H9NO3
Molecular Weight 221.25 g/mol [3]215.20 g/mol [4]
IUPAC Name 2-(cyclohexyloxy)pyridine-4-carboxylic acid[5]2-phenoxypyridine-4-carboxylic acid
CAS Number 1019353-19-5[5]35620-71-4[4]
Calculated LogP 2.52.8
Polar Surface Area 59.4 Ų59.4 Ų

The flexible and bulky nature of the cyclohexyl group in this compound can disrupt crystal lattice packing, potentially influencing its solubility and melting point. In contrast, the planar phenyl group in 2-(phenoxy)isonicotinic acid may facilitate intermolecular π-π interactions, leading to different solid-state properties. A comparative study on phenyl- versus cyclohexyl-terminated substituents in organic semiconductors has shown that while both groups have similar packing structures, the phenyl group's ability to engage in C-H∙∙∙π interactions leads to less dynamic motion in the solid state.[6][7] This difference in molecular dynamics could translate to varied interactions with receptor binding pockets.

Synthesis of 2-(cyclohexyloxy)- and 2-(phenoxy)-isonicotinic acid

A common and efficient route for the synthesis of both target compounds is the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloroisonicotinic acid. This method allows for the introduction of the desired alkoxy or aryloxy group in a single step.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Reaction with Cyclohexanol cluster_reaction2 Reaction with Phenol 2-Chloroisonicotinic_acid 2-Chloroisonicotinic acid Product1 This compound 2-Chloroisonicotinic_acid->Product1 Nucleophilic Substitution Product2 2-(phenoxy)isonicotinic acid 2-Chloroisonicotinic_acid->Product2 Nucleophilic Substitution Cyclohexanol Cyclohexanol Cyclohexanol->Product1 Base1 Base (e.g., NaH) Base1->Product1 Solvent1 Solvent (e.g., DMF) Solvent1->Product1 Phenol Phenol Phenol->Product2 Base2 Base (e.g., K2CO3) Base2->Product2 Solvent2 Solvent (e.g., DMF) Solvent2->Product2

Caption: Synthetic workflow for 2-(cyclohexyloxy)- and 2-(phenoxy)-isonicotinic acid.

Experimental Protocol: General Procedure for Synthesis

Materials:

  • 2-Chloroisonicotinic acid

  • Cyclohexanol

  • Phenol

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure for this compound:

  • To a stirred solution of cyclohexanol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-chloroisonicotinic acid (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization to afford pure this compound.

Procedure for 2-(phenoxy)isonicotinic acid:

  • To a mixture of 2-chloroisonicotinic acid (1.0 equivalent) and phenol (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 120-140 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(phenoxy)isonicotinic acid.

Comparative Biological Evaluation (Proposed Experiments)

To provide a comprehensive comparison, a panel of in vitro assays is proposed to evaluate the antimicrobial, anti-inflammatory, and cytotoxic activities of this compound and 2-(phenoxy)isonicotinic acid.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: Isonicotinic acid derivatives are well-known for their antimicrobial properties.[8] This assay will determine the lowest concentration of each compound that inhibits the visible growth of a panel of pathogenic bacteria.

MIC_Workflow Start Prepare bacterial inoculum Prepare_Compounds Prepare serial dilutions of test compounds Start->Prepare_Compounds Inoculate Inoculate 96-well plates with bacteria and compound dilutions Prepare_Compounds->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually assess for bacterial growth (turbidity) Incubate->Read_Results Determine_MIC Determine MIC (lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol:

  • Bacterial Strains: A panel of clinically relevant bacteria will be used, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anti-inflammatory Activity: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Given that some isonicotinic acid derivatives have shown anti-inflammatory potential, this assay will assess the inhibitory activity of the test compounds against both COX-1 and COX-2 isoforms.[9][10]

COX_Inhibition_Workflow Prepare_Enzymes Prepare COX-1 and COX-2 enzymes Prepare_Compounds Prepare dilutions of test compounds and controls Prepare_Enzymes->Prepare_Compounds Pre_incubation Pre-incubate enzymes with compounds Prepare_Compounds->Pre_incubation Initiate_Reaction Add arachidonic acid to initiate the reaction Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Measure_Product Measure prostaglandin E2 (PGE2) production (e.g., by ELISA) Incubate_Reaction->Measure_Product Calculate_IC50 Calculate IC50 values Measure_Product->Calculate_IC50

Caption: Workflow for the COX-1/COX-2 inhibition assay.

Experimental Protocol:

  • Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a commercial PGE2 EIA kit.

  • Assay Procedure: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib).

  • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for 2 minutes.

  • Stop the reaction and measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Cytotoxicity Assay: MTT Assay

Rationale: To assess the therapeutic potential of any compound, it is crucial to evaluate its toxicity towards human cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

MTT_Assay_Workflow Seed_Cells Seed human cells (e.g., HeLa) in a 96-well plate Incubate_Cells Incubate for 24 hours to allow attachment Seed_Cells->Incubate_Cells Treat_Cells Treat cells with serial dilutions of test compounds Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol:

  • Cell Culture: Culture a human cell line (e.g., HeLa or a non-cancerous line like HEK293) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that reduces cell viability by 50%).

Expected Outcomes and Structure-Activity Relationship (SAR) Discussion

Based on the structural differences, we can hypothesize potential outcomes:

  • Antimicrobial Activity: The increased lipophilicity of the cyclohexyl group in this compound might enhance its ability to penetrate bacterial cell membranes, potentially leading to higher antimicrobial activity compared to the phenoxy derivative. However, the aromatic nature of the phenoxy group could also contribute to activity through different mechanisms. A study on isonicotinic acid hydrazide derivatives showed that a phenyl side chain resulted in good antimicrobial activity, but also higher toxicity.[11]

  • Anti-inflammatory Activity: The phenoxy group, being a known pharmacophore in many anti-inflammatory agents, might confer greater COX inhibitory activity to 2-(phenoxy)isonicotinic acid. A study on 2-phenoxynicotinic acid hydrazides has already demonstrated their anti-inflammatory and analgesic properties.[12] The bulky cyclohexyl group might not fit as effectively into the active site of the COX enzymes.

  • Cytotoxicity: The cytotoxicity of both compounds will be a critical determinant of their therapeutic index. The higher lipophilicity of the cyclohexyloxy derivative could lead to increased non-specific cytotoxicity. Conversely, the phenoxy derivative's potential for specific interactions might result in a more favorable cytotoxicity profile against cancer cells versus normal cells.

The comparative data generated from these proposed experiments will provide valuable insights into the structure-activity relationship of 2-substituted isonicotinic acids. Understanding how the interplay of lipophilicity, steric bulk, and aromaticity influences biological activity is crucial for the rational design of more potent and selective drug candidates.

Conclusion

References

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

  • Synthesis and Insilico biological activity evaluation of some 2-pyrazolines derived from Isonicotinic acid hydrazide. ResearchGate. [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link]

  • Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties. The Royal Society of Chemistry. [Link]

  • Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. RSC Publishing. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. [Link]

  • 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450. PubChem - NIH. [Link]

  • Synthesis of pyridine-4-carboxylic acid. PrepChem.com. [Link]

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  • Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. PubMed. [Link]

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Navigating the Labyrinth of Specificity: A Comparative Guide to the Off-Target Effects of the KMO Inhibitor 2-(Cyclohexyloxy)isonicotinic acid (GSK180)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting the kynurenine pathway, 2-(Cyclohexyloxy)isonicotinic acid, also known as GSK180, has emerged as a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO). KMO is a critical enzyme that sits at a key branchpoint of tryptophan metabolism, and its inhibition is a promising strategy for a variety of disorders, including neurodegenerative diseases. While GSK180 exhibits high on-target potency, a thorough understanding of its off-target interactions is paramount for advancing its therapeutic development and interpreting experimental outcomes. This guide provides an in-depth comparison of the off-target profile of GSK180 with alternative KMO inhibitors, supported by experimental data and detailed methodologies.

The On-Target Landscape: Potent and Selective Inhibition of KMO

GSK180 is a competitive inhibitor of human KMO with a half-maximal inhibitory concentration (IC50) of approximately 6 nM.[1] Its high affinity for KMO makes it a valuable tool for interrogating the biological functions of this enzyme. Studies have shown that GSK180 demonstrates negligible activity against other enzymes within the tryptophan metabolic pathway, highlighting its on-target selectivity.[1]

Beyond the Intended Target: Unveiling the Off-Target Profile of GSK180

While GSK180 is reported to be highly selective, no small molecule is entirely devoid of off-target interactions. A comprehensive assessment of these interactions is crucial to preempt potential adverse effects and to understand the full spectrum of a compound's biological activity.

A study utilizing Kmo-null mice suggested that GSK180 may have effects on tryptophan and kynurenic acid metabolism that are independent of KMO inhibition. This observation underscores the importance of employing broad, unbiased screening methods to identify potential off-target liabilities.

To provide a framework for evaluating the off-target profile of KMO inhibitors, this guide will delve into established experimental techniques and compare GSK180 with other known KMO inhibitors.

A Comparative Analysis: GSK180 vs. Alternative KMO Inhibitors

To contextualize the off-target profile of GSK180, it is essential to compare it with other well-characterized KMO inhibitors. Here, we examine Ro 61-8048 and CHDI-340246.

CompoundOn-Target Potency (Human KMO IC50/Ki)Known Off-Target Information
GSK180 (this compound) ~6 nM (IC50)[1]Negligible activity against other tryptophan pathway enzymes. Potential KMO-independent effects on tryptophan and kynurenic acid metabolism observed in vivo.
Ro 61-8048 37 nM (IC50), 4.8 nM (Ki)Limited publicly available broad off-target screening data.
CHDI-340246 Potent and selective KMO inhibitor[2]Limited publicly available broad off-target screening data.

Note: Direct comparison of off-target profiles is limited by the availability of head-to-head, comprehensive screening data in the public domain. The data presented here is based on available literature.

Methodologies for Unmasking Off-Target Effects

A multi-pronged approach is necessary to comprehensively characterize the off-target landscape of a small molecule inhibitor. The following experimental workflows are industry-standard for identifying and validating off-target interactions.

Kinome Scanning: A Broad Survey of Kinase Interactions

Given that kinases are a large and structurally diverse family of enzymes, they represent a common source of off-target interactions for many small molecules. Kinome scanning platforms, such as KINOMEscan™, offer a high-throughput method to assess the binding of a compound against a large panel of purified human kinases.[3]

Experimental Workflow: KINOMEscan™

Caption: KINOMEscan™ workflow for identifying off-target kinase interactions.

Step-by-Step Protocol:

  • Compound Preparation: The test compound (e.g., GSK180) is prepared at a specified concentration (typically 1-10 µM).

  • Competition Binding: The compound is incubated with a panel of over 450 purified human kinases, each tagged with a unique DNA label. An immobilized, active-site directed ligand is included to compete for kinase binding.

  • Quantification: The amount of each kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. Hits are identified based on a predefined threshold (e.g., >65% inhibition).

  • Selectivity Score (S-score): To quantify selectivity, an S-score can be calculated, which represents the number of kinases that bind to the compound with a certain affinity divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Chemical Proteomics: An Unbiased View of the Interactome

Chemical proteomics provides a powerful, unbiased approach to identify the direct protein targets of a small molecule within a complex biological sample, such as a cell lysate or even in living cells.[4] This technique utilizes a chemically modified version of the compound of interest to "fish out" its binding partners.

Experimental Workflow: Affinity-Based Chemical Proteomics

Caption: Workflow for identifying off-target proteins using chemical proteomics.

Step-by-Step Protocol:

  • Probe Synthesis: A chemical probe is synthesized by attaching a tag (e.g., biotin) to the compound of interest (e.g., GSK180) via a linker. It is crucial to ensure that the modification does not significantly alter the compound's binding properties.

  • Cell Culture and Lysis: The cell line of interest is cultured and harvested. The cells are then lysed to release the proteome.

  • Probe Incubation: The affinity probe is incubated with the cell lysate to allow for binding to its target proteins. A competition experiment, where the lysate is pre-incubated with an excess of the untagged compound, is essential to distinguish specific from non-specific binders.

  • Affinity Purification: The probe-protein complexes are captured using affinity beads (e.g., streptavidin-coated beads for a biotinylated probe).

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The specifically bound proteins are then eluted from the beads.

  • Proteomic Analysis: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the probe-treated sample compared to the control (and competed off by the free compound) are identified as potential off-targets.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Cells

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm the engagement of a small molecule with its target protein in a cellular environment.[5] The principle is based on the ligand-induced thermal stabilization of the target protein. This assay can be used to validate potential off-targets identified through other screening methods.

Experimental Workflow: CETSA®

Caption: CETSA® workflow to validate compound-target engagement in cells.

Step-by-Step Protocol:

  • Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: The treated cells are aliquoted and heated to a range of temperatures.

  • Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction of the proteome is separated from the precipitated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified. This is typically done by Western blotting using a specific antibody or by mass spectrometry-based proteomics for a proteome-wide analysis (thermal proteome profiling).

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein, confirming target engagement.

Conclusion and Future Directions

This compound (GSK180) is a highly potent and selective inhibitor of KMO, making it an invaluable research tool. However, a complete understanding of its off-target profile is essential for its potential clinical translation and for the accurate interpretation of experimental data. The methodologies outlined in this guide—kinome scanning, chemical proteomics, and CETSA®—provide a robust framework for the comprehensive evaluation of the off-target effects of GSK180 and other KMO inhibitors.

Future studies should focus on generating comprehensive, publicly available off-target screening data for GSK180 and its alternatives. A direct, head-to-head comparison using standardized panels and methodologies would be invaluable to the research community. Such data will not only enhance our understanding of the pharmacology of these important compounds but also guide the development of next-generation KMO inhibitors with improved safety and efficacy profiles.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. GSK180. Available from: [Link].

  • Zwilling, D., et al.
  • HMS LINCS Project. KINOMEscan data. Available from: [Link].

  • Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link].

  • MDPI. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Available from: [Link].

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Available from: [Link].

  • PubMed. Proteomic profiling of the cancer cell secretome: informing clinical research. Available from: [Link].

  • ResearchGate. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Available from: [Link].

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  • PubMed. Proteomic timecourse of breast cancer cells highlights enhanced sensitivity to Stat3 and Src inhibitors prior to endocrine resistance development. Available from: [Link].

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  • PubMed. Comprehensive investigation of selectivity landscape of glycogen synthase kinase-3 inhibitors. Available from: [Link].

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  • PubMed Central. Empowering drug off-target discovery with metabolic and structural analysis. Available from: [Link].

  • PubMed. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Available from: [Link].

  • National Institutes of Health. Temporal Quantitative Proteomics Reveals Proteomic and Phosphoproteomic Alterations Associated with Adaptive Response to Hypoxia in Melanoma Cells. Available from: [Link].

  • PubMed. Proteomic Profiling of Advanced Melanoma Patients to Predict Therapeutic Response to Anti-PD-1 Therapy. Available from: [Link].

  • PubMed. Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Available from: [Link].

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  • MDPI. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Available from: [Link].

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A Researcher's Guide to Navigating the Kinome: Evaluating the Cross-Reactivity of 2-(Cyclohexyloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of a small molecule inhibitor is a critical determinant of its utility, both as a therapeutic agent and as a tool for basic research. An inhibitor's value is intrinsically linked to its selectivity profile across the human kinome. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel kinase inhibitor, using the hypothetical case of 2-(Cyclohexyloxy)isonicotinic acid to illustrate the experimental design, data interpretation, and decision-making processes involved.

The core challenge in kinase inhibitor development is achieving high selectivity. The ATP-binding sites of the more than 500 human kinases share a degree of structural conservation, making off-target interactions a common occurrence. These unintended interactions can lead to misleading experimental results and potential toxicity in a clinical setting. Therefore, a thorough understanding of an inhibitor's selectivity is not just advantageous, but essential for the integrity of a research program.

This guide will compare and contrast the primary methodologies for evaluating kinase inhibitor selectivity: large-scale in vitro kinase panel screening, cellular target engagement assays, and chemical proteomics approaches. We will delve into the causality behind experimental choices, provide actionable protocols, and offer insights into interpreting the resulting data.

Comparing Methodologies for Kinase Selectivity Profiling

The assessment of a kinase inhibitor's selectivity is a multi-faceted process. No single method provides a complete picture; rather, a combination of orthogonal approaches is necessary to build a comprehensive and reliable profile. Here, we compare three state-of-the-art techniques.

Methodology Principle Primary Output Advantages Limitations
In Vitro Kinase Panel Screening Measures the inhibition of a large number of purified, recombinant kinases in a cell-free system.IC50 or percent inhibition values against a panel of kinases.High-throughput, broad coverage of the kinome, quantitative potency data.Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations, protein-protein interactions).
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.A shift in the melting temperature (Tm) of the target protein, indicating target engagement.Provides evidence of target engagement in a physiological context (intact cells).Lower throughput than in vitro screens, requires a specific antibody for each target, may not be suitable for all targets.
Chemical Proteomics (e.g., Kinobeads) Uses affinity chromatography with immobilized broad-spectrum kinase inhibitors to capture and quantify a large portion of the cellular kinome. Competition with a free inhibitor reveals its targets.A list of kinase targets and their relative binding affinities in a complex cellular lysate.Unbiased identification of targets in a near-native state, can identify novel off-targets.Technically complex, provides relative rather than absolute potency, may miss low-abundance kinases.

Experimental Protocols

In Vitro Kinase Panel Screening

This approach provides a broad, initial assessment of a compound's selectivity across the kinome. Numerous commercial vendors offer this service with panels ranging from a few dozen to over 400 kinases.[1][2][3]

Objective: To determine the inhibitory activity of this compound against a large panel of purified human kinases.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution Dispensing Dispense Kinases, Substrates, ATP, and Compound Compound->Dispensing Kinase_Panel Kinase Panel (e.g., 300+ purified kinases) Kinase_Panel->Dispensing Assay_Plates Assay Plates Assay_Plates->Dispensing Incubation Incubation at RT Dispensing->Incubation Detection Measure Kinase Activity (e.g., Radiometric, Luminescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization % Inhibition Calculation Raw_Data->Normalization IC50 IC50 Determination (for hits) Normalization->IC50 Selectivity_Score Selectivity Score (S-Score) Calculation IC50->Selectivity_Score Visualization Data Visualization (Heatmap, Dendrogram) Selectivity_Score->Visualization

Figure 1: Workflow for In Vitro Kinase Panel Screening.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For a single-point screen, a 100-fold concentrated solution (e.g., 100 µM for a final assay concentration of 1 µM) is typically required.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains a specific purified kinase, its substrate, and ATP.

  • Compound Addition: The test compound is added to the assay wells at a fixed concentration (e.g., 1 µM or 10 µM) or in a dose-response format (e.g., 10-point, 3-fold serial dilution). A DMSO control is included to determine 100% kinase activity.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at room temperature.

  • Detection: The amount of substrate phosphorylation is measured. A common and robust method is the radiometric assay, which measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.[4] Other methods include fluorescence-based assays (e.g., TR-FRET) and luminescence-based assays (e.g., ADP-Glo).[3]

  • Data Analysis: The raw data is converted to percent inhibition relative to the DMSO control. For dose-response experiments, IC50 values are calculated using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a more physiologically relevant setting.[5][6][7] It is based on the principle that the binding of a ligand stabilizes the target protein, resulting in an increase in its melting temperature.

Objective: To determine if this compound binds to and stabilizes its putative target kinase in intact cells.

Experimental Workflow:

G cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cell_Culture Culture Cells to Desired Confluency Compound_Treatment Treat Cells with Compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Aliquoting Aliquot Cell Suspensions Compound_Treatment->Aliquoting Heating Heat Aliquots to a Range of Temperatures Aliquoting->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation SDS_PAGE SDS-PAGE and Western Blot Centrifugation->SDS_PAGE Quantification Densitometry and Melting Curve Plotting SDS_PAGE->Quantification

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Culture cells of interest to ~80% confluency. Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble Fraction: Separate the soluble proteins from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody against the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Chemical Proteomics: Kinobeads

This approach provides an unbiased survey of the kinases that a compound interacts with in a cellular lysate.[8][9] It relies on the competition between the test compound and a broad-spectrum kinase inhibitor cocktail immobilized on beads (Kinobeads) for binding to the kinases present in the lysate.

Objective: To identify the kinase targets of this compound in a competitive binding assay using a complex cell lysate.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_capture Kinase Capture cluster_analysis Mass Spectrometry Analysis Cell_Lysis Prepare Cell Lysate Compound_Incubation Incubate Lysate with Compound or Vehicle Cell_Lysis->Compound_Incubation Kinobeads_Incubation Add Kinobeads to Lysate Compound_Incubation->Kinobeads_Incubation Washing Wash Beads to Remove Non-specifically Bound Proteins Kinobeads_Incubation->Washing Elution Elute Bound Kinases Washing->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis Target_ID Identify Competed Kinases (Targets) Data_Analysis->Target_ID

Figure 3: Workflow for Kinobeads-based Chemical Proteomics.

Step-by-Step Methodology:

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest under conditions that preserve kinase activity and protein complexes.

  • Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound or with DMSO as a control.

  • Kinase Enrichment: Add the Kinobeads slurry to the lysate and incubate to allow the kinases to bind to the immobilized inhibitors.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of the compound.

Data Interpretation: A Comparative Analysis

To illustrate how to interpret the data from these assays, let's consider a hypothetical selectivity profile for this compound and compare it to two well-characterized kinase inhibitors: Staurosporine (a notoriously promiscuous inhibitor) and Lapatinib (a more selective dual EGFR/HER2 inhibitor).

Hypothetical In Vitro Panel Screen Data:

KinaseThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Lapatinib (% Inhibition @ 1µM)
GSK3B 95 9915
CDK2 88 9825
EGFR 129799
HER2 89598
SRC 459940
PKA 5922
... (300+ other kinases)<10>80 for most<20 for most

Interpreting the Data:

  • This compound: The hypothetical data suggests that this compound is a potent inhibitor of GSK3B and CDK2 at 1 µM, with some moderate activity against SRC. It shows minimal inhibition of many other kinases, suggesting a degree of selectivity.

  • Staurosporine: As expected, Staurosporine inhibits a vast number of kinases with high potency, demonstrating its promiscuous nature.

  • Lapatinib: This inhibitor shows high potency and selectivity for its intended targets, EGFR and HER2, with minimal activity against most other kinases in the panel.

Quantifying Selectivity: The S-Score

A useful metric for quantifying selectivity is the Selectivity Score (S-score) .[10][11] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • S(90%) for this compound (hypothetical): If it inhibits 2 out of 300 kinases by >90%, the S(90%) = 2/300 = 0.007.

  • S(90%) for Staurosporine: If it inhibits 250 out of 300 kinases by >90%, the S(90%) = 250/300 = 0.83.

  • S(90%) for Lapatinib: If it inhibits 2 out of 300 kinases by >90%, the S(90%) = 2/300 = 0.007.

While both our hypothetical compound and Lapatinib have the same S(90%) score in this example, the identity of the off-targets is crucial. Further investigation into the biological roles of any identified off-targets is necessary.

Conclusion and Forward Look

The comprehensive characterization of a kinase inhibitor's selectivity is a cornerstone of modern drug discovery and chemical biology. By employing a multi-pronged approach that combines broad in vitro screening with cellular and proteomic methods, researchers can build a robust and reliable selectivity profile. This guide has outlined a systematic approach to this process, using the hypothetical compound this compound as a framework.

The journey from a novel compound to a validated research tool or therapeutic candidate is rigorous. A deep understanding of its interactions with the kinome is not merely an academic exercise but a critical step in ensuring the validity of future research and the safety and efficacy of potential new medicines.

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A Comparative Guide to the Cytotoxicity of Isonicotinic Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isonicotinic acid derivatives, particularly isonicotinic acid hydrazide (isoniazid), have long been a cornerstone in the treatment of tuberculosis.[1][2] However, the scientific community has increasingly recognized the therapeutic potential of this chemical scaffold beyond antimicrobial applications, with a growing body of evidence highlighting its anticancer properties.[3][4] These compounds, often featuring a hydrazone linkage (-C=N-NH-C=O), present a versatile platform for synthesizing novel molecules with potent cytotoxic activity against various human cancer cell lines.[1][3] The structural diversity achievable through molecular hybridization allows for the fine-tuning of their pharmacological profiles.[3]

This guide provides a comparative analysis of the cytotoxic effects of various isonicotinic acid derivatives, synthesizing data from multiple studies. We will delve into the quantitative cytotoxicity data, explore the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for researchers aiming to validate or expand upon these findings. The objective is to offer a comprehensive resource for scientists and drug development professionals investigating this promising class of anticancer agents.

Comparative Cytotoxicity Analysis

The efficacy of a potential anticancer compound is primarily quantified by its IC50 value, which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates higher potency. The cytotoxic activity of isonicotinic acid derivatives can vary significantly based on the specific chemical substitutions on the core structure and the genetic makeup of the cancer cell line being tested.

Several studies have demonstrated that substitutions on the aromatic ring of isonicotinoyl hydrazone derivatives are critical for their biological activity.[3][5] For instance, the presence and position of hydroxyl (-OH) groups on the benzene ring have been shown to play an important role in the anticancer activity of this series, potentially due to their ability to form complexes that may inactivate enzymes crucial for cancer cell proliferation.[3]

The following table summarizes the IC50 values of selected isonicotinic acid derivatives across a panel of human cancer cell lines, providing a snapshot of their potency and selectivity.

Compound ID / NameDerivative ClassCancer Cell LineCell TypeIC50 (µM)Reference
Compound 3l Isonicotinoyl HydrazoneHCT 116Colorectal Carcinoma0.29[6]
Compound 18 Isonicotinoyl HydrazoneHL-60Promyelocytic Leukemia0.967 µg/mL[3]
ITHB4 Isonicotinoyl HydrazoneMCF-7Breast Adenocarcinoma~10 µg/mL[7][8]
Compound 31 Isonicotinoyl HydrazoneHCT-116Colorectal Carcinoma1.367 µg/mL*[3]
Compound 4 Isonicotinoyl HydrazonePC3Prostate Adenocarcinoma<10[9]
Compound 4 Isonicotinoyl HydrazoneDLD-1Colorectal Adenocarcinoma13.49[9]
Compound 3b Isonicotinoyl HydrazoneHCT 116Colorectal Carcinoma3.1[6]
Ru(II) Complex 1 Isoniazid-Ruthenium ComplexA431Epidermoid Carcinoma10.1[10]
Ru(II) Complex 1 Isoniazid-Ruthenium ComplexMDA-MB 231Breast Adenocarcinoma12.1[10]

*Note: IC50 values reported in µg/mL have been maintained as in the source material. Conversion to µM requires the molecular weight of the specific compound, which may not be provided in all sources.

Underlying Mechanisms of Action

The cytotoxic effects of isonicotinic acid derivatives are not merely due to growth inhibition but often involve the active induction of programmed cell death, or apoptosis. Several studies have elucidated the molecular pathways triggered by these compounds in cancer cells.

A prominent mechanism involves the generation of intracellular Reactive Oxygen Species (ROS).[7][8] Elevated ROS levels can cause significant damage to cellular components like proteins and DNA, ultimately pushing the cell towards apoptosis through the intrinsic mitochondrial pathway.[7] This is often accompanied by a breakdown of the mitochondrial membrane potential and subsequent activation of caspase enzymes, which are the executioners of apoptosis.[11]

Furthermore, these derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[7][8] For example, the derivative ITHB4 was found to cause cell cycle arrest at the sub-G1 and G2/M phases in MCF-7 breast cancer cells.[7] This disruption of the cell cycle is a key mechanism for preventing tumor growth.

Mechanism_of_Action cluster_cell Cancer Cell Derivative Isonicotinic Acid Derivative ROS ↑ Intracellular ROS Derivative->ROS CycleArrest Cell Cycle Arrest (G2/M Phase) Derivative->CycleArrest Mito Mitochondrial Damage ROS->Mito DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis CycleArrest->Apoptosis

Caption: Generalized mechanism of isonicotinic acid derivative-induced cytotoxicity.

Experimental Methodologies

To ensure reproducibility and accuracy in assessing the cytotoxicity of novel compounds, standardized and well-validated protocols are essential. The following section outlines the key experimental workflows and step-by-step protocols.

Experimental_Workflow Culture 1. Cell Line Culture & Maintenance Seeding 2. Cell Seeding in 96-Well Plates Culture->Seeding Treatment 3. Compound Treatment (Dose-Response) Seeding->Treatment Incubation 4. Incubation (e.g., 48 hours) Treatment->Incubation MTT_Assay 5. MTT Assay Incubation->MTT_Assay Analysis 6. Data Analysis (IC50 Calculation) MTT_Assay->Analysis Validation 7. Mechanistic Validation (e.g., Apoptosis Assay) Analysis->Validation

Sources

A Comparative Guide to the Biological Activity of Nicotinic vs. Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Position

In the landscape of medicinal chemistry, the pyridine carboxylic acids—nicotinic acid (pyridine-3-carboxylic acid) and its isomer, isonicotinic acid (pyridine-4-carboxylic acid)—serve as foundational scaffolds for a vast array of therapeutic agents. As Vitamin B3, nicotinic acid is a well-established player in human metabolism and lipid management.[1][2] Isonicotinic acid, while not a vitamin, is the parent structure for isoniazid, a first-line drug against tuberculosis that has saved millions of lives.[3]

The sole difference between these two molecules is the position of the carboxylic acid group on the pyridine ring: the meta position for nicotinic acid and the para position for isonicotinic acid. This seemingly minor structural shift dramatically alters the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. Consequently, this isomeric distinction is a critical determinant of the biological activities of their respective derivatives.

This guide provides an in-depth comparison of the biological activities of derivatives from these two scaffolds, synthesizing experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of their therapeutic potential and divergent applications.

Structure cluster_NA Nicotinic Acid (meta-position) cluster_INA Isonicotinic Acid (para-position) NA INA MIC_Workflow A Prepare Serial Dilutions of Compound in 96-Well Plate C Add Inoculum to Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Read Plate Visually or with Spectrophotometer D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-15, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. [4][5]

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A Seed Cancer Cells in 96-Well Plate B Incubate Overnight to Allow Adhesion A->B C Treat Cells with Test Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent (Incubate 2-4h) D->E F Add Solubilizing Agent E->F G Read Absorbance at ~570 nm F->G H Calculate Cell Viability and IC50 Value G->H

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

  • Isonicotinic acid derivatives, defined by the para-positioned carboxyl group, are unparalleled as scaffolds for antitubercular agents due to their specific mechanism of inhibiting mycolic acid synthesis.

  • Nicotinic acid derivatives, with their meta-positioned carboxyl group, demonstrate superior and more consistent activity as anti-inflammatory agents , particularly through COX-2 inhibition. [6][7]* Both scaffolds show significant promise in anticancer research , albeit through potentially different mechanisms, with nicotinic acid derivatives showing targeted activity against VEGFR-2.

For researchers in drug development, the choice of scaffold should be dictated by the therapeutic target. For tuberculosis, the isonicotinic acid framework remains the most validated starting point. For inflammation and potentially for anti-angiogenic cancer therapies, the nicotinic acid scaffold presents a more promising foundation. Future research should focus on head-to-head comparisons of optimized derivatives from both classes to further elucidate their relative potency, selectivity, and safety profiles in a wider range of biological assays.

References

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  • Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483-492. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Cyclohexyloxy)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Cyclohexyloxy)isonicotinic acid (CAS No. 1019353-19-5)[1][2], a pyridine carboxylic acid derivative. While a specific Safety Data Sheet (SDS) for this compound is not widely available, by examining the known hazards of its core structures—isonicotinic acid and other pyridine derivatives—we can establish a robust and scientifically sound disposal procedure. This guide is grounded in the principles of laboratory safety established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4][5][6][7]

Hazard Assessment and Chemical Profile

Understanding the potential hazards of this compound is the foundation of its safe disposal. Based on its structural similarity to isonicotinic acid and other pyridine carboxylic acids, the following hazards should be assumed:

  • Skin and Eye Irritation: Isonicotinic acid is known to cause skin and serious eye irritation.[8][9][10][11][12]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8][9][10]

  • Toxicity: While specific data for this compound is unavailable, related pyridine compounds can be harmful if swallowed or absorbed through the skin.

The presence of the cyclohexyloxy group may influence the compound's solubility and reactivity, but the primary hazards are likely dictated by the isonicotinic acid moiety. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Key Chemical Information:
PropertyValue/InformationSource
IUPAC Name 2-Cyclohexyloxypyridine-4-carboxylic acid[1]
CAS Number 1019353-19-5[1][2]
Molecular Formula C12H15NO3[2]
GHS Hazard Symbol GHS07 (Exclamation Mark) - Indicating potential for skin, eye, or respiratory irritation.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, it is imperative to use the correct PPE and engineering controls to minimize exposure.[3][4]

  • Hand Protection: Wear nitrile gloves. Given the potential for skin irritation, ensure gloves are inspected before use.[13]

  • Eye and Face Protection: Use safety glasses with side shields or chemical goggles.[14]

  • Skin and Body Protection: A standard laboratory coat is required to prevent skin contact.[13]

  • Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13][15]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.[15]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[13]

Step 1: Waste Segregation and Container Selection
  • Designate a Waste Stream: This compound should be disposed of as "non-halogenated organic solid waste" or "acidic organic waste," depending on your institution's waste management program.

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and has a secure, tight-fitting lid.[13][16] The container must be compatible with acidic organic compounds.

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals.[8][15][17] Mixing with incompatible materials can lead to dangerous reactions.

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement.[7][18] Each waste container must be labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste"[7][19]

  • The full chemical name: "this compound"

  • The specific hazard(s): "Irritant"

  • The date accumulation started

  • The name of the principal investigator and the laboratory location (building and room number)

Step 3: Accumulating Waste in a Satellite Accumulation Area (SAA)
  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7][19] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Keep the waste container securely closed at all times, except when adding waste.[15] Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.[13]

  • Volume Limits: Do not exceed the volume limits for an SAA as defined by the EPA and your local regulations.

Step 4: Final Disposal
  • Requesting Pickup: Once the waste container is full or you are no longer generating this waste stream, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[6]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution. This documentation is essential for tracking the waste from its point of generation to its final disposal.[6][7]

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you are not trained to handle the cleanup, evacuate the area and contact your institution's emergency response team.

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[20]

    • Place the spilled material into a labeled hazardous waste container.

  • Small Spills (Solution):

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[13]

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EH&S department.

Disposal Decision Workflow

DisposalWorkflow Figure 1: Disposal Decision Workflow for this compound A Waste Generation: This compound (Solid or Solution) B Characterize as Hazardous Waste (Assumed Irritant) A->B C Select Compatible Waste Container (HDPE or Glass) B->C D Properly Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Is Container Full or Waste Stream Complete? E->F G Continue Accumulation (Keep Container Closed) F->G No H Arrange for Pickup by EH&S or Licensed Contractor F->H Yes G->E I Complete Required Disposal Documentation H->I J Final Disposal at a Permitted Facility I->J

Caption: Disposal workflow from generation to final disposal.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following these established procedures, which are rooted in OSHA and EPA guidelines, researchers can ensure that they are handling this chemical waste in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines, as local regulations may vary.[3][4]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • 2,6-Pyridinedicarboxylic acid Safety Data Sheet. Bio-Rad. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Isonicotinic acid Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Isonicotinic Acid Safety Data Sheet. CPAchem. [Link]

  • Isonicotinic acid Safety Data Sheet. Carl ROTH. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Hazardous Waste Management Guide. California Institute of Technology. [Link]

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Definitive Guide to Personal Protective Equipment for 2-(Cyclohexyloxy)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(Cyclohexyloxy)isonicotinic acid. The protocols herein are designed to provide a self-validating system of safety, ensuring the well-being of researchers, scientists, and drug development professionals. Our commitment is to furnish you with value beyond the product, establishing a foundation of deep trust through scientifically-grounded safety practices.

Hazard Assessment: Understanding the Compound

Before any handling, a thorough understanding of the specific risks associated with this compound is imperative. While comprehensive toxicological data may be limited for novel compounds, the known hazard classifications for this molecule and its parent structure, isonicotinic acid, dictate a cautious and systematic approach. The primary risks are associated with its potential for irritation and harm upon direct contact or inhalation, especially when handled as a powder.

The compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Hazard ClassificationPotential EffectRationale for PPE
Harmful if swallowed (H302) Ingestion may lead to systemic toxicity.Prevents accidental ingestion through hand-to-mouth contact.
Skin Irritation (H315) Direct contact can cause redness, itching, or inflammation.Chemical-resistant gloves and a lab coat are required to prevent skin exposure.
Serious Eye Irritation (H319) Contact with eyes can cause significant, potentially damaging, irritation.Mandatory use of safety goggles or a face shield to protect against splashes and airborne particles.
Respiratory Irritation (H335) Inhalation of dust can irritate the nose, throat, and lungs.Engineering controls (fume hood) and, where necessary, respiratory protection are critical.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not merely a checklist but a critical experimental parameter. Each component is chosen to mitigate a specific, identified risk.

Protection TypeEquipment SpecificationPurpose & Use Case
Eye & Face Protection ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield should be worn over goggles for high-splash risk tasks.[5]Required at all times. Protects eyes from accidental splashes when handling solutions and from airborne powder during weighing and transfer.[6]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[7]Required for all handling. Provides a direct barrier against skin contact. Gloves must be inspected for tears before use and washed before removal.[6] Change gloves immediately if contaminated.
Body Protection A flame-resistant lab coat. For larger quantities or significant splash potential, a chemical-resistant apron is also recommended.[8]Required for all handling. Protects skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator with particulate filters.[9]Required if not handled within a certified chemical fume hood or if there is a risk of generating and inhaling dust. Engineering controls are the preferred method of exposure prevention.[8]
Foot Protection Closed-toe shoes.Required in all laboratory areas. Protects feet from spills and dropped objects.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is the most effective way to minimize exposure.

Preparation and Pre-Handling Inspection
  • Designate the Area: Cordon off and label a specific area for handling the compound, preferably on a disposable absorbent bench cover.[10]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Before retrieving the chemical, don your lab coat, safety goggles, and inner gloves.

  • Prepare Materials: Gather all necessary equipment (spatulas, weigh boats, containers, solvents) and place them within the fume hood to minimize movement in and out of the controlled space.

Weighing and Transferring the Powder

This stage presents the highest risk of aerosolization and exposure.

  • Work Within a Fume Hood: Place the analytical balance inside the chemical fume hood or use an exhausted balance enclosure.[11] This is the most critical step to prevent inhalation of fine powders.[8]

  • Minimize Turbulence: Keep the sash at the lowest practical height. Move slowly and deliberately to avoid creating air currents that can disperse the powder.

  • Use Appropriate Tools: Use a scoop or spatula to transfer the powder; avoid pouring directly from the bottle, which can release dust.[10]

  • Keep Containers Closed: Open the source container only for the time needed to extract the material. Close all containers securely when not in immediate use.[10]

Post-Handling Decontamination
  • Clean Equipment: Decontaminate spatulas and other reusable equipment within the fume hood.

  • Clean Surfaces: Use a wet cleaning method or a HEPA-filtered vacuum to clean any residual powder from the work surface. Dry sweeping is prohibited as it can aerosolize dust.[10]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves (if used), apron, lab coat, face shield/goggles, and finally inner gloves.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after completing the work and removing PPE.[6][7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the specific handling task.

PPE_Workflow start_node Start: Handling This compound decision1 Is the material a solid powder? start_node->decision1 process1 Weighing / Transferring Powder decision1->process1 Yes process2 Handling Dilute Solution decision1->process2 No (Solution) decision2 Will work be done in a fume hood? ppe_high Required PPE: - Safety Goggles & Face Shield - Nitrile/Butyl Gloves - Lab Coat & Apron - NIOSH Respirator decision2->ppe_high No fume_hood Use Certified Chemical Fume Hood decision2->fume_hood Yes process1->decision2 ppe_low Required PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat process2->ppe_low ppe_medium Required PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat - Respirator (Assess Risk) fume_hood->ppe_medium

Caption: PPE Selection Workflow Diagram

Emergency Response & Disposal

Spill Management
  • Alert & Evacuate: Notify personnel in the immediate area.

  • Contain: For small powder spills, gently cover with an absorbent material from a spill kit to prevent it from becoming airborne.

  • Clean-Up: Wearing appropriate PPE (including respiratory protection), carefully scoop the material into a designated waste container. Use wet wipes for final decontamination.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety office.

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Disposal Plan

All waste, including contaminated PPE, disposable labware, and excess chemical, must be treated as hazardous waste.

  • Collect Waste: Place all contaminated materials in a clearly labeled, sealable container designated for chemical waste.

  • Follow Regulations: Dispose of the waste container through your institution's approved hazardous waste disposal program, adhering to all local, state, and federal regulations.[9][12]

References

  • Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. University of California, Berkeley. [Link]

  • Duke University Safety. (n.d.). Working Safely with Toxic Powders. Duke University. [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]

  • SD Fine-Chem Limited. (n.d.). Isonicotinic Acid GHS Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Isonicotinic acid. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet - Isonicotinic acid. [Link]

  • University of Wisconsin-La Crosse. (2020). Chemical Safety Procedures for Laboratories. [Link]

  • University of Nebraska-Lincoln. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • CPAchem. (2023). Safety data sheet - Isonicotinic Acid. [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.